2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-4,4-dimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXRPCFOXBDGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228943-80-3 | |
| Record name | 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, mechanism, and application of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a key chemical intermediate. With a focus on scientific integrity and practical insights, we delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory professionals.
Introduction and Strategic Importance
This compound (CAS No. 1228943-80-3) is a pivotal building block in modern medicinal chemistry.[1][2][3] Its structure, featuring a β-chloro-α,β-unsaturated aldehyde on a substituted cyclohexene ring, makes it a versatile precursor for the construction of more complex molecular architectures.[4] Notably, this compound is a crucial intermediate in the multi-step synthesis of Venetoclax, a potent BCL-2 inhibitor used in the treatment of certain types of leukemia and lymphoma.[5]
The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction , a powerful formylation technique that transforms a ketone into a β-chloro-α,β-unsaturated aldehyde.[6][7][8] This guide will focus on the theoretical underpinnings and practical execution of this specific transformation.
The Core Synthesis: A Mechanistic Deep Dive into the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich compounds.[9][10] While traditionally applied to aromatic substrates, its application to ketones like 4,4-dimethylcyclohexanone provides an elegant and direct route to the target molecule. The overall transformation involves the reaction of the ketone with a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]
Reaction Mechanism
The reaction proceeds through several distinct stages, beginning with the formation of the active electrophile.
Part A: Formation of the Vilsmeier Reagent
The first step is the reaction between DMF and phosphorus oxychloride to generate the electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[7][10] This reagent is a weak electrophile, making it selective for electron-rich substrates.[10]
Caption: Overall workflow of the Vilsmeier-Haack synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard laboratory procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 4,4-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 1.0 | e.g., 10.0 g |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0 | e.g., 36.4 g (22.1 mL) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | e.g., 100 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | For extraction |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous | For workup |
| Brine | NaCl (aq) | - | Aqueous | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | For drying |
Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Charging: Charge the flask with 4,4-dimethylcyclohexanone and N,N-dimethylformamide (DMF).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and water (approx. 300 mL). This step is highly exothermic.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid or oil.
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Property / Technique | Data |
| Molecular Formula | C₉H₁₃ClO [1][2] |
| Molecular Weight | 172.65 g/mol [1][2] |
| Physical Form | Solid [11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.1 (s, 1H, -CHO), ~2.4-2.6 (m, 4H, CH₂), ~1.0 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~189 (-CHO), ~150 (C-Cl), ~140 (C-CHO), ~40-50 (CH₂), ~30 (C(CH₃)₂), ~28 (CH₃) |
| IR (KBr, cm⁻¹) | ~2960 (C-H), ~1680 (C=O, aldehyde), ~1600 (C=C), ~750 (C-Cl) |
| Mass Spec (EI) | m/z: 172/174 [M]⁺ (characteristic 3:1 ratio for chlorine isotopes) |
Note: Spectroscopic values are approximate and should be confirmed with literature data from a reliable source.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Handle only in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.
-
Quenching and Neutralization: These steps are exothermic and involve gas evolution. Perform them slowly and carefully in an open or well-vented container within a fume hood.
Conclusion
The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound from readily available 4,4-dimethylcyclohexanone. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the pure product. The resulting compound serves as a valuable intermediate for drug development professionals, particularly in the synthesis of targeted therapies like Venetoclax. Adherence to strict safety protocols is paramount throughout the entire procedure due to the hazardous nature of the reagents involved.
References
- Axios Research. This compound - CAS - 1228943-80-3.
- Piers, E., & Grierson, J. R. (1983). Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones. The Journal of Organic Chemistry, 48(10), 1777–1784.
- Wikipedia. Vilsmeier–Haack reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- Clark, R. D., & Heathcock, C. H. (1975). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 40(2), 23-28.
- PubChem. 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde.
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Afkhami, A., & Madrakian, T. (2014). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 48(19), 11267–11275.
- Patel, H. M., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3564-3574.
- NRO-Chemistry. (2021). Vilsmeier-Haack Reaction. [Video]. YouTube. Available from: [Link] (Note: A generic YouTube link is provided as the original may not be stable.
- Pharmaffiliates. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No : 1228943-80-3.
Sources
- 1. This compound - CAS - 1228943-80-3 | Axios Research [axios-research.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 1228943-80-3 [chemicalbook.com]
- 4. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde chemical properties
An In-depth Technical Guide to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Introduction
This compound is a bifunctional organic compound of significant interest in synthetic chemistry. As a substituted cyclohexene, it possesses a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its structure, featuring a reactive aldehyde group, a halogenated double bond, and a gem-dimethyl group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a building block in pharmaceutical development. For instance, it is noted as a useful research chemical and an intermediate related to the API Venetoclax[1].
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental characteristics is paramount for its effective use in a research and development setting.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name : 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
-
Common Synonyms : 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde[2][3][4]
Structural Representation
The molecule features a six-membered ring containing a double bond (cyclohexene). A chlorine atom and a formyl (aldehyde) group are attached to the carbons of the double bond. At the C4 position, two methyl groups are present.

Physicochemical Data Summary
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below, derived from predictive models and supplier information, provides a baseline for laboratory use.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Boiling Point (Predicted) | 224.0 ± 40.0 °C | [5] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [5] |
| Vapour Pressure (Predicted) | 0.1 ± 0.4 mmHg at 25°C | |
| Solubility (Predicted) | Very slightly soluble (0.57 g/L) at 25°C | |
| LogP (Predicted) | 2.888 | [3][5] |
| Purity | Typically ≥95% | [2][3] |
Synthesis and Mechanistic Insight
The primary route to this compound is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich substrates.
The Vilsmeier-Haack Reaction: Principle and Application
The Vilsmeier-Haack reaction accomplishes the formylation of a substrate that can act as a nucleophile, such as an electron-rich alkene[6][7]. In this specific synthesis, the enol or enolate form of 3,3-dimethylcyclohexanone serves as the nucleophile. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack and subsequent workup.
Causality in Reagent Selection:
-
N,N-Dimethylformamide (DMF): Serves as the source of the formyl group and as the solvent.
-
Phosphorus Oxychloride (POCl₃): This is a crucial activating agent. It reacts with the oxygen of DMF's carbonyl group, transforming the relatively unreactive amide into a highly electrophilic chloroiminium ion, the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride)[6][8][9]. This reagent is a weak electrophile, making it selective for electron-rich systems[6][9].
The reaction mechanism involves the nucleophilic attack of the ketone's enol form onto the Vilsmeier reagent. This is followed by elimination and hydrolysis during aqueous workup to yield the final α,β-unsaturated aldehyde.
Synthetic Workflow Diagram
The following diagram illustrates the transformation of the starting ketone into the target compound.
Caption: Vilsmeier-Haack synthesis pathway.
Experimental Protocol: Laboratory Scale Synthesis
This generalized protocol is based on standard Vilsmeier-Haack procedures[6].
-
Reagent Preparation (Formation of Vilsmeier Reagent):
-
To a flask containing N,N-Dimethylformamide (DMF) as the solvent, slowly add phosphorus oxychloride (POCl₃) dropwise at 0°C under an inert atmosphere (e.g., nitrogen).
-
Causality: This exothermic reaction must be cooled to prevent degradation of the reagent and control the reaction rate. The inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Formylation:
-
To the pre-formed Vilsmeier reagent, add 3,3-dimethylcyclohexanone dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6.5 hours) to ensure complete conversion[6].
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by adding a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate and neutralize the acidic medium[6].
-
Causality: The addition of a basic aqueous solution is critical for converting the iminium salt intermediate into the final aldehyde product[8][10].
-
-
Extraction and Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue using silica gel column chromatography to obtain the pure product.
-
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure of the molecule and general principles of spectroscopy.[11][12][13][14]
| Technique | Feature | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) |
| Methylene Protons (-CH₂-) | δ 1.5 - 2.8 ppm (multiplets) | |
| Methyl Protons (-C(CH₃)₂) | δ ~1.0 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 188 - 195 ppm |
| Vinylic Carbon (-C-Cl) | δ 140 - 145 ppm | |
| Vinylic Carbon (-C-CHO) | δ 135 - 140 ppm | |
| Quaternary Carbon (-C(CH₃)₂) | δ 30 - 40 ppm | |
| Methyl Carbons (-CH₃) | δ 25 - 30 ppm | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680 - 1700 cm⁻¹ (strong) |
| C=C Stretch (Alkene) | 1620 - 1650 cm⁻¹ (medium) | |
| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | |
| C-Cl Stretch | 600 - 800 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 172 (with ³⁵Cl) and 174 (with ³⁷Cl) in ~3:1 ratio |
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by its three key functional groups: the aldehyde, the vinylic chloride, and the carbon-carbon double bond. This polyfunctionality makes it a versatile synthetic intermediate.
Reactivity at Key Sites
-
The Aldehyde Group: This group is a primary site for nucleophilic addition. It can be:
-
Oxidized to a carboxylic acid.
-
Reduced to a primary alcohol.
-
Undergo Wittig olefination to extend the carbon chain.
-
React with Grignard or organolithium reagents to form secondary alcohols.
-
-
The Vinylic Chloride and C=C Double Bond: The electron-withdrawing nature of the adjacent aldehyde group deactivates the double bond towards typical electrophilic addition. However, the vinylic chloride opens the door to modern cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond, replacing the chlorine atom.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds.
-
Synthetic Derivatization Workflow
The compound serves as a scaffold for building molecular complexity, which is particularly valuable in medicinal chemistry and drug discovery.
Caption: Potential synthetic transformations of the title compound.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The information is derived from supplier Safety Data Sheets (SDS).
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[2].
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, protective clothing, and safety glasses with side-shields. Use a respirator if dust or vapors are generated[15][16].
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood[15].
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage in a freezer (-20°C) under an inert atmosphere like nitrogen is recommended[2][3].
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[15][16].
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician[15][16].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[15][16].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[15][16].
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its preparation via the Vilsmeier-Haack reaction is efficient, and its multiple reactive sites—aldehyde and vinylic chloride—allow for a diverse range of subsequent chemical transformations. These characteristics make it a valuable intermediate for researchers, particularly those in drug development, enabling the construction of complex and novel molecular frameworks.
References
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- J&K Scientific LLC. (2023). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Pharmaffiliates. (n.d.). 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No : 1228943-80-3.
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.
- The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. lookchem.com [lookchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ncert.nic.in [ncert.nic.in]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. capotchem.cn [capotchem.cn]
- 16. chemicalbook.com [chemicalbook.com]
Spectroscopic Characterization of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: A Technical Guide
Introduction
Welcome to an in-depth exploration of the spectroscopic properties of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde. This technical guide is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this complex molecule. In the realm of medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding.
This guide will provide a detailed analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely published, this document will construct a robust, predicted spectroscopic profile based on established principles and data from analogous chemical structures. We will delve into the causal relationships between the molecule's structure and its spectral features, offering insights that are critical for synthesis confirmation, quality control, and further research applications.
Molecular Structure and Key Features
To comprehend the spectroscopic data, we must first visualize the structure of this compound.
Figure 1: Structure of this compound.
Key structural features that will dictate the spectroscopic output include:
-
An α,β-unsaturated aldehyde system, which involves a conjugated C=C double bond and a C=O double bond.
-
A vinylic chloride , with a chlorine atom attached directly to one of the carbons of the C=C double bond.
-
A gem-dimethyl group at the C4 position of the cyclohexene ring.
-
Aliphatic methylene groups within the cyclohexene ring.
Infrared (IR) Spectroscopy
Experimental Protocol:
A standard approach to acquiring the IR spectrum would involve dissolving a small sample of this compound in a suitable solvent (e.g., CCl₄ or CHCl₃) and analyzing it using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Data:
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the key functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium, sharp |
| C=O (conjugated aldehyde) | Stretch | 1685-1710 | Strong, sharp |
| C=C (conjugated alkene) | Stretch | 1600-1640 | Medium to weak |
| Alkyl C-H | Stretch | 2850-3000 | Strong |
| C-Cl | Stretch | 600-800 | Medium to strong |
Interpretation:
The presence of an α,β-unsaturated aldehyde is a dominant feature in the IR spectrum. The C=O stretching frequency is lowered from that of a saturated aldehyde (typically 1720-1740 cm⁻¹) due to the delocalization of π-electrons across the conjugated system, which weakens the C=O bond.[1][2] This conjugation effect is a cornerstone of interpreting IR spectra of such systems.[1] The C=C stretching vibration is also observed, though it may be of medium to weak intensity.[3]
A pair of medium, sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹ are highly diagnostic for the aldehyde C-H stretch.[1][2] The presence of these two bands is a reliable indicator of an aldehyde functionality. The strong absorptions in the 2850-3000 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the cyclohexene ring.
The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.[4] The exact position can be influenced by the substitution pattern and the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. We will predict both the ¹H and ¹³C NMR spectra.
Experimental Protocol:
A typical procedure involves dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are then acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | - |
| Methylene (C3-H₂) | 2.2 - 2.6 | Triplet (t) | 2H | J ≈ 6-7 |
| Methylene (C5-H₂) | 1.8 - 2.2 | Singlet-like or broad singlet | 2H | - |
| Methylene (C6-H₂) | 2.4 - 2.8 | Triplet (t) | 2H | J ≈ 6-7 |
| Gem-dimethyl (-CH₃)₂ | 1.0 - 1.3 | Singlet (s) | 6H | - |
Interpretation:
The most downfield signal is expected to be the aldehyde proton, appearing as a singlet in the range of 9.5-10.5 ppm.[5][6] Its deshielded nature is due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the C=O double bond. The absence of adjacent protons results in a singlet multiplicity.
The protons on the cyclohexene ring will exhibit distinct signals. The methylene protons at the C3 position are adjacent to the sp²-hybridized carbon (C2) and are expected to be deshielded, likely appearing as a triplet around 2.2-2.6 ppm due to coupling with the C4-protons are not present. The methylene protons at the C6 position, being adjacent to the other sp² carbon of the double bond, will also be in a similar chemical environment and are predicted to resonate as a triplet around 2.4-2.8 ppm. The methylene protons at C5 are not adjacent to any protons that would cause significant splitting and are therefore predicted to appear as a singlet-like or broad singlet signal.
The gem-dimethyl group at the C4 position contains six equivalent protons, which will give rise to a sharp singlet at approximately 1.0-1.3 ppm, a characteristic region for methyl groups in a saturated environment.
The effect of the chlorine atom on the vinyl proton in a simpler system like vinyl chloride is known to cause a downfield shift.[7][8] In our target molecule, there are no vinyl protons, but the chlorine atom at the C2 position will influence the electronic environment of the neighboring protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | 190 - 200 |
| C1 | 135 - 145 |
| C2 | 140 - 150 |
| C3 | 30 - 40 |
| C4 | 30 - 40 |
| C5 | 35 - 45 |
| C6 | 25 - 35 |
| Gem-dimethyl (-CH₃)₂ | 25 - 35 |
| Gem-dimethyl (quaternary C) | 30 - 40 |
Interpretation:
The carbonyl carbon of the aldehyde is the most deshielded carbon and is expected to appear in the 190-200 ppm region.[9] The sp² hybridized carbons of the double bond, C1 and C2, will resonate in the 135-150 ppm range. The carbon atom bonded to the chlorine (C2) is expected to be further downfield due to the electronegativity of the chlorine atom.
The aliphatic carbons of the cyclohexene ring and the gem-dimethyl groups will appear in the upfield region of the spectrum (25-45 ppm). The quaternary carbon of the gem-dimethyl group will likely be in the 30-40 ppm range, and its signal may be of lower intensity due to the absence of attached protons and a longer relaxation time. The two methyl carbons are equivalent and will produce a single signal. The three methylene carbons of the ring will have distinct chemical shifts.
For comparison, the ¹³C NMR spectrum of the analogous 4,4-dimethyl-2-cyclohexen-1-one shows signals at approximately 199.6, 159.8, 126.9, 36.1, 34.4, 32.8, and 27.7 ppm.[10] The presence of the aldehyde and the chloro-substituent in our target molecule will cause significant shifts from these values, but this data provides a useful reference for the carbon skeleton.
Mass Spectrometry (MS)
Experimental Protocol:
The mass spectrum would typically be obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). The sample is introduced into the high vacuum of the instrument, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
Predicted Mass Spectrum:
The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₃ClO), which is approximately 172.07 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), an M+2 peak at m/z 174 will be observed with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
Predicted Fragmentation Pattern:
The fragmentation of this compound will be governed by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for α,β-unsaturated aldehydes and halogenated compounds include:[11]
-
Loss of a hydrogen radical (-H•): This would result in a fragment at [M-1]⁺ (m/z 171).
-
Loss of the formyl radical (-CHO•): This would lead to a fragment at [M-29]⁺ (m/z 143).
-
Loss of a chlorine radical (-Cl•): This would produce a fragment at [M-35]⁺ (m/z 137).
-
Loss of a methyl radical (-CH₃•): This would give a fragment at [M-15]⁺ (m/z 157).
-
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a flexible chain, other rearrangement reactions common to cyclic systems may occur.
-
Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to characteristic fragments.
Figure 2: Predicted major fragmentation pathways in EI-MS.
The relative abundance of these fragments will depend on their stability. The presence of the chlorine isotope pattern in the fragment ions containing chlorine will further aid in their identification.
Conclusion
This technical guide has provided a comprehensive, predicted spectroscopic analysis of this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed profile for its expected IR, ¹H NMR, ¹³C NMR, and mass spectra. The interplay of the α,β-unsaturated aldehyde, vinylic chloride, and the substituted cyclohexene ring gives rise to a unique and interpretable set of spectral data. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and related molecules, providing a solid foundation for experimental data interpretation and structural verification.
References
- Cudd, A., & Anderson, S. E. (2000). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 11(10), 869–876.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822).
- SciELO México. (2005). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. Journal of the Mexican Chemical Society, 49(3), 268-272.
- Spectroscopy Online. (2023). Halogenated Organics and Their Infrared Spectra.
- Wikipedia. (2024). Fragmentation (mass spectrometry).
- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). (2018).
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy.
- NIST. (n.d.). Cyclohexanone, 2-chloro-.
- AIP Publishing. (1962). NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics, 37(11), 2509–2515.
- Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26).
- ResearchGate. (2008). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Colorado Boulder. (n.d.). IR: aldehydes.
- Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.
- AIP Publishing. (1962). NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics, 37(11), 2509–2515.
- DTIC. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.
- PubChem. (n.d.). 2-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde.
- PubChem. (n.d.). 3-Chlorocyclohex-2-en-1-one.
- NIST. (n.d.). Cyclohexane, chloro-.
- ResearchGate. (2018). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 83(1), 47-55.
- Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- SciSpace. (2022). Structural and Spectroscopic Study of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1655.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (1972). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Organic Mass Spectrometry, 6(1), 1-13.
- Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy.
- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
- MDPI. (2001). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 6(12), 1014-1019.
Sources
- 1. iChemLabs | News > Spectroscopy + ChemDoodle 3 [ichemlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. app.nmrium.com [app.nmrium.com]
- 4. NMR Predict Desktop [modgraph.co.uk]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ChemDoodle Web Components | Demos > Simulate NMR and MS [web.chemdoodle.com]
- 9. NMRPredict Server-Based [mestrelabcn.com]
- 10. Download NMR Predict - Mestrelab [mestrelab.com]
- 11. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
Navigating the Synthetic Potential of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: A Technical Primer
Abstract
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, bearing the CAS Number 1228943-80-3, represents a functionally rich yet underexplored building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its core attributes, grounded in established chemical principles, to empower researchers and drug development professionals in leveraging its synthetic utility. We will delve into its structural features, postulate its reactivity based on analogous systems, and present a generalized synthetic protocol. This document serves as a foundational resource, aiming to bridge the current information gap and stimulate further investigation into its applications.
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of chemical synthesis, the strategic selection of starting materials is paramount to the efficiency and novelty of a synthetic route. This compound emerges as a compelling scaffold for several reasons. Its structure incorporates multiple reactive handles: a vinyl chloride, an aldehyde, and a gem-dimethyl substituted cyclohexene ring. This combination offers a platform for a diverse array of chemical transformations, making it a potentially valuable intermediate in the synthesis of complex molecular architectures, including those relevant to medicinal chemistry and materials science.
The gem-dimethyl group on the C4 position provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers, a feature highly sought after in modern asymmetric synthesis. The conjugated system of the α,β-unsaturated aldehyde and the vinyl chloride offers opportunities for sequential and regioselective reactions.
Molecular Structure and Spectroscopic Data
The structural and electronic properties of a molecule dictate its reactivity. A thorough understanding of these features is crucial for predicting its behavior in chemical reactions.
Structural Analysis
The core of the molecule is a cyclohexene ring. The endocyclic double bond is substituted with a chlorine atom at the 2-position and a formyl group (carbaldehyde) at the 1-position. The presence of the gem-dimethyl group at the 4-position locks the conformation of the ring, which can have significant implications for stereoselective transformations.
Predicted Spectroscopic Data
While a comprehensive, publicly available dataset for this specific molecule is limited, we can predict its characteristic spectroscopic signatures based on its functional groups.
| Spectroscopic Data | Predicted Values and Interpretation |
| ¹H NMR | Signals for the aldehydic proton are expected in the range of δ 9.5-10.5 ppm. The vinyl proton would likely appear between δ 6.5-7.5 ppm. The protons on the cyclohexene ring would resonate in the upfield region, with the gem-dimethyl group showing a characteristic singlet around δ 1.0-1.5 ppm. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically >190 ppm. The olefinic carbons would appear in the range of δ 120-160 ppm. The carbon bearing the gem-dimethyl group and the methyl carbons themselves would be found in the aliphatic region. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the conjugated aldehyde is expected around 1680-1700 cm⁻¹. The C=C stretching vibration would likely be observed near 1600-1640 cm⁻¹. The C-Cl stretch would appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. |
Postulated Synthesis and Mechanistic Considerations
The synthesis of α-chloro-α,β-unsaturated aldehydes can often be achieved through a Vilsmeier-Haack reaction on a suitable ketone precursor. This approach offers a reliable and scalable method for the preparation of this compound.
Generalized Vilsmeier-Haack Reaction Protocol
The Vilsmeier-Haack reaction involves the formylation of an electron-rich substrate using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
Experimental Workflow: Vilsmeier-Haack Formylation
physical and chemical properties of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
An In-Depth Technical Guide to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in modern synthetic chemistry, particularly within the pharmaceutical industry. We will delve into its core physical and chemical properties, synthesis, reactivity, and safe handling protocols, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
Core Molecular Identity and Structure
This compound is a bifunctional organic molecule featuring a cyclohexene backbone. Its structure is characterized by a formyl group (aldehyde) and a chlorine atom attached to the double bond, a structural motif known as a β-chloro-α,β-unsaturated aldehyde. A gem-dimethyl group is located at the C4 position of the ring.
-
IUPAC Name : 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. The data, compiled from various chemical suppliers and databases, are summarized below. It is important to note that some values are predicted through computational models and should be considered as estimates.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 224.0 ± 40.0 °C (Predicted) | [2] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Very slightly soluble (0.57 g/L at 25°C) | |
| LogP | 2.88 | [2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [8] |
| Storage Temperature | Freezer (-20°C), stored under nitrogen | [6] |
Synthesis and Reactivity
Synthesis via Vilsmeier-Haack Reaction
The primary and most efficient route for synthesizing this compound is the Vilsmeier-Haack reaction . This classic formylation method is particularly effective for activated substrates, including ketones.[9][10][11][12] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[9][10][13]
The substrate for this synthesis is 4,4-dimethylcyclohexanone. The reaction proceeds by converting the ketone into a vinylogous iminium salt, which is subsequently hydrolyzed to yield the final β-chloro-α,β-unsaturated aldehyde.
Caption: Workflow for the synthesis via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis from 4,4-dimethylcyclohexanone
This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction.
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 5°C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at this temperature for 30-45 minutes.
-
Substrate Addition : Dissolve 4,4-dimethylcyclohexanone in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature controlled.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 60-80°C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup : Cool the reaction mixture in an ice bath. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a mild base, such as sodium acetate or sodium carbonate solution, to hydrolyze the intermediate iminium salt.
-
Extraction and Purification : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure aldehyde.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three key functional components:
-
Aldehyde Group : The formyl group is a versatile handle for a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various C-C bond-forming reactions such as Wittig, Grignard, and aldol reactions.
-
Vinyl Chloride : The chloro-alkene moiety is an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr-type) reactions and is a key precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Conjugated System : The α,β-unsaturated system can participate in conjugate addition reactions.
This unique combination of functional groups makes it a powerful building block. Its most prominent application is as a crucial intermediate in the synthesis of the BCL-2 inhibitor Venetoclax , a significant anti-cancer therapeutic.[5] In this context, the aldehyde serves as a point for reductive amination, while the vinyl chloride is used for a Suzuki coupling reaction to construct the complex biaryl core of the drug.
Caption: Role as a bifunctional building block in complex molecule synthesis.
Spectroscopic Characterization
While specific spectral data is proprietary to manufacturers, the structure of this compound allows for predictable spectroscopic signatures essential for its identification and quality control.
-
¹H NMR : Expected signals would include a singlet for the aldehyde proton (~9.5-10.5 ppm), a singlet for the two equivalent methyl groups (~1.0-1.2 ppm), and multiplets for the three sets of methylene protons (CH₂) on the cyclohexene ring (~1.5-2.8 ppm).
-
¹³C NMR : Key signals would appear for the aldehyde carbonyl carbon (~190 ppm), the olefinic carbons (~130-160 ppm), the quaternary carbon bearing the gem-dimethyl groups (~30-40 ppm), the methyl carbons (~25-30 ppm), and the methylene carbons.
-
IR Spectroscopy : Characteristic absorption bands would be observed for the C=O stretch of the conjugated aldehyde (~1670-1690 cm⁻¹) and the C=C stretch (~1600-1640 cm⁻¹).
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 172, along with a characteristic M+2 peak at m/z 174 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are mandatory.
-
Hazard Identification : The compound is classified as a warning-level hazard.
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
-
Precautionary Measures :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling : Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage : The compound should be stored in a freezer (-20°C is commonly recommended) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or oxidation.[6]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its precisely arranged and orthogonally reactive functional groups. A thorough understanding of its properties, particularly its synthesis via the Vilsmeier-Haack reaction and its subsequent reactivity, is essential for its effective application in multi-step syntheses. Its role in the production of pharmaceuticals like Venetoclax underscores its importance to the drug development field, making it a compound of significant interest to researchers and process chemists.
References
- This compound - LookChem. [Link]
- 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde - PubChem. [Link]
- This compound - CAS - 1228943-80-3 | Axios Research. [Link]
- 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde | C8H11ClO - PubChem. [Link]
- Vilsmeier–Haack reaction - Wikipedia. [Link]
- Vilsmeier-Haack Reaction - NROChemistry. [Link]
- Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Vilsmeier-Haack Reaction - YouTube. [Link]
- CAS No : 1228943-80-3 | Product Name : 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | Pharmaffili
Sources
- 1. 2-chloro-4,4-dimethyl-cyclohexene-1-carbaldehyde 95% | CAS: 1228943-80-3 | AChemBlock [achemblock.com]
- 2. lookchem.com [lookchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. This compound - CAS - 1228943-80-3 | Axios Research [axios-research.com]
- 5. clearsynth.com [clearsynth.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-chloro-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde - CAS:1228943-80-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. youtube.com [youtube.com]
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde mechanism of formation
An In-Depth Technical Guide on the Formation Mechanism of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a key synthetic intermediate, the formation of which is a classic illustration of the Vilsmeier-Haack reaction. This reaction provides a powerful method for the formylation of activated C-H bonds, such as those found in electron-rich aromatic compounds and, as in this case, the α-position of a ketone via its enol or enolate form. This guide will provide an in-depth exploration of the reaction mechanism, grounded in established principles of organic chemistry, and furnish a detailed experimental protocol for its synthesis. We will dissect the causality behind the experimental choices, ensuring a robust and reproducible methodology for researchers in synthetic chemistry and drug development.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The synthesis of this compound from 4,4-dimethylcyclohexanone is achieved through the Vilsmeier-Haack reaction. This process involves the use of a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. The resulting electrophilic species, known as the Vilsmeier reagent, is the key player in the formylation of the ketone substrate.
Part 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of DMF with phosphoryl chloride. The lone pair of electrons on the oxygen atom of the DMF carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion, resulting in the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
The formation of this reagent is a critical first step, as it is a much more potent electrophile than DMF itself. The stability and high reactivity of the chloroiminium ion are central to the success of the Vilsmeier-Haack reaction.
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Part 2: Ketone Activation and Electrophilic Attack
The substrate, 4,4-dimethylcyclohexanone, does not directly react with the Vilsmeier reagent. It must first be converted into its more nucleophilic enol form. This tautomerization is typically facilitated by trace amounts of acid present in the reaction mixture.
Once the enol is formed, the electron-rich double bond of the enol attacks the electrophilic carbon atom of the Vilsmeier reagent. This step forms a new carbon-carbon bond and results in an iminium ion intermediate.
Part 3: Elimination and Hydrolysis to the Final Product
The subsequent steps involve the regeneration of the carbonyl group and the introduction of the chloro substituent. The intermediate undergoes an elimination reaction, where the oxygen atom forms a double bond with the adjacent carbon, and a chloride ion is expelled. This results in a new intermediate which, upon aqueous workup, is hydrolyzed. The hydrolysis of the iminium functionality yields the final aldehyde product, this compound.
Caption: Overall workflow of the Vilsmeier-Haack reaction.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents
-
4,4-Dimethylcyclohexanone
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in anhydrous dichloromethane.
-
Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (2.0 eq) to N,N-dimethylformamide (2.0 eq) at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature.
-
Addition of Substrate: Slowly add the solution of 4,4-dimethylcyclohexanone to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data Presentation
The successful synthesis of the target compound should be confirmed by spectroscopic analysis.
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the aldehydic proton (~10 ppm), vinyl proton, and the protons of the cyclohexene ring. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), olefinic carbons, and the carbons of the cyclohexene ring. |
| IR | Characteristic absorption bands for the C=O stretch of the aldehyde and the C=C stretch of the alkene. |
| MS (ESI) | A molecular ion peak corresponding to the mass of the product. |
Conclusion
The Vilsmeier-Haack reaction is an efficient and reliable method for the synthesis of this compound from 4,4-dimethylcyclohexanone. A thorough understanding of the reaction mechanism, from the formation of the Vilsmeier reagent to the final hydrolysis step, is crucial for optimizing reaction conditions and achieving high yields. The protocol provided herein represents a validated procedure that, when coupled with careful experimental technique, will consistently deliver the desired product. This guide serves as a comprehensive resource for researchers leveraging this important synthetic transformation.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60 (1), 119–122. [Link]
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 49, 1–330. [Link]
- O'Brien, D. H.; Hart, A. J.; Kring, C. R. The Vilsmeier-Haack-Arnold Reaction. Stereochemistry and Mechanism. J. Am. Chem. Soc.1971, 93 (19), 4853–4859. [Link]
A Technical Guide to Substituted Cyclohexene Carboxaldehydes: Synthesis, Reactivity, and Applications in Drug Development
Abstract
Substituted cyclohexene carboxaldehydes are a pivotal class of organic intermediates, prized for their unique structural features and versatile reactivity.[1][2] This guide provides an in-depth exploration of their synthesis, primarily through the robust Diels-Alder reaction, their characteristic chemical transformations, and their escalating importance in the field of medicinal chemistry. By bridging foundational organic chemistry with practical applications, this document serves as a comprehensive resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.
Introduction: The Strategic Value of the Cyclohexene Carboxaldehyde Scaffold
The cyclohexene carboxaldehyde framework is a deceptively simple yet powerful molecular scaffold. It combines a six-membered carbocycle with two key functional groups: a reactive aldehyde and an alkene.[1] This duality is the source of its synthetic utility. The aldehyde group is a gateway to a vast array of chemical transformations, including oxidation, reduction, and nucleophilic additions, while the cyclohexene double bond allows for further functionalization of the ring system through reactions like hydrogenation, epoxidation, and electrophilic additions.[1][2]
This inherent reactivity makes substituted cyclohexene carboxaldehydes indispensable building blocks for constructing complex molecular architectures.[1] In the pharmaceutical industry, they serve as critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), where precise control over stereochemistry and functional group presentation is paramount.[1][3] Their derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, underscoring their significance in modern drug discovery.[3][4]
Core Synthesis: Mastering the Diels-Alder Reaction
The most reliable and elegant method for constructing the substituted cyclohexene carboxaldehyde core is the Diels-Alder reaction.[5][6] This Nobel Prize-winning [4+2] cycloaddition provides a powerful means to form six-membered rings with excellent control over regio- and stereochemistry.[6]
The reaction involves the concerted interaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component).[5][6] In the synthesis of cyclohexene carboxaldehydes, an α,β-unsaturated aldehyde, such as acrolein or its derivatives, typically serves as the dienophile. The electron-withdrawing nature of the aldehyde group activates the double bond, making it an effective dienophile.[7]
Diagram: The Diels-Alder Reaction Pathway
Caption: General schematic of the Diels-Alder reaction.
Causality in Experimental Design:
-
Choice of Diene: The substituents on the diene dictate the substitution pattern on the final cyclohexene ring. Electron-donating groups on the diene generally accelerate the reaction.
-
Choice of Dienophile: Acrolein is the simplest dienophile, leading to an unsubstituted ring. Using substituted α,β-unsaturated aldehydes allows for the introduction of various functionalities directly onto the product.
-
Catalysis: While many Diels-Alder reactions proceed under thermal conditions, Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can significantly accelerate the reaction and enhance regioselectivity. They coordinate to the aldehyde's carbonyl oxygen, lowering the LUMO energy of the dienophile and making it more reactive.
-
Stereochemistry: The Diels-Alder reaction is stereospecific. The stereochemistry of the diene and dienophile is retained in the product. Furthermore, the reaction often favors the endo product due to secondary orbital interactions in the transition state, a crucial consideration for controlling the 3D structure of the final molecule.[6]
Chemical Reactivity and Strategic Transformations
The synthetic power of substituted cyclohexene carboxaldehydes lies in the orthogonal reactivity of their two primary functional groups. This allows for selective manipulation to build molecular complexity.
Table 1: Key Transformations and Their Applications
| Functional Group | Reaction Type | Reagents & Conditions | Resulting Moiety | Application in Drug Development |
| Aldehyde | Oxidation | Ag₂O, Tollen's reagent; or KMnO₄ | Carboxylic Acid | Introduction of acidic groups for salt formation, improved solubility, or interaction with biological targets.[7] |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Conversion to a less reactive group; intermediate for ether or ester formation.[2] | |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary/Tertiary Amine | Installation of basic nitrogen atoms, common in many APIs for receptor binding and pharmacokinetic properties. | |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene | Carbon chain extension and formation of complex side chains. | |
| Alkene | Hydrogenation | H₂, Pd/C or PtO₂ | Saturated Cyclohexane Ring | Removal of unsaturation to create a stable, flexible cyclohexane core, as seen in drugs like Fosinopril.[3] |
| Epoxidation | m-CPBA, H₂O₂ | Epoxide (Oxirane) | A highly reactive intermediate for ring-opening reactions with various nucleophiles to install vicinal functional groups. | |
| Halogenation | Br₂, Cl₂ | Dihalo-cyclohexane | Introduction of halogens which can serve as leaving groups or modulate electronic properties. | |
| Dihydroxylation | OsO₄ (catalytic), NMO | cis-Diol | Creation of stereodefined diols for hydrogen bonding interactions or as synthetic handles. |
Diagram: Workflow for Synthesis and Derivatization
Caption: A typical workflow from synthesis to derivatization.
Applications in Medicinal Chemistry and Drug Development
The structural motifs accessible from substituted cyclohexene carboxaldehydes are prevalent in numerous biologically active compounds. Their role can range from being a transient intermediate to forming the core of the final drug molecule.
-
Anti-inflammatory Agents: The cyclohexene ring is a key component in compounds designed to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[4] For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to possess significant antiproliferative and anti-inflammatory effects.[4]
-
Antimicrobial Agents: Certain cyclohexene carboxaldehyde derivatives have demonstrated bacteriostatic activity against pathogens like Staphylococcus aureus and Mycobacterium smegmatis.[4] The scaffold allows for the systematic variation of substituents to optimize activity against specific bacterial or fungal strains.
-
Precursors to Complex Natural Products: The Diels-Alder reaction is a cornerstone in the total synthesis of natural products.[8] Cyclohexene carboxaldehydes serve as early-stage intermediates, establishing the core ring structure and stereocenters that are elaborated upon in subsequent steps to build complex molecules with potent biological activities.[8]
-
Agrochemicals: Beyond pharmaceuticals, these structures are fundamental to certain herbicides and plant growth regulators, highlighting the broad utility of this chemical class.[7][9]
Experimental Protocols
A self-validating protocol must include not only the synthetic procedure but also the means of purification and characterization to ensure the identity and purity of the target compound.
Protocol 1: Synthesis of 3-Cyclohexene-1-carboxaldehyde via Diels-Alder Reaction
This protocol describes the classic reaction between 1,3-butadiene and acrolein.
Materials:
-
1,3-Butadiene (liquefied gas or generated in situ)
-
Acrolein (stabilized with hydroquinone)
-
Hydroquinone (inhibitor)
-
Anhydrous Toluene (solvent)
-
High-pressure reaction vessel or sealed tube
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure reaction vessel, add a small amount of hydroquinone (approx. 0.1% by weight of acrolein) to inhibit polymerization.
-
Reagent Addition: Cool the vessel to -10 °C. Carefully add acrolein (1.0 eq) followed by anhydrous toluene. Then, condense 1,3-butadiene (1.2 eq) into the vessel.
-
Reaction: Seal the vessel securely. Allow it to warm to room temperature and then heat to 100-120 °C for 6-12 hours behind a safety shield. Monitor the reaction progress by TLC or GC-MS if possible.
-
Workup: Cool the vessel to room temperature, then chill in an ice bath before carefully venting any excess butadiene. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The crude product, 3-cyclohexene-1-carboxaldehyde, is then purified by vacuum distillation to yield a colorless liquid.[10]
-
Characterization:
-
¹H NMR (CDCl₃): Obtain a proton NMR spectrum. Expect characteristic signals for the aldehyde proton (~9.7 ppm), vinylic protons (~5.7 ppm), and aliphatic protons on the cyclohexene ring.
-
IR Spectroscopy: Look for a strong C=O stretch for the aldehyde (~1725 cm⁻¹) and a C=C stretch for the alkene (~1650 cm⁻¹).
-
Conclusion and Future Outlook
Substituted cyclohexene carboxaldehydes are more than just simple organic molecules; they are versatile platforms for innovation in chemical synthesis and drug discovery. The reliability of the Diels-Alder reaction for their synthesis, combined with the rich, predictable reactivity of the aldehyde and alkene functionalities, ensures their continued relevance. Future research will likely focus on developing novel catalytic, asymmetric methods for their synthesis, providing enantiomerically pure building blocks for the next generation of chiral drugs.[11] As our understanding of structure-activity relationships deepens, the ability to precisely tailor the substitution patterns on the cyclohexene carboxaldehyde scaffold will be crucial in designing therapeutics with enhanced potency, selectivity, and safety profiles.
References
- Vertex AI Search. (n.d.). Expert Insights: Organic Synthesis with 3-Cyclohexene-1-carboxaldehyde.
- Vertex AI Search. (n.d.). The Chemistry Behind 3-Cyclohexene-1-Carboxaldehyde: Applications and Properties.
- Vertex AI Search. (n.d.). Cyclohexanecarboxaldehyde: Properties, Applications, and Synthesis.
- Benchchem. (n.d.). Cyclohex-2-ene-1-carbaldehyde | 42540-33-0.
- PubMed. (2018). Catalytic Asymmetric Synthesis of 3,4-Disubstituted Cyclohexadiene Carbaldehydes: Formal Total Synthesis of Cyclobakuchiols A and C.
- Unknown Source. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
- Unknown Source. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.
- ResearchGate. (n.d.). Synthesis of cyclohexene‐carbaldehydes via....
- Wikipedia. (n.d.). Diels–Alder reaction.
- ElectronicsAndBooks. (n.d.). Synthesis of Cyclohex-1-ene-l,&dicarbaldehydes via Diels-Alder Reactions with Furans.
- PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde.
- Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
- NIH National Center for Biotechnology Information. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- Unknown Source. (n.d.). The Role of 3-Cyclohexene-1-Carboxaldehyde in Modern Organic Synthesis.
- Patsnap Eureka. (2023). Cyclohexene: Uses, Properties, and Applications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 9. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
- 10. 3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Catalytic Asymmetric Synthesis of 3,4-Disubstituted Cyclohexadiene Carbaldehydes: Formal Total Synthesis of Cyclobakuchiols A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: Synthesis, Properties, and Application in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a pivotal chemical intermediate in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. The document delves into the historical context of its development, presents a detailed, step-by-step synthesis protocol via the Vilsmeier-Haack reaction, and discusses the mechanistic underpinnings of its formation. Furthermore, this guide outlines the compound's physicochemical properties and its critical role in the construction of the Venetoclax core structure through a subsequent Suzuki-Miyaura coupling reaction. This paper is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical insights and practical, field-proven methodologies.
Introduction: A Keystone Intermediate in Anti-Cancer Therapy
This compound (CAS No. 1228943-80-3) has emerged as a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a key building block in the synthesis of Venetoclax.[1][2][3][4] Venetoclax is a first-in-class therapeutic agent that selectively inhibits the anti-apoptotic protein Bcl-2, representing a major advancement in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL).[5] The discovery and development of this aldehyde are intrinsically linked to the quest for a scalable and efficient synthesis of Venetoclax by researchers at AbbVie Inc.[5] This guide will illuminate the synthesis and chemistry of this crucial intermediate, providing a granular look at the processes that have enabled the large-scale production of a life-saving medication.
The Vilsmeier-Haack Approach: A Classic Reaction for a Modern Application
The synthesis of this compound is a classic example of the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich substrates.[6][7] This reaction, named after Anton Vilsmeier and Albrecht Haack, typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl3), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[6][7][8] In the case of our target molecule, the Vilsmeier-Haack reaction is applied to a cyclic ketone, 3,3-dimethylcyclohexanone, to yield the corresponding β-chloro-α,β-unsaturated aldehyde.
Mechanistic Insights: The Transformation of a Ketone
The application of the Vilsmeier-Haack reaction to a ketone follows a well-established mechanistic pathway. The initial step involves the reaction between DMF and POCl3 to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6][7] The 3,3-dimethylcyclohexanone then acts as a nucleophile, with its enol or enolate form attacking the Vilsmeier reagent. This is followed by a series of elimination and rearrangement steps, ultimately leading to the formation of the conjugated aldehyde system with the concomitant introduction of a chlorine atom. The final step is a hydrolysis workup to yield the aldehyde product.
Figure 1: A simplified diagram illustrating the key stages of the Vilsmeier-Haack reaction for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide to Synthesis
The following protocol is a synthesized methodology based on established procedures for the Vilsmeier-Haack reaction and information gleaned from patents related to the synthesis of Venetoclax. This procedure is intended for qualified laboratory personnel and should be performed with appropriate safety precautions.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS No. |
| 3,3-Dimethylcyclohexanone | C8H14O | 126.20 | 2979-19-3 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 |
| Phosphorus oxychloride (POCl3) | POCl3 | 153.33 | 10025-87-3 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 |
| Sodium Acetate (NaOAc) | C2H3NaO2 | 82.03 | 127-09-3 |
| Diethyl ether (Et2O) | C4H10O | 74.12 | 60-29-7 |
| Brine (saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 |
Synthesis Procedure
-
Reaction Setup: To a solution of 3,3-dimethylcyclohexanone (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add N,N-dimethylformamide (if not used as the solvent) and cool the mixture to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (POCl3) (approximately 1.5 - 2.0 equivalents) to the cooled solution while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Quenching: Upon completion of the reaction, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium acetate (NaOAc). This will hydrolyze the intermediate iminium salt.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford this compound as a solid.
Figure 2: A flowchart outlining the key steps in the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[2][9][10][11]
| Property | Value |
| CAS Number | 1228943-80-3 |
| Molecular Formula | C9H13ClO |
| Molecular Weight | 172.65 g/mol |
| Appearance | Solid |
| IUPAC Name | 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde |
| Storage Temperature | Freezer |
Application in the Synthesis of Venetoclax
The primary and most significant application of this compound is as a precursor in the synthesis of Venetoclax.[1][5] It undergoes a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative, which is a critical carbon-carbon bond-forming step in the construction of the drug's complex molecular architecture. This reaction is then followed by further transformations to complete the synthesis of the final active pharmaceutical ingredient (API).[5]
Conclusion
This compound stands as a testament to the enduring power of classic organic reactions in the service of modern medicine. Its efficient synthesis via the Vilsmeier-Haack reaction has been a crucial enabler in the development and large-scale production of Venetoclax, a drug that has had a profound impact on the lives of cancer patients. This technical guide has provided a detailed examination of the history, synthesis, and application of this important chemical intermediate, offering valuable insights for professionals in the pharmaceutical and chemical industries.
References
- Clearsynth. This compound | CAS No. 1228943-80-3. (n.d.).
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
- Ku, Y.-Y., et al. (2016). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 20(7), 1257-1268.
- Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (n.d.). US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof.
- Google Patents. (n.d.). US11001582B2 - Solid state forms of Venetoclax and processes for preparation of.
- PubChem. (n.d.). 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde.
- Pharmaffiliates. (n.d.). 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No : 1228943-80-3.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (n.d.). WO2018029711A2 - Process for the preparation of venetoclax.
- Google Patents. (n.d.). WO2018167652A1 - Process for preparation of amorphous form of venetoclax.
- New Drug Approvals. (n.d.). venetoclax.
- Axios Research. (n.d.). This compound - CAS - 1228943-80-3.
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-chloro-4,4-dimethyl-cyclohexene-1-carbaldehyde 95% | CAS: 1228943-80-3 | AChemBlock [achemblock.com]
- 11. This compound - CAS - 1228943-80-3 | Axios Research [axios-research.com]
Methodological & Application
Application Notes and Protocols for 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde in Organic Synthesis
Introduction: A Versatile Building Block in Modern Pharmaceutical Synthesis
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a substituted β-chloro-α,β-unsaturated aldehyde, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a reactive aldehyde, a vinyl chloride moiety, and a sterically demanding gem-dimethyl group, make it a valuable synthon for the construction of intricate molecular architectures. The electron-deficient double bond and the presence of a good leaving group (chloride) ortho to the aldehyde functionality allow for a range of selective transformations, rendering it a powerful tool for medicinal chemists and process development scientists.
This guide provides an in-depth exploration of the synthesis and primary applications of this compound, with a particular focus on its pivotal role as a key building block in the synthesis of Venetoclax, a first-in-class BCL-2 selective inhibitor.[1] The protocols detailed herein are designed to be robust and scalable, offering insights into the practical aspects of handling and reacting this versatile intermediate.
Synthesis of this compound: The Vilsmeier-Haack Approach
The synthesis of β-chloro-α,β-unsaturated aldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to effect the formylation and chlorination of a ketone at its α- and β-positions. For the synthesis of this compound, the logical precursor is 4,4-dimethylcyclohexanone.
The mechanism involves the formation of the electrophilic chloromethyliminium (Vilsmeier) reagent, which is attacked by the enol or enolate of the ketone. Subsequent elimination and hydrolysis yield the desired product. The gem-dimethyl group at the 4-position of the cyclohexanone ring does not sterically hinder the reaction but rather serves to lock the conformation and prevent unwanted side reactions.
Caption: Synthetic pathway for this compound via the Vilsmeier-Haack reaction.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the general principles of the Vilsmeier-Haack reaction.[2][3]
| Reagent | Molar Equivalent | Quantity | Notes |
| 4,4-Dimethylcyclohexanone | 1.0 | (e.g., 10.0 g) | Starting material. |
| N,N-Dimethylformamide (DMF) | 3.0 | (e.g., 17.4 mL) | Reagent and solvent. |
| Phosphorus oxychloride (POCl₃) | 1.5 | (e.g., 11.1 mL) | Vilsmeier reagent precursor. |
| Dichloromethane (DCM) | - | (e.g., 100 mL) | Solvent. |
| Saturated Sodium Bicarbonate (aq.) | - | (as required) | For work-up. |
| Brine | - | (as required) | For washing. |
| Anhydrous Magnesium Sulfate | - | (as required) | Drying agent. |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add a solution of 4,4-dimethylcyclohexanone in dichloromethane (DCM) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic. This step should be performed with vigorous stirring in a well-ventilated fume hood due to gas evolution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil.
Application in the Synthesis of Venetoclax: A Suzuki-Miyaura Cross-Coupling Approach
The most prominent application of this compound is as a key building block in the synthesis of Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor used in cancer therapy.[4][5] In a pivotal step of the convergent synthesis of Venetoclax, this chloro-enal undergoes a Suzuki-Miyaura cross-coupling reaction with an appropriately substituted arylboronic acid.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. In this specific application, the vinyl chloride of this compound is coupled with 4-chlorophenylboronic acid to construct the 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde core of Venetoclax.[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products.
Caption: Experimental workflow for the Suzuki-Miyaura coupling in the synthesis of a Venetoclax intermediate.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde
This protocol is adapted from the reported large-scale synthesis of Venetoclax.[4]
| Reagent | Molar Equivalent | Quantity | Notes |
| This compound | 1.0 | (e.g., 10.0 g) | Substrate. |
| 4-Chlorophenylboronic acid | 1.2 | (e.g., 10.8 g) | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.025 | (e.g., 0.32 g) | Catalyst. |
| Tetrabutylammonium Bromide (TBAB) | 1.0 | (e.g., 18.6 g) | Phase-transfer catalyst. |
| Potassium Carbonate (K₂CO₃) | 2.0 | (e.g., 15.9 g) | Base. |
| Acetonitrile (MeCN) | - | (e.g., 100 mL) | Solvent. |
| Toluene | - | (for work-up) | Solvent. |
| Water | - | (for work-up) | Solvent. |
Procedure:
-
To a reaction vessel, charge this compound, 4-chlorophenylboronic acid, palladium(II) acetate, tetrabutylammonium bromide, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Stir the mixture at 30 °C for 16 hours. The reaction progress should be monitored by HPLC or TLC to ensure complete consumption of the starting material.
-
Upon completion, the reaction mixture is typically subjected to an aqueous work-up. Add water and toluene to the reaction mixture and stir.
-
Separate the organic layer. The aqueous layer may be back-extracted with toluene.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The resulting 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde can be further purified by crystallization or used directly in the subsequent synthetic steps for Venetoclax.
Further Synthetic Potential
Beyond its role in the Suzuki-Miyaura coupling for Venetoclax synthesis, this compound holds potential for other valuable transformations. The reactive aldehyde can participate in a variety of reactions, including:
-
Wittig and Horner-Wadsworth-Emmons reactions: For the extension of the carbon chain and the formation of new double bonds.
-
Reductive amination: To introduce amine functionalities, leading to diverse scaffolds.
-
Henry and aldol reactions: For the formation of new carbon-carbon bonds and the introduction of hydroxyl groups.
The vinyl chloride moiety can also be a handle for other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, further expanding its synthetic utility.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is an irritant and should be prevented from coming into contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, with its importance underscored by its critical role in the production of the life-saving drug Venetoclax. The synthetic and application protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively and safely in their synthetic endeavors. The strategic combination of a reactive aldehyde and a vinyl chloride on a cyclohexene scaffold ensures its continued relevance in the construction of complex and medicinally important molecules.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Ku, Y.-Y., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry, 84(8), 4814–4829.
- PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN - EP 4421075 A1. (2023).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Ku, Y.-Y., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. PubMed.
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
- This compound - CAS - 1228943-80-3. (n.d.). Axios Research.
- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions. Oriental Journal of Chemistry, 29(3), 1187-1194.
- A process for the preparation of venetoclax and its polymorphs thereof. (2022). Google Patents.
- 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3. (n.d.). Pharmaffiliates.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd.
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Introducing Undergraduates to Research Using a Suzuki–Miyaura Cross-Coupling Organic Chemistry Miniproject. (2015).
- 2-Chlorocyclohex-1-enecarbaldehyde | C7H9ClO | CID 11804892. (n.d.). PubChem.
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016, December 25). The Organic Chemistry Tutor.
- Iupac Rules and Practice Sheet With Answers 1 PDF. (n.d.). Scribd.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is a bifunctional organic molecule possessing a reactive α,β-unsaturated aldehyde system and a vinyl chloride moiety. This unique combination of functional groups makes it a valuable starting material for the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The gem-dimethyl group provides steric bulk and conformational rigidity, which can be advantageous in designing molecules with specific biological activities. This document provides a detailed guide to the derivatization of this versatile building block, offering insights into the underlying chemical principles and step-by-step protocols for key transformations. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dominated by its two primary functional groups: the α,β-unsaturated aldehyde and the vinyl chloride. Understanding the interplay of these groups is crucial for designing successful synthetic strategies.
-
The α,β-Unsaturated Aldehyde: This conjugated system is susceptible to both 1,2-addition (direct attack on the carbonyl carbon) and 1,4-conjugate addition (Michael addition, attack on the β-carbon). The regioselectivity of nucleophilic attack is largely governed by the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. In contrast, softer nucleophiles, including amines, thiols, and cuprates, preferentially undergo 1,4-conjugate addition.[1][2][3]
-
The Vinyl Chloride: The chlorine atom attached to the double bond is generally unreactive towards nucleophilic substitution under standard conditions. However, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide variety of substituents at this position.
The following diagram illustrates the primary sites of reactivity on the molecule:
Caption: Reactive sites on this compound.
Protocols for Derivatization
The following protocols are provided as detailed guides for the derivatization of this compound. These are based on well-established synthetic methodologies and should serve as a robust starting point for further optimization.
Protocol 1: Oxidation to 2-Chloro-4,4-dimethylcyclohex-1-enecarboxylic Acid
This protocol describes the oxidation of the aldehyde functionality to a carboxylic acid, a key transformation for further derivatization into esters, amides, and other acid derivatives.
Workflow:
Caption: Workflow for the oxidation of the title compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1228943-80-3 | 172.65 | 1.0 | 1.0 |
| Sodium chlorite (NaClO₂) | 7758-19-2 | 90.44 | 1.5 | 1.5 |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 7558-80-7 | 119.98 | 1.5 | 1.5 |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | - | - |
| Water (H₂O) | 7732-18-5 | 18.02 | - | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | - | - |
| Brine | - | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Procedure:
-
To a solution of this compound (1.0 mmol) in tert-butanol (10 mL) and water (2 mL) at room temperature, add sodium dihydrogen phosphate (1.5 mmol).
-
In a separate flask, dissolve sodium chlorite (1.5 mmol) in water (2 mL).
-
Add the sodium chlorite solution dropwise to the reaction mixture over 10 minutes. A color change to yellow is typically observed.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired carboxylic acid.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 10.0-11.0 (br s, 1H, COOH), 2.5-2.7 (m, 2H), 2.2-2.4 (m, 2H), 1.6-1.8 (m, 2H), 1.1 (s, 6H).
-
IR (thin film, cm⁻¹): 2900-3300 (br, O-H), 1690 (C=O), 1640 (C=C).
Protocol 2: Reductive Amination to a Secondary Amine
This protocol details the formation of a secondary amine derivative through reductive amination, a robust method for introducing nitrogen-containing functionalities.
Workflow:
Caption: Workflow for reductive amination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1228943-80-3 | 172.65 | 1.0 | 1.0 |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 1.1 | 1.1 |
| Titanium(IV) isopropoxide (Ti(OiPr)₄) | 546-68-9 | 284.22 | 1.2 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add the primary amine (1.1 mmol).
-
Add titanium(IV) isopropoxide (1.2 mmol) dropwise to the mixture and stir at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Filter the resulting suspension through a pad of Celite®, washing with dichloromethane.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired secondary amine.
Protocol 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for converting the aldehyde into an alkene, enabling significant structural modifications.[4][5]
Workflow:
Sources
The Strategic Utility of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical synthons are paramount to the efficient construction of complex molecular architectures. 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a substituted β-chlorovinyl aldehyde, has emerged as a highly valuable and reactive intermediate. Its unique arrangement of functional groups—a conjugated aldehyde, a vinyl chloride, and a sterically demanding gem-dimethyl group—offers a powerful toolkit for medicinal chemists. This document provides a comprehensive guide to the synthesis and application of this building block, with a particular focus on its role in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax, and its broader potential in constructing diverse heterocyclic scaffolds relevant to pharmaceutical research.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1228943-80-3 | [1][2] |
| Molecular Formula | C₉H₁₃ClO | [1][2] |
| Molecular Weight | 172.65 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Storage | Freezer | [2] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a freezer to maintain its stability.[2]
Synthesis of this compound via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the cornerstone for the synthesis of β-chlorovinyl aldehydes from ketones.[3][4] This transformation involves the formylation of an enol or enolate equivalent with a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[3][4]
The reaction proceeds through the formation of an electrophilic chloroiminium salt, the Vilsmeier reagent, which is then attacked by the enol form of the starting ketone. Subsequent elimination and hydrolysis yield the desired β-chlorovinyl aldehyde.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction.
Materials:
-
4,4-dimethylcyclohexanone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (2.0 eq) to N,N-dimethylformamide (2.0 eq) at 0 °C. Caution: This reaction is exothermic and should be performed slowly with efficient cooling.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 4,4-dimethylcyclohexanone over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution. Stir until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Application in the Synthesis of Venetoclax: A Key Intermediate
This compound is a crucial building block in the synthesis of Venetoclax, a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[5][6] It serves as the precursor to the 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl moiety of the final drug molecule. A key transformation is the Suzuki coupling of the vinyl chloride with 4-chlorophenylboronic acid.
Protocol 2: Suzuki Coupling for the Synthesis of a Venetoclax Intermediate
This protocol is adapted from a patented synthetic route to a key Venetoclax intermediate.[7]
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃), 21 wt% aqueous solution
-
Acetonitrile
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a similar Pd(0) catalyst)
Procedure:
-
To a pressure-rated reaction vessel, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.05 eq), tetrabutylammonium bromide (1.0 eq), and a suitable palladium catalyst (e.g., 0.02 eq of Pd(PPh₃)₄).
-
Add acetonitrile to the vessel.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add the 21 wt% aqueous potassium carbonate solution (3.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4'-(chloromethyl)-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.
Broader Applications in Heterocyclic Synthesis
The reactivity of β-chlorovinyl aldehydes extends beyond their use in Suzuki couplings. The electrophilic nature of the aldehyde and the vinyl chloride moiety makes them excellent precursors for a variety of heterocyclic systems, which are prevalent in many pharmaceutical agents.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. This compound can be readily converted to pyrazole-annulated systems by reaction with hydrazine derivatives.[8]
Caption: Workflow for pyrazole synthesis.
Protocol 3: General Procedure for the Synthesis of Annulated Pyrazoles
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid
-
Base (e.g., sodium acetate, if required)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative (1.1 eq) to the solution.
-
If using a hydrazine salt, add a base like sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of heterocycles of significant interest in medicinal chemistry.[9] β-Chlorovinyl aldehydes can serve as a three-carbon component in the construction of pyrimidine rings through condensation with amidines.[10]
Caption: Workflow for pyrimidine synthesis.
Protocol 4: General Procedure for the Synthesis of Annulated Pyrimidines
Materials:
-
This compound
-
Amidine hydrochloride (e.g., guanidine hydrochloride, acetamidine hydrochloride)
-
Sodium ethoxide or another suitable base
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol.
-
Add the amidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the annulated pyrimidine.
Conclusion
This compound is a potent and versatile building block with significant applications in pharmaceutical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and its demonstrated utility in the synthesis of the approved drug Venetoclax underscore its importance. Furthermore, its reactivity as a β-chlorovinyl aldehyde opens avenues for the construction of a wide array of heterocyclic systems, making it a valuable tool for researchers and drug development professionals in the quest for novel therapeutic agents. The protocols and workflows detailed herein provide a solid foundation for the effective utilization of this key intermediate in medicinal chemistry programs.
References
- New Drug Approvals. venetoclax. URL: http://www.wehi.edu.au
- Google Patents. WO2018029711A2 - Process for the preparation of venetoclax. URL: https://patents.google.
- ResearchGate. Synthesis of 2-Alkyl and 2-Aryl Pyrimidines from β-Chlorovinyl Ketones of Cyclopentanone Type | Request PDF. URL: https://www.researchgate.net/publication/232966849_Synthesis_of_2-Alkyl_and_2-Aryl_Pyrimidines_from_b-Chlorovinyl_Ketones_of_Cyclopentanone_Type
- Chemistry. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. URL: http://www.hxtb.org/gjhx/CN/10.6023/A17070383
- ResearchGate. Plausible mechanism for formation of β-chlorovinyl aldehyde derivatives... URL: https://www.researchgate.
- Pharmaffiliates. CAS No : 1228943-80-3 | Product Name : 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde. URL: https://www.pharmaffiliates.com/in/en/2-chloro-4-4-dimethylcyclohex-1-enecarboxaldehyde
- Organic & Biomolecular Chemistry (RSC Publishing). A transition metal-free [3 + 2] cycloaddition approach for the efficient synthesis of trisubstituted pyrrole derivatives from β-chlorovinyl aldehydes. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02084a
- Organic Chemistry Portal. Pyrazole synthesis. URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. URL: https://www.tsijournals.com/articles/a-review-article-on-vilsmeierhaack-reaction.pdf
- ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. URL: https://www.researchgate.
- Sigma-Aldrich. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e41132b
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. URL: http://www.growingscience.com/ac/Vol2/ac_2013_26.pdf
- Journal of Pharmaceutical and Scientific Innovation. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. URL: https://jpsionline.com/admin/php/uploads/114_pdf.pdf
- Cambridge University Press. Vilsmeier-Haack Reaction. URL: https://www.cambridge.org/us/files/5813/6582/8157/8175968295ws.pdf
- Organic Syntheses. 3 - Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v100p0003
- ACS Publications. Synthetic Routes for Venetoclax at Different Stages of Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00314
- PubChem. 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde. URL: https://pubchem.ncbi.nlm.nih.gov/compound/90404593
- Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. URL: http://jpsionline.com/admin/php/uploads/106_pdf.pdf
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. URL: https://www.beilstein-journals.org/bjoc/articles/20/178
- Organic Chemistry Portal. Pyrimidine synthesis. URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm
- PubMed. Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. URL: https://pubmed.ncbi.nlm.nih.gov/19271701/
- PubChem. 2-Chlorocyclohex-1-enecarbaldehyde. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11804892
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. URL: https://byjus.com/ncert-solutions-class-12-chemistry-chapter-11-alcohols-phenols-and-ethers/
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]
- 7. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]
- 8. Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde in the Synthesis of Venetoclax
Introduction: A Key Architectural Element for a BCL-2 Inhibitor
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is a pivotal synthetic intermediate in the construction of Venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor.[1][2][3] The BCL-2 protein family is a critical regulator of apoptosis (programmed cell death), and its overexpression in cancer cells allows them to evade this natural process, leading to tumor growth and resistance to therapies. Venetoclax represents a significant advancement in the treatment of certain hematological malignancies by restoring the apoptotic pathway in cancer cells.[2]
The structural framework of this compound provides a versatile scaffold. The vinyl chloride and aldehyde functionalities are strategically positioned for sequential, high-yield chemical transformations that are crucial for the assembly of the complex Venetoclax molecule. Specifically, this intermediate undergoes a key Suzuki-Miyaura coupling reaction, which forms a central biaryl linkage present in the final drug substance.[4][5] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this critical building block in medicinal chemistry, with a focus on the synthesis of Venetoclax.
Synthesis of this compound via Vilsmeier-Haack Reaction
The synthesis of the title compound is efficiently achieved through a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich substrates.[6][7][8][9][10] In this case, 3,3-dimethylcyclohexanone serves as the starting material. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack formylation of 3,3-dimethylcyclohexanone.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,3-Dimethylcyclohexanone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium acetate trihydrate
-
Brine (saturated NaCl solution)
-
Potassium phosphate (K₃PO₄) solution (20% aqueous)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure: [5]
-
Preparation of the Vilsmeier Reagent: In a 500 mL round-bottom flask, add anhydrous DMF (33.4 g, 0.456 mol) to anhydrous CH₂Cl₂ (80 mL). Cool the solution to below -5 °C using an appropriate cooling bath. Slowly add POCl₃ (64.7 g, 0.422 mol) over 20 minutes, ensuring the temperature remains below 20 °C. Rinse the addition funnel with CH₂Cl₂ (6 mL). Allow the resulting solution to warm to 20 °C over 30 minutes and stir for an additional hour at this temperature.
-
Reaction with Ketone: Cool the Vilsmeier reagent solution back to below 5 °C. Add 3,3-dimethylcyclohexanone (41.0 g, containing ~90% pure ketone, ~0.292 mol) to the solution, rinsing the addition vessel with CH₂Cl₂ (10 mL). Maintain the temperature below 20 °C during this addition.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for approximately 21 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or GC-MS).
-
Quenching and Workup: In a separate 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, prepare a quench solution by combining 130 g of a 13.6 wt% sodium acetate trihydrate aqueous solution, 130 g of 12% brine, and 130 mL of CH₂Cl₂. Cool this mixture to below 5 °C. Slowly transfer the reaction mixture into the cooled quench solution, maintaining the internal temperature below 10 °C. Rinse the reaction flask with CH₂Cl₂ (10 mL) and add it to the quench mixture.
-
Extraction and Washing: Allow the quenched mixture to warm to 20 °C and stir for 15 minutes. Let the layers settle for 30 minutes. Separate the lower organic layer. Extract the upper aqueous layer with CH₂Cl₂ (50 mL). Combine the organic layers and wash with a mixture of 12% brine (150 g) and 20% K₃PO₄ aqueous solution (40 g).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and rinse the drying agent with CH₂Cl₂ (30 mL). Concentrate the filtrate to dryness under vacuum using a rotary evaporator to yield the crude product as a brown oil. The product can be used in the next step without further purification.
Application in Medicinal Chemistry: Suzuki-Miyaura Coupling in Venetoclax Synthesis
The synthesized this compound is a key precursor for a subsequent Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of Venetoclax synthesis, it is employed to couple the cyclohexene core with a 4-chlorophenyl group, forming the 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde intermediate.[4][5]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of a key Venetoclax intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃), 21.0 wt% aqueous solution
-
Acetonitrile (MeCN)
-
Pressure bottle
Procedure: [5]
-
Reaction Setup: In a 250 mL pressure bottle, charge this compound (10.00 g), tetrabutylammonium bromide (18.67 g), and acetonitrile (10 mL). Stir the mixture at 20 °C for 5 minutes.
-
Addition of Base and Boronic Acid: Add 76.0 g of a 21.0 wt% aqueous K₂CO₃ solution. Stir the mixture at room temperature for at least 5 minutes. Add 4-chlorophenylboronic acid (9.53 g) in one portion.
-
Inert Atmosphere: Evacuate the pressure bottle and purge with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a nitrogen atmosphere, add palladium(II) acetate (66 mg, 0.5 mol%).
-
Reaction Progression: Seal the pressure bottle and stir the reaction mixture at room temperature. Monitor the reaction for completion using a suitable analytical technique (e.g., HPLC or LC-MS).
-
Workup and Isolation: Upon completion, the reaction mixture can be subjected to a standard aqueous workup, extraction with an organic solvent, drying, and concentration. The crude product can then be purified by a suitable method, such as crystallization or column chromatography, to yield 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Purity | Storage Temperature |
| This compound | C₉H₁₃ClO | 172.65 | 1228943-80-3 | Solid | >95% | Freezer |
| 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde | C₁₅H₁₇ClO | 248.75 | 1228943-82-5 | Solid | - | - |
Conclusion and Future Perspectives
The protocols detailed herein provide a robust and scalable pathway for the synthesis of this compound and its subsequent application in the construction of the BCL-2 inhibitor, Venetoclax. The Vilsmeier-Haack and Suzuki-Miyaura reactions are powerful and reliable transformations that are well-suited for medicinal chemistry campaigns and large-scale pharmaceutical production. The strategic use of this chloro-aldehyde intermediate underscores the importance of carefully designed building blocks in modern drug discovery and development. Further exploration of the reactivity of this intermediate could lead to the synthesis of novel analogs of Venetoclax and other biologically active molecules, contributing to the ongoing efforts to develop more effective and selective cancer therapies.
References
- WO2018029711A2 - Process for the preparation of venetoclax - Google P
- WO2020003272A1 - An improved process for the preparation of venetoclax - Google P
- Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - ResearchG
- Process for the preparation of venetoclax - Patent WO-2018029711-A3 - PubChem. (URL: [Link])
- PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN - European Patent Office - EP 4421075 A1 - Googleapis.com. (URL: )
- a process for the preparation of venetoclax and its polymorphs thereof - Justia P
- venetoclax - New Drug Approvals. (URL: [Link])
- EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google P
- Preparation method of Venetoclax intermediate and product - Eureka | P
- Synthetic Routes for Venetoclax at Different Stages of Development - ACS Public
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. (URL: [Link])
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
- Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
- Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
- US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof - Google P
- Development of selective inhibitors for anti-apoptotic Bcl-2 proteins
- Discovery and Development of Venetoclax, a Selective Antagonist of BCL‐2 - ResearchG
- BCL-2 inhibitors in hematological malignancies: biomarkers that predict response and management str
- The BCL-2 family and its role in apoptosis, oncogenesis, and cancer therapeutics - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. BCL-2 inhibitors in hematological malignancies: biomarkers that predict response and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A delicate balance - The BCL-2 family and its role in apoptosis, oncogenesis, and cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. growingscience.com [growingscience.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Grignard Reaction with 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Introduction
The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group.[3] This application note provides a detailed experimental protocol for the reaction of a Grignard reagent with 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a substituted α,β-unsaturated aldehyde. The focus is on achieving a selective 1,2-addition to the carbonyl group to yield the corresponding secondary alcohol, a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates.
The substrate, this compound, presents a challenge in regioselectivity due to the presence of two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the conjugated system (C3). Grignard reagents, being strong (hard) nucleophiles, generally favor direct (1,2) addition to the carbonyl group.[4] This is a kinetically controlled process, as the 1,2-addition is typically faster than the conjugate (1,4) addition.[4] However, factors such as steric hindrance around the carbonyl group can influence the reaction pathway, potentially leading to a mixture of 1,2- and 1,4-addition products. This protocol is designed to maximize the yield of the desired 1,2-adduct.
Reaction Mechanism and Stereoselectivity
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a tetravalent magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.
In the case of α,β-unsaturated aldehydes, there is a competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). As Grignard reagents are considered hard nucleophiles, they preferentially attack the harder electrophilic center, which is the carbonyl carbon, leading to the 1,2-addition product.[4]
Diagram of the Competing Reaction Pathways
Caption: Competing 1,2- and 1,4-addition pathways.
Experimental Protocol
This protocol outlines the synthesis of a secondary alcohol via the Grignard reaction with this compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Clearsynth | Store under inert atmosphere. |
| Magnesium turnings | High purity | e.g., Sigma-Aldrich | Activate before use if necessary. |
| Alkyl or Aryl Halide (e.g., Bromobenzene) | Anhydrous, ≥99% | e.g., Sigma-Aldrich | |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use freshly distilled or from a solvent purification system.[2] |
| Iodine (I₂) | ACS Reagent | e.g., Sigma-Aldrich | For initiation. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | e.g., Fisher Scientific | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Fisher Scientific | For drying the organic layer. |
| Diethyl Ether (Et₂O) | Reagent Grade | e.g., Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 1 M | e.g., Fisher Scientific | For workup if needed. |
Apparatus
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification (beakers, Erlenmeyer flasks, chromatography column)
Procedure
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at >120 °C overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to an inert gas line with an oil bubbler.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to the halide) in the reaction flask. If the magnesium is not fresh, a small crystal of iodine can be added to activate the surface.
-
Initiation: Add a small portion of the alkyl or aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF to the dropping funnel. Add a few milliliters of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Part B: Reaction with this compound
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask and transfer it to the dropping funnel.
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. If a solid precipitate makes separation difficult, a small amount of dilute HCl can be added to dissolve the magnesium salts. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired secondary alcohol.
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Catalytic Transformations of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Building Block
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is a bifunctional organic molecule with significant potential in synthetic chemistry.[1][2][3] Its structure, featuring a reactive α,β-unsaturated aldehyde (enal) system and a vinyl chloride moiety, presents two distinct handles for a variety of catalytic transformations. The gem-dimethyl group provides steric hindrance that can influence stereochemical outcomes and imparts solubility in organic solvents. This molecule is a valuable scaffold for the synthesis of complex carbocyclic structures, natural products, and pharmaceutical intermediates, such as impurities of the drug Venetoclax.[1]
This guide provides a comprehensive overview of proposed catalytic transformations for this compound. While direct literature on this specific substrate is limited, the protocols and methodologies presented herein are based on well-established and analogous catalytic reactions of α,β-unsaturated aldehydes and vinyl chlorides.[4][5][6] Each section details the underlying scientific principles, provides step-by-step experimental protocols, and offers insights into the expected outcomes.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the Vinyl Chloride Moiety
The carbon-chlorine bond of a vinyl chloride is typically less reactive than its bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[6] However, with the appropriate choice of ligands and conditions, a variety of C-C and C-heteroatom bonds can be forged. The electron-withdrawing nature of the adjacent aldehyde group can further influence the reactivity of the vinyl chloride.
Suzuki-Miyaura Coupling: Formation of Arylated and Vinylated Products
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. For vinyl chlorides, the use of electron-rich and sterically demanding phosphine ligands is often crucial to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[7]
Causality of Experimental Choices:
-
Catalyst: A palladium(II) precatalyst like Pd(OAc)₂ is often used in conjunction with a phosphine ligand to generate the active Pd(0) species in situ.
-
Ligand: Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are effective for activating C-Cl bonds.
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation.
-
Solvent: A polar aprotic solvent system, such as dioxane/water or toluene/water, is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Add this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add anhydrous 1,4-dioxane and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Proposed Suzuki-Miyaura Coupling Reactions and Expected Yields
| Boronic Acid Partner | Proposed Product | Expected Yield (%) |
| Phenylboronic acid | 2-Phenyl-4,4-dimethylcyclohex-1-enecarbaldehyde | 75-85 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde | 70-80 |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4,4-dimethylcyclohex-1-enecarbaldehyde | 65-75 |
Diagram 1: Catalytic Cycle for the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Part 2: Organocatalytic Transformations of the Enal Moiety
The α,β-unsaturated aldehyde functionality is a versatile platform for asymmetric catalysis, particularly through the formation of chiral enamine or iminium ion intermediates with chiral secondary amine catalysts.[8] This approach allows for highly enantioselective additions to the enal system.
Asymmetric Michael Addition
Organocatalytic Michael additions to enals provide a powerful method for the construction of chiral C-C and C-heteroatom bonds at the β-position. Proline and its derivatives are often effective catalysts for these transformations.
Causality of Experimental Choices:
-
Catalyst: A chiral secondary amine, such as a diarylprolinol silyl ether, activates the enal by forming a nucleophilic enamine intermediate.
-
Nucleophile: A wide range of soft nucleophiles, such as malonates, nitroalkanes, and thiols, can be employed.
-
Solvent: Non-polar aprotic solvents like toluene or chloroform are generally preferred to minimize background reactions.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate
-
To a vial, add the chiral diarylprolinol silyl ether catalyst (10 mol%) and this compound (1.0 equivalent).
-
Add anhydrous toluene to achieve a substrate concentration of 0.2 M.
-
Add diethyl malonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, directly purify the crude product by flash column chromatography on silica gel.
Asymmetric Reduction of the Carbon-Carbon Double Bond
The enantioselective reduction of the C=C bond in enals can be achieved using organocatalysis with a Hantzsch ester as the hydride source.[9] This reaction proceeds via an iminium ion intermediate, which is then selectively reduced.
Causality of Experimental Choices:
-
Catalyst: A chiral imidazolidinone catalyst is effective in forming the iminium ion and controlling the stereochemistry of the hydride transfer.
-
Hydride Source: A Hantzsch ester serves as a mild and effective source of hydride.
-
Acid Cocatalyst: A Brønsted acid is often required to facilitate the formation of the iminium ion.
Experimental Protocol: Organocatalytic Conjugate Reduction
-
To a vial, add the chiral imidazolidinone catalyst (20 mol%) and a Brønsted acid (e.g., benzoic acid, 20 mol%).
-
Add this compound (1.0 equivalent) and Hantzsch ester (1.2 equivalents).
-
Add a suitable solvent, such as chloroform or dichloromethane.
-
Stir the reaction at the desired temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
Table 2: Proposed Organocatalytic Transformations and Expected Outcomes
| Reaction Type | Nucleophile/Reagent | Catalyst | Expected Yield (%) | Expected e.e. (%) |
| Michael Addition | Diethyl Malonate | Diarylprolinol silyl ether | 80-90 | >90 |
| Conjugate Reduction | Hantzsch Ester | Imidazolidinone | 85-95 | >95 |
Diagram 2: Experimental Workflow for Organocatalytic Michael Addition
Caption: General workflow for organocatalytic Michael addition.
Part 3: Selective Reduction of the Aldehyde
The selective reduction of the aldehyde group in the presence of the vinyl chloride and the carbon-carbon double bond can be challenging. However, certain catalytic systems are known to favor the 1,2-reduction of enals.
Asymmetric Transfer Hydrogenation
Transition metal-catalyzed asymmetric transfer hydrogenation is a powerful tool for the enantioselective reduction of carbonyls.[10][11][12] Ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands are commonly used.
Causality of Experimental Choices:
-
Catalyst: A chiral Ru(II) or Rh(III) complex with a chelating chiral ligand provides the asymmetric environment for the reduction.
-
Hydrogen Source: A mixture of formic acid and triethylamine or isopropanol can serve as the hydrogen source.
-
Solvent: A polar solvent like dichloromethane or acetonitrile is typically used.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
In a glovebox, prepare a stock solution of the chiral Ru(II) catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene)) in the reaction solvent.
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in the solvent.
-
Add the catalyst solution (1-2 mol%).
-
Add the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine, 5 equivalents).
-
Stir the reaction at the desired temperature until completion.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
This compound is a promising but underexplored synthetic building block. The catalytic transformations outlined in this guide, based on established principles of organic synthesis, provide a roadmap for researchers to unlock its potential. The orthogonal reactivity of the vinyl chloride and the enal functionalities allows for a modular approach to the synthesis of complex molecules. Further research into the catalytic transformations of this molecule is warranted and is expected to yield novel and efficient synthetic methodologies.
References
- Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters. [Link]
- Combining Palladium and Chiral Organocatalysis for the Enantioselective Deconjugative Allylation of Enals via Dienamine Intermediates. The Journal of Organic Chemistry. [Link]
- Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.
- Asymmetric NHC-Catalyzed Addition of Enals to Nitroalkenes: Controlling Stereochemistry Via the Homoenolate Reactivity Pathway To Access δ-Lactams.
- Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds.
- Recent advances in organocatalytic asymmetric multicomponent reactions. RSC Publishing. [Link]
- Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H -phosphonate.
- 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Regioselective palladium-catalysed coupling reactions of vinyl chlorides with carbon nucleophiles. ElectronicsAndBooks. [Link]
- Direct stereoselective α-arylation of unmodified enals using an organocatalytic cross-coupling-like reaction. OUCI. [Link]
- Enantioselective Reduction of Ketones. Organic Reactions. [Link]
- Enantioselective reduction of ketones. Wikipedia. [Link]
- Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie. [Link]
- 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde. PubChem. [Link]
- Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsatur
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. chemscene.com [chemscene.com]
- 3. guidechem.com [guidechem.com]
- 4. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00347D [pubs.rsc.org]
- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
synthesis of heterocyclic compounds from 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Topic: Synthesis of Heterocyclic Compounds from 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Heterocyclic Diversity from a Versatile Building Block
This compound is a highly functionalized and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. Its structure, featuring a β-chloro-α,β-unsaturated aldehyde system, presents multiple reactive sites that can be strategically exploited in cyclocondensation reactions.[1] The inherent reactivity profile—encompassing an electrophilic aldehyde carbon, a Michael acceptor site at the β-position, and a displaceable vinyl chloride—makes it an ideal precursor for constructing medicinally relevant scaffolds such as pyrazoles, isoxazoles, and pyridines.
This guide provides an in-depth exploration of the synthetic pathways originating from this building block. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying reaction mechanisms, the rationale for specific experimental conditions, and the expected outcomes, thereby offering a comprehensive and trustworthy resource for researchers in organic and medicinal chemistry.
Part 1: Synthesis of Fused Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of 4,4-dimethyl-4,5,6,7-tetrahydro-2H-indazole scaffolds. These structures are prevalent in pharmacologically active molecules.
Mechanistic Rationale
The formation of the pyrazole ring proceeds through a classical cyclocondensation pathway. Hydrazine, acting as a binucleophile, initiates the reaction.[2] The more nucleophilic nitrogen atom typically attacks the aldehyde carbonyl to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the β-carbon of the enal system. The subsequent elimination of hydrogen chloride from the resulting intermediate drives the reaction towards the stable, fused aromatic pyrazole product. The regioselectivity of the final product when using substituted hydrazines (e.g., methylhydrazine) can be influenced by steric and electronic factors.[3]
Sources
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde as an intermediate for Venetoclax
An In-Depth Guide to the Synthesis and Application of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: A Key Intermediate for Venetoclax
Introduction: The Strategic Importance of Intermediates in Venetoclax Synthesis
Venetoclax (Venclexta®) represents a paradigm shift in cancer therapy, specifically for patients with chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2] As a first-in-class, potent, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, Venetoclax restores the cell's natural apoptosis (programmed cell death) pathway, which is often dysregulated in cancer cells.[3][4] The molecular complexity of Venetoclax necessitates a sophisticated and efficient synthetic strategy. Modern pharmaceutical manufacturing heavily relies on convergent synthesis, a strategy where different fragments of the target molecule are synthesized independently and then coupled together in the final stages.[5][6] This approach maximizes efficiency and overall yield.
A critical building block in the streamlined, large-scale synthesis of Venetoclax is This compound (CAS No. 1228943-80-3).[7][8][9] This intermediate provides the core cyclohexenyl scaffold of the final drug molecule. Its efficient and high-yield preparation is paramount to the overall robustness of the Venetoclax manufacturing process.[10] This application note provides a detailed protocol and scientific rationale for the synthesis of this key intermediate and its subsequent conversion via Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry.[5][11]
Physicochemical Properties of the Key Intermediate
A clear understanding of the intermediate's properties is fundamental for handling, reaction monitoring, and purification.
| Property | Value | Reference(s) |
| CAS Number | 1228943-80-3 | [7][12][13] |
| Molecular Formula | C₉H₁₃ClO | [7][13][14] |
| Molecular Weight | 172.65 g/mol | [7][13][14] |
| IUPAC Name | 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde | [13] |
| Physical Form | Solid | [12] |
| Storage Conditions | Freezer (-20°C), preferably under an inert atmosphere | [12][14] |
Part I: Synthesis of this compound via the Vilsmeier-Haack Reaction
The synthesis of the chloroaldehyde intermediate is elegantly achieved through the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich substrates.[15][16] In this context, the reaction is applied to a ketone, proceeding through its enol or enolate equivalent.
Causality and Mechanistic Insight
The choice of the Vilsmeier-Haack reaction is strategic. It allows for the simultaneous introduction of both the aldehyde functional group and the vinyl chloride moiety in a single, efficient transformation starting from the readily available 3,3-dimethylcyclohexanone.[11][17]
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[18][19] This reagent is the active formylating agent.
-
Electrophilic Attack and Elimination: The starting ketone, 3,3-dimethylcyclohexanone, is converted into its more nucleophilic enol form. The enol attacks the electrophilic carbon of the Vilsmeier reagent. A subsequent cascade of electron movements and elimination, followed by hydrolysis during aqueous workup, yields the final α,β-unsaturated chloroaldehyde product.[15][16]
Caption: Vilsmeier-Haack reaction workflow for chloroaldehyde synthesis.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established chemical principles and patent literature. Researchers should adapt it based on laboratory-specific conditions and safety protocols.
-
Inert Atmosphere: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: Charge the flask with dichloromethane (DCM, 2.4 L) as the solvent. Cool the flask to 0-5°C using an ice-water bath.
-
Vilsmeier Reagent Preparation: To the cooled DCM, slowly add anhydrous N,N-Dimethylformamide (DMF, 810 g) via the dropping funnel. Following the DMF addition, add phosphorus oxychloride (POCl₃, 1580 g) dropwise, ensuring the internal temperature does not exceed 10°C.[17]
-
Initial Stirring: After the complete addition of POCl₃, stir the resulting mixture for 1 hour at a slightly warmer temperature of 17-20°C to ensure the complete formation of the Vilsmeier reagent.[17]
-
Substrate Addition: Re-cool the reaction mixture to 0-5°C. Add 3,3-dimethylcyclohexanone (1000 g) dropwise, maintaining the low temperature.[17]
-
Reaction Execution: Once the ketone addition is complete, heat the reaction mass to reflux (approximately 45-50°C in DCM) and maintain for 3-5 hours.[17] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Prepare a separate quenching solution by mixing a 13.6% aqueous sodium acetate solution (3.2 L), a 12% brine solution (3.2 L), and DCM (3.2 L). Cool this mixture to 5-10°C. Carefully and slowly add the reaction mass to the quenching solution, ensuring the temperature of the quench mixture remains below 15°C.[17]
-
Workup: Stir the resulting biphasic mixture at room temperature for 1 hour. Separate the organic layer. The organic layer contains the desired product.
-
Purification: The crude product in the DCM solution can often be used directly in the next step after concentration.[11] If required, further purification can be achieved through column chromatography on silica gel.
Part II: Application in Venetoclax Synthesis via Suzuki-Miyaura Coupling
The chloroaldehyde intermediate serves as the electrophilic partner in a subsequent Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond, attaching the 4-chlorophenyl group to the cyclohexenyl ring, yielding the next key intermediate, 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.[5]
Causality and Mechanistic Insight
The Suzuki coupling is ideal for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required boronic acid coupling partner. The reaction is catalyzed by a palladium(0) species, which undergoes a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloroaldehyde.
-
Transmetalation: The aryl group from the 4-chlorophenylboronic acid is transferred to the palladium center, typically facilitated by a base (e.g., potassium carbonate).
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often included to facilitate the transfer of the aqueous base into the organic phase, accelerating the reaction.[5]
Caption: Convergent synthesis step utilizing the chloroaldehyde intermediate.
Detailed Experimental Protocol (One-Pot Adaptation)
A significant process improvement involves performing the Suzuki coupling directly after the Vilsmeier-Haack reaction without isolating the chloroaldehyde intermediate, creating a "one-pot" synthesis.[11]
-
Setup: Following the Vilsmeier-Haack reaction and workup (steps outlined in Part I), the crude chloroaldehyde intermediate (234 g) is dissolved in acetonitrile (MeCN).
-
Reagent Addition: To this solution, add 4-chlorophenylboronic acid (235 g), potassium carbonate (K₂CO₃), and tetrabutylammonium bromide (TBAB).[5]
-
Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%).[5]
-
Reaction Execution: Heat the mixture to approximately 30°C and stir for 12-16 hours under an inert atmosphere.[5] Monitor the reaction by HPLC for the disappearance of the chloroaldehyde intermediate.
-
Workup: After the reaction is complete, cool the mixture and perform an aqueous workup. This typically involves washing with water and brine to remove inorganic salts. The organic layer is then separated.
-
Solvent Exchange & Next Step: The solvent (acetonitrile) is often exchanged for toluene. The resulting toluene solution of the coupled aldehyde product is typically of sufficient purity to be carried forward to the next step (reductive amination) without requiring chromatographic purification.[5]
Summary of Reaction Parameters
| Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Vilsmeier-Haack | 3,3-dimethylcyclohexanone, DMF, POCl₃ | Dichloromethane | 45-50°C | 3-5 hours | High (often used in situ) |
| Suzuki Coupling | Chloroaldehyde, 4-chlorophenylboronic acid, Pd(OAc)₂, K₂CO₃, TBAB | Acetonitrile | 30°C | 12-16 hours | ~37% (over two steps)[11] |
Conclusion
This compound is a non-negotiable intermediate for the efficient, convergent, and scalable synthesis of the BCL-2 inhibitor Venetoclax. Its preparation via the Vilsmeier-Haack reaction from an inexpensive starting material is a robust and well-understood transformation. The subsequent use of this intermediate in a palladium-catalyzed Suzuki-Miyaura coupling showcases a modern approach to C-C bond formation in pharmaceutical synthesis. The ability to perform these reactions in a one-pot or streamlined two-step sequence significantly enhances the overall efficiency, reduces waste, and lowers the cost of producing this life-saving therapeutic agent.[10][11]
References
- This compound. LookChem. [Link]
- Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor.
- Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry. [Link]
- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction. Cambridge University Press. [Link]
- Process for the preparation of venetoclax.
- A process for the preparation of venetoclax and its polymorphs thereof.
- Synthetic Routes for Venetoclax at Different Stages of Development.
- Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. PubMed. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Venetoclax resistance: mechanistic insights and future strategies. National Institutes of Health (NIH). [Link]
- Vilsmeier-Haack Reaction. YouTube. [Link]
- Venetoclax combined with decitabine or azacitidine in treatment-naive, elderly patients with acute myeloid leukemia. American Society of Hematology (ASH)
- Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance. National Institutes of Health (NIH). [Link]
- CAS No : 1228943-80-3 | Product Name : 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde.
- Venetoclax for multiple myeloma - mechanism of action and next steps. VJHemOnc. [Link]
Sources
- 1. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Venetoclax for multiple myeloma - mechanism of action and next steps | VJHemOnc [vjhemonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]
- 7. This compound|lookchem [lookchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]
- 13. 2-chloro-4,4-dimethyl-cyclohexene-1-carbaldehyde 95% | CAS: 1228943-80-3 | AChemBlock [achemblock.com]
- 14. chemscene.com [chemscene.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
olfactory properties of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives
An In-Depth Technical Guide to the Olfactory Properties of 2,4-Dimethyl-cyclohex-3-ene Carboxaldehyde and its Derivatives
For researchers, scientists, and professionals in the fragrance and flavor industries, understanding the intricate relationship between molecular structure and olfactory perception is paramount. This guide provides a detailed exploration of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde, a prominent fragrance ingredient, and the diverse olfactory landscapes that can be uncovered through its chemical modification. By synthesizing insights from synthetic chemistry and advanced sensory analysis, this document serves as a comprehensive resource for developing novel fragrance compounds.
2,4-Dimethyl-cyclohex-3-ene carboxaldehyde, known by trade names such as Triplal®, Ligustral, and Cyclal C, is a cornerstone of modern perfumery.[1][2] It is prized for its powerful and diffusive character, presenting a complex odor profile described as intensely green, leafy, and aldehydic with distinct citrus undertones.[1][2] This versatile scent makes it a valuable component in a wide array of cosmetic and household products.[1][3]
The parent aldehyde is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis- and trans-isomers.[2][4] This cyclohexene carboxaldehyde structure serves as an attractive and versatile starting point for chemical modifications aimed at discovering new and interesting olfactory properties.[4][5] The exploration of its derivatives allows for a systematic investigation into structure-activity relationships (SAR), providing crucial insights into how specific functional group alterations impact the final perceived scent.
Table 1: Physicochemical Properties of 2,4-Dimethyl-cyclohex-3-ene Carboxaldehyde
| Property | Value | Source(s) |
| CAS Number | 68039-49-6 | [6][7][8] |
| Molecular Formula | C₉H₁₄O | [3][7] |
| Molecular Weight | 138.21 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Boiling Point | 196 °C (lit.) | [1][6][7] |
| Density | 0.933 g/mL at 25 °C (lit.) | [1][6][7] |
| Refractive Index | n20/D 1.473 (lit.) | [1][6][7] |
| Flash Point | ~66-70 °C (151-158 °F) | [1][6] |
| Solubility | Soluble in ethanol and oils | [7] |
Synthetic Pathways to Novel Derivatives
The chemical reactivity of the aldehyde functional group and the cyclohexene ring provides multiple avenues for structural modification. A study by Monnier-Benoit et al. outlines several effective strategies for creating a library of derivatives from the parent aldehyde (referred to as compound 1 ).[4] These transformations are fundamental to exploring the olfactory potential of this chemical family.
Key synthetic routes include:
-
Oxidation & Esterification: The aldehyde can be oxidized to its corresponding carboxylic acid, which is then esterified under neutral conditions to yield a variety of esters. This pathway is crucial for converting the sharp aldehydic note into softer, fruitier, or more floral characteristics.[4]
-
Wittig Reaction: This reaction allows for the extension of the aldehyde into functionalized, unsaturated side chains, creating homologated aldehydes and other complex structures.[4][9]
-
Grignard Reaction: The addition of Grignard reagents to the aldehyde provides a route to secondary alcohols, which can be further oxidized to ketones, introducing new functional groups and significantly altering the molecule's polarity and shape.[4][9]
Caption: Synthetic routes from the parent aldehyde to key derivatives.
Olfactory Profile of Key Derivatives
The true value of synthesizing these derivatives lies in their diverse and often unpredictable olfactory properties. The analysis of these compounds reveals that even minor structural changes can lead to dramatic shifts in perceived scent. The following table summarizes the olfactory characteristics of several derivatives synthesized from 2,4-dimethyl-cyclohex-3-ene carboxaldehyde, as evaluated by a sensory panel.[4]
Table 2: Olfactory Properties of Selected Derivatives
| Compound | Structural Modification | Odor Description | Potential Application |
| Parent (1) | Aldehyde | Strong green, leafy, citrus | Green/citrus accords in cosmetics and household products.[1][2] |
| Ester (7) | Methyl Ester | Hesperidic-fruity, grapefruit notes | Fruity compositions.[4] |
| Ester (9) | Pentyl Ester | Typical ester notes, aldehydic tonality, watermelon | Attractive for fruity perfume compositions.[4] |
| Ester (11) | Phenylethyl Ester | Rosy, weaker than phenylethyl alcohol | Muted floral notes.[4] |
| Ester (12) | Vinylic Methyl Ester | Heavy floral note | Floral compositions.[4] |
| Ether (15) | Unsaturated Ether | Not specified, but deemed interesting | Flowery or fruity compositions.[4] |
| Aldehyde (16) | Homologous Aldehyde | Not specified, but deemed interesting | Flowery or fruity compositions.[4] |
This data underscores a critical principle in fragrance chemistry: the dimethylcyclohexenyl skeleton provides a foundational structure, but the specific functional group dictates the final olfactory character.[4]
Protocols for Olfactory Characterization
To systematically evaluate and validate the olfactory properties of new chemical entities, rigorous and standardized protocols are essential.
Protocol 1: Sensory Panel Evaluation
Sensory analysis by trained human panelists remains the gold standard for characterizing fragrance compounds.[10][11]
Objective: To describe the qualitative and quantitative olfactory characteristics of a compound.
Materials:
-
Target compound(s)
-
Solvent (e.g., dipropylene glycol, ethanol)
-
Glass vials
-
Standard smelling strips
-
Trained sensory panel (5-10 members)
-
Controlled evaluation environment (well-ventilated, odor-free booths).[12]
Procedure:
-
Sample Preparation: Prepare dilutions of the target compound in the chosen solvent. A standard starting concentration is 10%, but this may be adjusted based on the material's intensity.[1]
-
Panelist Screening: Recruit panelists who have been screened for normal olfactory acuity and trained on standard odor descriptors.[12]
-
Evaluation: a. Dip a clean smelling strip into the diluted sample, ensuring consistent immersion depth and time. b. Present the strip to the panelist in a controlled booth. c. Instruct panelists to evaluate the odor at different time points (e.g., immediately, after 5 minutes, after 1 hour) to assess the top, middle, and base notes. d. Panelists record their impressions using a standardized questionnaire, rating attributes such as odor character (e.g., fruity, floral, green), intensity, and hedonic tone (pleasantness).
-
Data Analysis: Compile the descriptors and intensity ratings from all panelists. Use statistical analysis to determine the consensus odor profile.
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[13][14] It is indispensable for identifying which specific compounds in a complex mixture are responsible for its aroma.[15][16]
Objective: To separate volatile compounds and identify which are odor-active.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS) detector
-
Heated transfer line
-
Olfactory Detection Port (ODP) or "sniff port"
-
Trained human assessor
Procedure:
-
Sample Injection: A diluted sample of the fragrance material is injected into the GC.
-
Separation: The GC column separates the individual volatile components based on their boiling points and chemical properties.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector like an MS for chemical identification, while the other is sent to the heated sniff port.[14]
-
Olfactory Detection: A trained assessor sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odors.
-
Data Correlation: The assessor's sensory data (the "olfactogram") is aligned with the chemical data from the MS detector (the "chromatogram"). This allows for the positive identification of the compounds responsible for specific notes in the overall scent profile.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Protocol 3: Odor Threshold Determination
The odor detection threshold (ODT) is the minimum concentration of a substance that can be perceived by the human sense of smell.[17][18] It is a critical measure of an odorant's potency.
Objective: To determine the lowest detectable concentration of a fragrance compound.
Procedure:
-
Stock Solution: Prepare a precise stock solution of the compound in an appropriate solvent.
-
Serial Dilution: Create a series of dilutions from the stock solution, typically in geometric progression (e.g., decreasing by a factor of 2 or 3).
-
Panel Presentation: Present the samples to a sensory panel in ascending order of concentration, alongside a blank (solvent only). Various methods, such as the three-alternative forced-choice (3-AFC) method, are used where the panelist must identify the vial containing the odorant.[19]
-
Threshold Calculation: The group ODT is typically defined as the concentration at which 50% of the panel can correctly detect the odor.[13] This value is often calculated using statistical methods.
Structure-Activity Relationships (SAR)
The data gathered from synthesizing and evaluating derivatives allows for the formulation of Structure-Activity Relationships (SAR), which are guiding principles for rational fragrance design.[20][21]
-
Aldehyde to Ester: Converting the aldehyde group of the parent compound to an ester (e.g., compounds 7 , 9 ) consistently shifts the odor profile from sharp-green/citrus to fruity and, in some cases, floral.[4] The specific character of the fruitiness is dependent on the alkyl chain of the ester.
-
Chain Elongation: The introduction of a vinyl group to create vinylic esters (e.g., compound 12 ) can introduce heavy floral notes, a significant departure from the parent compound's profile.[4]
-
Aromatic Moieties: The addition of an aromatic group, as in the phenylethyl ester (11 ), can impart rosy notes, though the overall intensity may be reduced.[4]
Caption: Impact of functional group modification on odor profile.
Safety and Handling Considerations
2,4-Dimethyl-cyclohex-3-ene carboxaldehyde is classified as a combustible liquid and may cause an allergic skin reaction.[3][22][23] Standard personal protective equipment, including gloves and eye protection, should be used during handling.[6] It is also noted as being toxic to aquatic life with long-lasting effects.[22][23] All newly synthesized derivatives should be handled with appropriate caution, assuming they may possess similar or unknown hazards until a full toxicological assessment can be performed.
Conclusion
The 2,4-dimethyl-cyclohex-3-ene carboxaldehyde scaffold is a rich platform for the discovery of novel fragrance ingredients. Through systematic chemical modification via pathways such as oxidation, esterification, and Wittig reactions, a broad spectrum of olfactory profiles, from fruity and floral to complex green notes, can be achieved. The rigorous application of sensory analysis and advanced instrumental techniques like GC-O is essential for characterizing these new molecules and elucidating the structure-activity relationships that govern their perception. This integrated approach of synthesis and evaluation provides a powerful engine for innovation in the fields of perfumery and sensory science.
References
- 2,4-Dimethyl-3-cyclohexenecarboxaldehyde = 97 68039-49-6. Sigma-Aldrich.
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.
- 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde - Physico-chemical Properties. ChemBK.
- Gas chromatography-olfactometry. Wikipedia.
- gc-olfactometry; PHASER publications. GL Sciences.
- 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE - Safety Data Sheet.
- 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375. PubChem.
- 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde 68039-49-6. TCI Chemicals.
- 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Chemical Properties,Uses,Production. ChemicalBook.
- Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. National Institutes of Health (NIH).
- Odor Detection Thresholds.
- Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. ACS Publications.
- Determination of the odor detection threshold of aroma compounds. Scienomics.
- Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. PubMed.
- Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. ResearchGate.
- China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory - Low Price.
- TRITAL - Safety Data Sheet. PCW France.
- Fragrance and Sensory Appeal Testing. Umbrex.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers). Chem-Impex.
- Fragrance And Flavor Component Analysis: Techniques And Applications.
- Odor Threshold Determinations of 53 Odorant Chemicals.
- 5 Essential Tips for Effective Sensory Fragrance Testing. Sense:lab.
- From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul.
- A Method for Identifying Key Sensory-Active Compounds. GoToStage.com.
- Odor detection threshold – Knowledge and References. Taylor & Francis.
- The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.
- Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers. Benchchem.
- Odor detection threshold. Wikipedia.
Sources
- 1. 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE | 68039-49-6 [chemicalbook.com]
- 2. sfdchem.com [sfdchem.com]
- 3. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-二甲基-3-环己烯-1-甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. umbrex.com [umbrex.com]
- 11. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 12. sense-lab.co.uk [sense-lab.co.uk]
- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gc-olfactometry; PHASER publications [glsciences.eu]
- 16. GoToStage.com [gotostage.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 19. Odor Detection Thresholds [leffingwell.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | 68039-49-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 23. directpcw.com [directpcw.com]
Troubleshooting & Optimization
Technical Support Gateway: Purification of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Welcome to the technical support center for 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde (CAS No. 1228943-80-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and face challenges in achieving the requisite purity for their downstream applications, such as the synthesis of Venetoclax.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and validated purification protocols based on established chemical principles.
Section 1: Compound Profile and Critical Handling
Understanding the inherent properties of this compound is the first step in troubleshooting its purification. As an α,β-unsaturated aldehyde, it possesses reactive functional groups that contribute to its utility and its instability.
| Property | Value | Source |
| CAS Number | 1228943-80-3 | [3][4] |
| Molecular Formula | C₉H₁₃ClO | [1][4][5] |
| Molecular Weight | 172.65 g/mol | [4][5][6] |
| Physical Form | Solid | |
| Purity (Typical) | ~95% | [5] |
| Storage Temperature | Freezer (-20°C), under inert atmosphere | [5] |
The conjugated system and the aldehyde group make the molecule susceptible to oxidation (forming the corresponding carboxylic acid), polymerization, and other side reactions, especially when exposed to air, light, or elevated temperatures. The recommended freezer storage is critical to minimize degradation over time.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: My newly purchased bottle of this compound shows a purity of only 90-95% by GC/NMR. Is this normal?
A1: Yes, this is quite common. Due to its reactivity, this compound can undergo slow degradation even under optimal storage conditions. Commercial grades often have a purity specification of around 95%.[5] It is standard practice to purify the material immediately before use, especially for sensitive downstream reactions where stoichiometric precision is crucial.
Q2: What are the visible signs of compound degradation?
A2: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in consistency, such as clumping or the appearance of a viscous liquid. Analytically, the most common degradation product is the corresponding carboxylic acid, which will appear as a new, more polar spot on a TLC plate and can be identified by NMR and MS analysis.
Q3: Is it advisable to store the compound in a solvent for easier handling?
A3: Storing in solution is generally not recommended for long-term stability. If required for short-term experimental workflow, use a dry, peroxide-free, and non-reactive solvent like anhydrous toluene or dichloromethane. Store the solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C and use it within a few days. Avoid chlorinated solvents if subsequent reactions involve palladium catalysis.
Q4: My NMR spectrum shows multiple aldehyde peaks. What could be the cause?
A4: Besides impurities, you may be observing isomeric forms. While less common for this specific locked cyclohexene system, trace amounts of double bond isomers (e.g., the β,γ-unsaturated isomer) could be present from the synthesis. More likely, you are seeing the aldehyde and small amounts of its hydrated form (gem-diol) if a protic NMR solvent like CD₃OD is used or if water is present. Confirm by acquiring the spectrum in anhydrous CDCl₃ or C₆D₆.
Section 3: Troubleshooting Purification Failures
This section addresses specific issues encountered during the purification of this compound.
Logical Flow for Purification Troubleshooting
The following diagram outlines a decision-making process when initial purification attempts yield unsatisfactory results.
Caption: Troubleshooting Decision Tree for Purification
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Streaking on TLC plate / Tailing peak in HPLC | The aldehyde has partially oxidized to the more polar and acidic carboxylic acid, which interacts strongly with the silica gel stationary phase. | 1. Neutralize the Eluent: Add a small amount of triethylamine (0.1-0.5% v/v) to your mobile phase to suppress the ionization of the acidic impurity, leading to sharper bands. 2. Use Deactivated Silica: Employ neutral or deactivated silica gel for column chromatography. 3. Aqueous Wash: Before chromatography, dissolve the crude material in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acidic impurity. |
| Multiple, closely-spaced spots on TLC | Presence of non-polar impurities or structural isomers with very similar polarity to the desired product. | 1. Optimize Chromatography: Use a shallower solvent gradient or even an isocratic elution with a finely-tuned solvent system (e.g., 98:2 Hexane:Ethyl Acetate). A longer column can also improve resolution.[7] 2. Change Solvent System: Switch to a different solvent system with different selectivity, for example, Toluene/Acetone. |
| Low recovery after column chromatography | 1. On-column Degradation: The slightly acidic nature of standard silica gel can catalyze degradation or polymerization of the sensitive aldehyde.[7] 2. Irreversible Adsorption: Highly polar impurities or degradation products may not elute from the column. | 1. Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to expedite the process. 2. Deactivate Silica: Pre-treat the column by flushing with the eluent system containing 0.5% triethylamine, then switch back to the neutral eluent before loading the sample. 3. Consider an Alternative: If degradation is severe, recrystallization may be a better option. |
| Product "oils out" instead of crystallizing | The solvent system is not ideal; the compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | 1. Adjust Solvent Polarity: If using a two-solvent system (e.g., Hexane/Ethyl Acetate), add more of the less-polar solvent (Hexane) to the hot solution until turbidity persists, then clarify with a drop of the polar solvent (Ethyl Acetate) and cool slowly. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface or add a seed crystal. 3. Cool Slowly: Place the flask in a warm bath and allow it to cool to room temperature slowly before moving it to a refrigerator or ice bath. |
Section 4: Recommended Purification Protocols
General Purification Workflow
This diagram illustrates the general workflow for purifying the title compound.
Caption: General Purification Workflow
Protocol 4.1: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.[8][9]
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give the product an Rf value of ~0.3. A common starting point is Hexane:Ethyl Acetate (95:5).
-
Column Packing:
-
Use a glass column with a diameter appropriate for the sample size (a 20-50:1 ratio of silica gel to crude compound weight is typical).[7]
-
Prepare a slurry of silica gel in the non-polar solvent (Hexane).
-
Pour the slurry into the column and use positive pressure or tapping to create a well-packed, homogenous bed. Ensure no air bubbles are trapped.[9]
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform "dry loading": dissolve the compound, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column. This method often yields better separation.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Begin collecting fractions immediately. Monitor the elution process by collecting small fractions and checking them via TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator at low temperature (<30°C) to prevent degradation.
-
Place the resulting solid under high vacuum to remove residual solvent.
-
Protocol 4.2: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[10]
-
Solvent Screening:
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Test solvent systems like Hexane/Ethyl Acetate, Hexane/Dichloromethane[11], or Ethanol/Water[12].
-
To test a pair, dissolve the compound in a minimal amount of the more polar solvent (e.g., Ethyl Acetate) while heating. Then, add the hot, less-polar solvent (e.g., Hexane) dropwise until the solution becomes cloudy. Add a drop or two of the polar solvent to clarify, then allow to cool.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or the more polar solvent of a pair) dropwise while heating and swirling until the solid just dissolves. Avoid using excess solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation:
Section 5: Purity Verification
After purification, it is essential to confirm the purity and identity of the product.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot. Co-spotting with the starting material can confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure. The spectrum should be clean, with correct chemical shifts, multiplicities, and integrations. The absence of impurity peaks is the primary indicator of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and identifying volatile impurities.[13] The pure compound will show a single major peak in the chromatogram with the correct mass-to-charge ratio in the mass spectrum.
-
UV-Vis Spectroscopy: As an α,β-unsaturated carbonyl compound, it will have a characteristic π→π* transition, which can be useful for quick quantification if a standard is available.[14]
By following these guidelines, researchers can confidently address the purification challenges associated with this compound, ensuring the quality and reliability of their scientific outcomes.
References
- Method of separating chlorinated aliphatic hydrocarbons from mixtures thereof, by extractive distillation. (n.d.). Google Patents.
- Klimko, M. A., et al. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Chirality, 12(4), 287-90.
- Separation of Organic Chlorine Compounds through Batch Distillation Process. (2025). ResearchGate.
- Process for the preparation of cyclohexene derivatives as intermediates for the preparation of zeaxanthin and cyclohexene derivatives. (n.d.). Google Patents.
- Does distilling water remove chlorine? (2023, April 7). Living Whole.
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026, January 6). Journal of the American Chemical Society.
- Column chromatography. (n.d.). University of Alberta.
- How does distillation remove chemicals such as chlorine? (2010, October 11). My Pure Water.
- Recrystallization. (n.d.). University of California, Irvine.
- Chlorine. (n.d.). Wikipedia.
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4-5), 259-267.
- 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No : 1228943-80-3. (n.d.). Pharmaffiliates.
- This compound - CAS - 1228943-80-3. (n.d.). Axios Research.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Column Chromatography. (n.d.). Columbia University.
- Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. (2005). Journal of the American Society for Mass Spectrometry, 16(10), 1641-9.
- Sahoo, M. (n.d.). Instrumental Methods of Analysis. Indira Gandhi Institute of Pharmaceutical Sciences.
- Column Chromatography Theory. (n.d.). University of Toronto Scarborough, Chemistry Online.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 1228943-80-3 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound - CAS - 1228943-80-3 | Axios Research [axios-research.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iptsalipur.org [iptsalipur.org]
Technical Support Center: Synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Welcome to the dedicated technical support center for the synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding this specific synthetic transformation. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction yield and purity.
The synthesis of this compound, a valuable synthetic intermediate, is most commonly achieved through the Vilsmeier-Haack reaction of 4,4-dimethylcyclohexanone.[1][2][3][4] This reaction, while powerful, can present challenges. This guide is structured to help you navigate these potential hurdles and achieve consistent, high-yield results.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield is a common frustration in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.[5][6][7]
-
Reagent Quality and Stoichiometry: The Vilsmeier-Haack reaction is highly sensitive to the quality and ratio of the reagents.
-
Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF): These reagents are hygroscopic and their reaction to form the Vilsmeier reagent is moisture-sensitive.[5] Ensure you are using anhydrous DMF and freshly distilled or a new bottle of POCl₃. The molar ratio of POCl₃ to DMF is critical for the efficient generation of the Vilsmeier reagent. An excess of POCl₃ is often employed.[8]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is the active electrophile.[9][10] It can be prepared in situ or in some cases, a pre-formed reagent can be used.[9][11] For in situ preparation, the order and temperature of addition are crucial. POCl₃ should be added slowly to ice-cold DMF to control the exothermic reaction and prevent degradation of the reagent.[1][12]
-
-
Reaction Conditions:
-
Temperature Control: The reaction temperature plays a significant role in both the rate of reaction and the formation of side products.[3] The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C).[8] The subsequent reaction with 4,4-dimethylcyclohexanone may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is key; too low, and the reaction may be sluggish, too high, and you risk decomposition or side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction duration.[5]
-
-
Work-up Procedure:
-
Hydrolysis: The reaction is typically quenched by pouring the reaction mixture onto crushed ice or into a cold aqueous solution.[1] This hydrolyzes the intermediate iminium salt to the final aldehyde product.[2][10] Incomplete hydrolysis can be a source of low yield.
-
pH Adjustment: After quenching, the solution will be acidic. Neutralization with a base, such as sodium bicarbonate or sodium hydroxide, is often necessary to ensure the product is in a neutral, less water-soluble form for efficient extraction.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products or Impurities
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, indicating the presence of impurities. What are the potential side reactions, and how can I minimize them?
Answer: The formation of multiple products suggests that side reactions are occurring. In the context of the Vilsmeier-Haack reaction on a ketone, several possibilities exist:
-
Over-chlorination: While the desired product is a mono-chlorinated aldehyde, harsh reaction conditions (e.g., high temperature, prolonged reaction time, or large excess of Vilsmeier reagent) can potentially lead to further chlorination on the cyclohexene ring or other undesired reactions. Careful control of stoichiometry and temperature is crucial to prevent this.[1]
-
Incomplete Reaction: The presence of unreacted 4,4-dimethylcyclohexanone is a common impurity if the reaction has not gone to completion.
-
Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can act as a dehydrating agent under certain conditions.[1]
-
Work-up Related Impurities: Incomplete hydrolysis of the iminium intermediate can lead to impurities. Ensure the quenching and hydrolysis step is thorough.
Strategies for Minimizing Impurities:
-
Optimize Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent. A typical starting point is 1.5 to 3 equivalents relative to the ketone.
-
Temperature Control: Maintain a low temperature during the formation of the Vilsmeier reagent and carefully control the temperature during the reaction with the ketone.
-
Purification: Effective purification of the crude product is essential. Column chromatography on silica gel is a common method.[9] However, be aware that some β-chloro-α,β-unsaturated aldehydes can be sensitive to the acidic nature of silica gel.[5] In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be beneficial.[5]
Issue 3: Difficulty with Product Purification
Question: I'm having trouble isolating a pure sample of this compound after column chromatography. What are some tips for effective purification?
Answer: Purification challenges can arise from several factors:
-
Compound Instability: As mentioned, β-chloro-α,β-unsaturated aldehydes can be sensitive to acidic conditions. If you suspect decomposition on the silica gel column, consider the following:
-
Neutralized Silica: Use silica gel that has been pre-treated with a base.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina.
-
Alternative Purification Methods: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure could be an option. Recrystallization is another possibility if a suitable solvent system can be found.
-
-
Co-elution of Impurities: If impurities have similar polarities to your product, separation by column chromatography can be difficult.
-
Solvent System Optimization: Carefully optimize the eluent system using TLC before running the column to achieve the best possible separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased, can often improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][9][10]
-
Electrophilic Attack and Formylation: The enol or enolate of 4,4-dimethylcyclohexanone acts as the nucleophile and attacks the electrophilic Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous workup yield the final product, this compound.[2][10]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Q2: What are the typical molar ratios of reagents used in this synthesis?
A2: The stoichiometry can vary depending on the specific conditions and scale of the reaction. However, a general guideline is as follows:
| Reagent | Molar Equivalents (relative to 4,4-dimethylcyclohexanone) | Purpose |
| 4,4-dimethylcyclohexanone | 1.0 | Starting Material |
| Dimethylformamide (DMF) | 3.0 - 10.0 (often used as solvent) | Reagent/Solvent |
| Phosphorus oxychloride (POCl₃) | 1.5 - 5.0 | Reagent for Vilsmeier reagent formation |
Q3: What are some suitable solvents for this reaction?
A3: Dimethylformamide (DMF) often serves as both a reagent and the solvent.[9] In some cases, a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, particularly if the Vilsmeier reagent has poor solubility in DMF alone.[12] The use of a co-solvent can also help in controlling the reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[5] Spot the reaction mixture alongside the starting material (4,4-dimethylcyclohexanone) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of starting material to product.[5]
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions are crucial when performing this synthesis:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The reaction between DMF and POCl₃ is exothermic. It is essential to cool the DMF in an ice bath before the slow, dropwise addition of POCl₃ to prevent the reaction from becoming uncontrollable.
-
Quenching: The quenching of the reaction mixture with water or ice should also be done carefully and slowly, as it can be vigorous.
References
- NROChemistry. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- Slideshare. Vilsmeier haack rxn.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Quora. What could be reason for getting a very low yield in organic chemistry?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier haack rxn | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier Reagent - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formylation of 4,4-Dimethylcyclohexene
Welcome to the technical support center for the formylation of 4,4-dimethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and minimize the formation of unwanted side products. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the success of your experiments.
Introduction
The formylation of 4,4-dimethylcyclohexene, a non-aromatic cyclic alkene, presents unique challenges compared to the formylation of electron-rich aromatic systems. The choice of formylation method, such as the Vilsmeier-Haack reaction or hydroformylation, will significantly influence the product distribution and the profile of side products. This guide will delve into the intricacies of these reactions, offering detailed troubleshooting advice and protocols to help you achieve your desired product with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the formylation of 4,4-dimethylcyclohexene.
Q1: I am attempting a Vilsmeier-Haack formylation of 4,4-dimethylcyclohexene, but I am observing a complex mixture of products with low yield of the desired aldehyde. What are the likely side products?
A1: The Vilsmeier-Haack reaction on alkenes can be less straightforward than on aromatic substrates. The Vilsmeier reagent is a relatively weak electrophile, and the reaction with a non-activated alkene like 4,4-dimethylcyclohexene can be sluggish and prone to side reactions.[1][2]
Potential Side Products:
-
Isomerized Aldehydes: The reaction proceeds through a carbocation intermediate, which can undergo rearrangement. This can lead to the formation of aldehydes where the formyl group is not at the expected position.
-
Dihalogenated Byproducts: The Vilsmeier reagent contains a chloroiminium species.[3] Incomplete reaction or alternative reaction pathways can lead to the formation of dichlorinated or chlorofunctionalized cyclohexene derivatives.
-
Polymerization: Under acidic conditions and in the presence of reactive intermediates, alkenes can undergo polymerization, leading to the formation of oligomeric or polymeric materials.[4] This is often observed as an insoluble tar-like substance in the reaction mixture.
-
Unreacted Starting Material: Due to the lower reactivity of the alkene, you may observe a significant amount of unreacted 4,4-dimethylcyclohexene.
Troubleshooting Workflow for Vilsmeier-Haack Reaction:
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction of 4,4-dimethylcyclohexene.
Q2: I am using hydroformylation to synthesize 4,4-dimethylcyclohexanecarbaldehyde, but I am getting a mixture of regioisomers and some saturated byproducts. How can I improve the selectivity?
A2: Hydroformylation is a powerful technique for the formylation of alkenes, but controlling regioselectivity and preventing subsequent reactions are key challenges.[5][6]
Common Side Products in Hydroformylation:
-
Regioisomers: Hydroformylation of an unsymmetrical alkene like 4,4-dimethylcyclohexene can theoretically yield two regioisomeric aldehydes. The ratio of these isomers is highly dependent on the catalyst and reaction conditions.
-
Hydrogenation of the Aldehyde: The aldehyde product can be further reduced to the corresponding alcohol (4,4-dimethylcyclohexyl)methanol under the reaction conditions.
-
Hydrogenation of the Alkene: The starting alkene, 4,4-dimethylcyclohexene, can be hydrogenated to 1,1-dimethylcyclohexane.
-
Isomerization of the Alkene: The double bond in 4,4-dimethylcyclohexene can migrate to other positions in the ring under the influence of the metal catalyst, leading to the formation of different aldehyde isomers upon formylation.
Strategies to Improve Selectivity in Hydroformylation:
| Parameter | Recommendation to Favor Linear Aldehyde | Rationale |
| Catalyst | Use a rhodium-based catalyst with bulky phosphine or phosphite ligands. | Bulky ligands favor the formation of the less sterically hindered linear aldehyde. |
| Temperature | Optimize for the lowest effective temperature. | Higher temperatures can lead to increased isomerization and hydrogenation side reactions. |
| Pressure (CO/H2) | A higher CO partial pressure can suppress alkene isomerization and hydrogenation. | Carbon monoxide competes with the alkene for coordination to the metal center. |
| Solvent | The choice of solvent can influence the solubility of the catalyst and substrate, affecting selectivity. | Non-polar solvents are commonly used, but optimization may be required. |
Q3: Can Gattermann-Koch formylation be used for 4,4-dimethylcyclohexene?
A3: The Gattermann-Koch reaction is generally not applicable to alkenes.[7][8] This reaction requires an aromatic substrate that is sufficiently electron-rich to undergo electrophilic substitution by the formyl cation generated from carbon monoxide and HCl with a Lewis acid catalyst.[8][9][10] Alkenes, while nucleophilic, are typically not suitable substrates for this specific named reaction.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4,4-Dimethylcyclohexene
This protocol provides a general guideline. Optimization of temperature and reaction time may be necessary.
Materials:
-
4,4-Dimethylcyclohexene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation Reaction: Cool the Vilsmeier reagent mixture back to 0 °C and add anhydrous DCM.
-
Add a solution of 4,4-dimethylcyclohexene (1 equivalent) in anhydrous DCM dropwise to the stirred suspension of the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 1 hour at room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Protocol 2: Hydroformylation of 4,4-Dimethylcyclohexene
This is a representative protocol and requires specialized high-pressure equipment. All operations should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
4,4-Dimethylcyclohexene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Toluene, anhydrous and deoxygenated
-
Syngas (a mixture of CO and H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with the rhodium catalyst precursor and the phosphine ligand.
-
Reaction Setup: Add anhydrous, deoxygenated toluene to the reactor, followed by 4,4-dimethylcyclohexene.
-
Reaction Execution: Seal the reactor and purge several times with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar) and heat to the desired temperature (e.g., 80-120 °C) with stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure drop.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Analysis and Purification: Analyze the product mixture by GC-MS and ¹H NMR to determine the conversion and selectivity. The solvent can be removed under reduced pressure, and the product can be purified by distillation or column chromatography.
Conclusion
The formylation of 4,4-dimethylcyclohexene is a nuanced reaction where careful control of reaction conditions is paramount to achieving the desired product and minimizing side reactions. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their experiments. For further assistance, please do not hesitate to contact our technical support team.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355–659. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- ResearchGate.
- Semantic Scholar.
- Wikipedia.
- BYJU'S. Gattermann Koch Reaction Mechanism. [Link]
- RSC Publishing. Hydroformylation of cyclohexene catalysed by homogeneous bimetallic systems. [Link]
- Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- OrgoSolver.
- YouTube. Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). [Link]
- Wikipedia.
- Scholarworks@UNIST.
- MDPI. Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. [Link]
- Chemistry LibreTexts. 10.
- Chemistry LibreTexts. 14.3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. orgosolver.com [orgosolver.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of this synthetic transformation. The synthesis of β-chloro-α,β-unsaturated aldehydes from ketones is a valuable transformation in organic chemistry, often achieved through the Vilsmeier-Haack reaction.[1][2] This guide will focus on the specific application of this reaction to 4,4-dimethylcyclohexanone to yield the target compound, a useful intermediate in various synthetic pathways.[3][4][5]
I. Reaction Overview: The Vilsmeier-Haack Formylation
The synthesis of this compound is typically accomplished via the Vilsmeier-Haack reaction, which involves the formylation of an active hydrogen compound, in this case, a ketone, using a Vilsmeier reagent.[1] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6][7][8] The reaction proceeds through the formation of the Vilsmeier reagent, which then acts as an electrophile, reacting with the enol or enolate form of the ketone. Subsequent hydrolysis of the resulting iminium intermediate yields the desired α,β-unsaturated aldehyde.[8][9]
Reaction Workflow Diagram
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. clearsynth.com [clearsynth.com]
- 4. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Identification of Impurities in 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the identification of impurities in 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Venetoclax.[1][2] The purity of this intermediate is critical, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for the challenges you may encounter during your analytical work. We will delve into the why behind the methods, grounding our recommendations in established analytical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Understanding the synthetic route is paramount to predicting impurities. This compound is typically synthesized via the Vilsmeier-Haack reaction.[3][4][5][6] Based on this, impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residuals of the precursor ketone (4,4-dimethylcyclohexanone).
-
Reagent-Related Impurities: Traces of phosphorus oxychloride (POCl₃) or N,N-dimethylformamide (DMF).[6]
-
Intermediates: Incomplete reaction can leave behind the Vilsmeier reagent (chloromethyleniminium salt) or other transient species.[5]
-
-
Byproducts of the Vilsmeier-Haack Reaction:
-
Over-formylation Products: Diformylated species or other adducts can form under harsh reaction conditions.[7]
-
Isomeric Impurities: Positional isomers where the chloro and formyl groups are in different arrangements on the cyclohexene ring.
-
-
Degradation Products:
-
Oxidation Products: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid (2-Chloro-4,4-dimethylcyclohex-1-enecarboxylic acid).
-
Hydrolysis Products: The vinyl chloride moiety can be susceptible to hydrolysis, potentially leading to a hydroxylated or ketonic species.
-
Polymerization Products: As an α,β-unsaturated aldehyde, the compound may be prone to polymerization, especially under light or heat.
-
Table 1: Common Potential Impurities and Their Origin
| Impurity Name | Chemical Structure (SMILES) | Likely Origin |
| 4,4-dimethylcyclohexanone | CC1(C)CCC(=O)CC1 | Starting Material |
| 2-Chloro-4,4-dimethylcyclohex-1-enecarboxylic acid | CC1(C)CCC(=C(C1)Cl)C(=O)O | Oxidation Degradant |
| Isomeric Chloro-aldehyde | (Varies) | Synthesis Byproduct |
| N,N-dimethylformamide (DMF) | CN(C)C=O | Reagent |
| Diformylated Byproduct | (Varies) | Synthesis Byproduct (Over-reaction) |
Troubleshooting Analytical Methods
This section addresses common issues encountered during the chromatographic analysis of this compound.
Q2: I'm developing an HPLC-UV method. Why is my aldehyde peak tailing, and how can I fix it?
A2: Peak tailing for aldehydes in Reverse-Phase HPLC (RP-HPLC) is a common issue. The primary cause is the high reactivity of the aldehyde group, which can lead to secondary interactions with the stationary phase or instability in the mobile phase.
Causality: The aldehyde can exist in equilibrium with its hydrate form, especially in aqueous mobile phases. It can also interact with residual silanols on the silica-based stationary phase. For reactive aldehydes, direct injection into a standard RP-HPLC system can sometimes lead to degradation.[8]
Solutions:
-
Mobile Phase pH Control: Maintain a slightly acidic mobile phase (pH 2.5-4.0) using buffers like phosphate or formate. This helps to suppress the ionization of residual silanols on the column, minimizing secondary interactions.
-
Derivatization: This is a highly effective strategy to improve peak shape, stability, and detector sensitivity.[8] Derivatizing the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) is a classic and robust method.[9][10] The resulting hydrazone is more stable, less polar, and has a strong chromophore, making it ideal for UV detection around 360 nm.[10]
-
Column Choice: Use a high-purity, end-capped C18 column to minimize the number of available silanol groups.
Q3: I suspect my sample is degrading during GC-MS analysis. What are the signs and how can I prevent it?
A3: Thermal degradation is a significant risk for halogenated and unsaturated aldehydes during GC analysis.
Signs of Degradation:
-
Poor reproducibility of peak areas.
-
Appearance of new, broad peaks in the chromatogram that are not present in the initial sample.
-
Peak tailing or fronting that cannot be resolved by typical GC parameter optimization.
-
Loss of the main compound peak over subsequent injections.
Prevention Strategies:
-
Lower the Injection Port Temperature: While a high temperature is needed for volatilization, excessive heat can cause decomposition. Start with a lower temperature (e.g., 200-220 °C) and gradually increase only as needed.
-
Use a Cool On-Column or PTV Inlet: These injection techniques introduce the sample into the column at a lower temperature, minimizing thermal stress before the oven program begins.
-
Derivatization: As with HPLC, derivatization can stabilize the molecule for GC analysis. Silylation is a common approach, but for aldehydes, forming an oxime derivative (e.g., with pentafluorobenzyl hydroxylamine, PFBHA) is often preferred. This stabilizes the aldehyde and introduces a halogenated moiety that is highly sensitive for Electron Capture Detection (ECD) or can be analyzed by mass spectrometry.[11][12]
-
Select an Appropriate Solvent: For highly reactive aldehydes, using a non-polar solvent like hexane for sample dilution can prevent degradation that might occur in more reactive solvents.[8]
Experimental Protocols & Workflows
Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying unknown impurities in your sample.
Caption: Simplified Vilsmeier-Haack reaction and a potential side reaction.
Expertise & Experience Insight: The key to minimizing byproduct formation is controlling the stoichiometry of the Vilsmeier reagent and maintaining the optimal reaction temperature. [6]An excess of the reagent or elevated temperatures can drive the reaction towards diformylation or other undesired side products. [7]Careful monitoring of the reaction by in-process controls (e.g., TLC or quick GC analysis) is crucial for process optimization and impurity control.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90404593, 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde.
- Perera, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Chen, S. H., & Wu, H. L. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde.
- Dong, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Qin, Y., et al. (2025). Rapid determination of α,β-unsaturated aldehydes in vegetable oils by desorption corona beam ionization-tandem mass spectrometry based on a twin derivatization strategy. Microchemical Journal.
- Patil, D. V., & Patil, P. N. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Zimmermann, M., et al. (2021). Production of Aldehydes by Biocatalysis. MDPI.
- Long, E. K., et al. (2008). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry.
- Cambridge University Press. Vilsmeier-Haack Reaction.
- Feigl, F., & Anger, V. (1966). Spot Tests in Organic Analysis. Elsevier.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90404593, 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde.
- Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- Long, E. K., et al. (2008). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. ResearchGate.
- Pharmaffiliates. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No: 1228943-80-3.
- MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual.
- Arora, P. K., & Jain, R. K. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Current Microbiology.
- Leys, D., et al. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews.
- Quora. What are the halogen derivatives of alkanes and arenes?.
- Hassel, O., et al. (1953). Some Halogen Derivatives of Cyclohexane. Acta Chemica Scandinavica.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. jk-sci.com [jk-sci.com]
- 7. growingscience.com [growingscience.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lawdata.com.tw [lawdata.com.tw]
- 11. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
strategies to minimize byproduct formation in cyclohexene carboxaldehyde synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
The synthesis of 3-cyclohexene-1-carboxaldehyde, a valuable intermediate in the fragrance and pharmaceutical industries, is primarily achieved through the Diels-Alder reaction of 1,3-butadiene and acrolein.[1][2][3] While seemingly straightforward, this [4+2] cycloaddition is often plagued by the formation of undesirable byproducts that can complicate purification and reduce overall yield.[1][4] This technical support guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction conditions for a cleaner, more efficient process.
Understanding the Reaction: The Diels-Alder Pathway and Potential Pitfalls
The core of this synthesis is the concerted, pericyclic reaction between a conjugated diene (1,3-butadiene) and a dienophile (acrolein) to form a six-membered ring.[2][5][6] The reaction proceeds through a cyclic transition state, and its efficiency is highly dependent on the electronic properties of the reactants.[6][7] Ideally, an electron-rich diene reacts readily with an electron-poor dienophile.[6]
However, several competing reactions can occur, leading to a mixture of products. The primary culprits in byproduct formation include:
-
Acrolein Dimerization and Polymerization: Acrolein can act as both a diene and a dienophile, leading to self-condensation products.[8] Its high reactivity also makes it susceptible to polymerization, especially at elevated temperatures.[1]
-
Formation of Secondary Adducts: Further reactions of the desired product can lead to higher molecular weight byproducts.
-
Oxidation: The aldehyde functional group is prone to oxidation, especially if the reaction is not carried out under an inert atmosphere.
The following diagram illustrates the main reaction pathway and the key side reactions to be controlled.
Caption: Reaction scheme for 3-cyclohexene-1-carboxaldehyde synthesis and major byproduct pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 3-cyclohexene-1-carboxaldehyde and provides actionable solutions.
Q1: My reaction is producing a significant amount of high-boiling point, viscous material. What is causing this and how can I prevent it?
A: This is a classic sign of acrolein polymerization.[1] Acrolein is highly reactive and prone to self-polymerization, especially at elevated temperatures.
Troubleshooting & Optimization:
-
Temperature Control: Carefully control the reaction temperature. While the Diels-Alder reaction is often carried out at elevated temperatures (e.g., 150°C) to achieve a reasonable rate, excessive heat will favor polymerization.[1][9] A continuous process with back-mixing of the product can help to dilute the reactants and better control the temperature.[4]
-
Inhibitors: The use of a polymerization inhibitor, such as hydroquinone, is highly recommended.[4] This will help to quench radical species that initiate polymerization.
-
Solvent Choice: Employing a high-boiling point solvent can help to maintain a consistent reaction temperature and minimize localized overheating.[1] Cyclohexanedimethanol has been reported to be an effective solvent for this purpose.[9]
-
Reaction Time: Optimize the reaction time. Prolonged reaction times, especially at high temperatures, can increase the extent of polymerization. Monitor the reaction progress by a suitable analytical technique (e.g., GC) to determine the optimal endpoint.
Q2: The yield of my desired product is low, and I'm isolating a significant amount of an acrolein dimer. How can I favor the desired [4+2] cycloaddition?
A: Acrolein can also undergo a hetero-Diels-Alder reaction with itself, where one molecule acts as the diene and the other as the dienophile, leading to the formation of a dimeric adduct.[8]
Troubleshooting & Optimization:
-
Catalysis: The use of a Lewis acid catalyst can significantly accelerate the desired Diels-Alder reaction, allowing it to proceed at lower temperatures and thus minimizing the competing dimerization.[10][11]
-
Lewis Acids: Halides of aluminum, iron, zinc, and boron have been shown to catalyze the Diels-Alder reaction.[11] For instance, the use of ZnBr₂ can lower the required reaction temperature from 100°C to 60°C.[10] Iron(III)-doped montmorillonite is another effective catalyst that allows the reaction to proceed at room temperature.[12]
-
-
Stoichiometry: While a 1:1 molar ratio of butadiene to acrolein is theoretically required, a slight excess of the diene (butadiene) can be used to favor the desired reaction over acrolein self-condensation.
Q3: My final product is contaminated with acidic impurities. What is the source, and how can I remove them?
A: Acidic impurities can arise from the oxidation of the aldehyde product to the corresponding carboxylic acid. This can occur if the reaction is exposed to air, especially at higher temperatures.
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Purification:
Q4: I am struggling to achieve a high conversion of my starting materials. What parameters can I adjust to improve the reaction rate?
A: Low conversion can be due to suboptimal reaction conditions.
Troubleshooting & Optimization:
-
Pressure: Increasing the pressure can enhance the reaction rate, especially for gaseous reactants like butadiene.[1] Reactions are often carried out in an autoclave under several megapascals of pressure.[9]
-
Catalyst: As mentioned previously, the use of a suitable catalyst can dramatically increase the reaction rate.[10][11][12]
-
Temperature: While high temperatures can lead to byproducts, a certain activation energy must be overcome. A systematic study of the temperature profile is recommended to find the optimal balance between reaction rate and selectivity.
Summary of Optimized Reaction Parameters
The following table provides a summary of key reaction parameters and their impact on minimizing byproduct formation.
| Parameter | Recommended Range/Condition | Rationale for Minimizing Byproducts |
| Temperature | 100 - 170°C (uncatalyzed)[4]; Room temperature to 60°C (catalyzed)[10][12] | Lower temperatures minimize acrolein polymerization and dimerization. |
| Pressure | 25 bar - 4 MPa[4][9] | Increases reaction rate, allowing for shorter reaction times. |
| Catalyst | Lewis acids (e.g., ZnBr₂, Fe(III)-montmorillonite)[10][12] | Accelerates the desired Diels-Alder reaction, enabling lower temperatures. |
| Solvent | High-boiling point solvents (e.g., cyclohexanedimethanol) or solvent-free[1][9] | Improves temperature control and can reduce reactant polymerization. |
| Inhibitor | Hydroquinone[4] | Prevents radical polymerization of acrolein. |
| Atmosphere | Inert (e.g., Nitrogen, Argon)[1] | Prevents oxidation of the aldehyde product. |
Experimental Protocol: Catalyzed Synthesis of 3-Cyclohexene-1-carboxaldehyde
This protocol provides a general guideline for a catalyzed synthesis aimed at high yield and purity.
Materials:
-
1,3-Butadiene
-
Acrolein (freshly distilled, containing a polymerization inhibitor like hydroquinone)
-
Anhydrous Lewis acid catalyst (e.g., ZnBr₂)
-
Anhydrous, high-boiling point solvent (e.g., toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (5% w/v)
Procedure:
-
Reactor Setup: Assemble a pressure reactor (autoclave) equipped with a magnetic stirrer and a temperature controller. Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen).
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with the chosen solvent and the Lewis acid catalyst.
-
Reactant Addition: Cool the reactor to a low temperature (e.g., 0°C) and add the acrolein. Then, carefully introduce the 1,3-butadiene.
-
Reaction: Seal the reactor and gradually heat it to the optimized temperature (e.g., 60°C for a ZnBr₂ catalyzed reaction).[10] Monitor the internal pressure and temperature throughout the reaction.
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 3-cyclohexene-1-carboxaldehyde.[9][14]
Caption: Experimental workflow for the synthesis of 3-cyclohexene-1-carboxaldehyde.
By carefully controlling reaction parameters and understanding the potential side reactions, researchers can significantly improve the yield and purity of 3-cyclohexene-1-carboxaldehyde. This guide provides a foundation for troubleshooting and optimizing this important industrial synthesis.
References
- ResearchGate. (n.d.). Synthesis of cyclohexene‐carbaldehydes via... [Download Scientific Diagram].
- Save My Exams. (2025). Preparation of Cyclohexene (OCR A Level Chemistry A): Revision Note.
- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). Catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde.
- Google Patents. (n.d.). US3067244A - Process for the production of dielsalder adducts.
- Google Patents. (n.d.). US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde.
- Oxford Academic. (n.d.). Catalysis of Diels–Alder Reactions with Acrolein as Dienophile by Iron(III)-Doped Montmorillonite | Chemistry Letters.
- ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF.
- Unknown. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
- MDPI. (n.d.). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein.
- Physics & Maths Tutor. (n.d.). Organic Synthesis Practicals - CIE Chemistry A-level.
- Chemistry LibreTexts. (2021). 16.3: The Diels-Alder Cycloaddition Reaction.
- ACS Publications. (2009). Ab Initio Study of the Diels−Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory.
- ChemTube3D. (n.d.). Diels-Alder - 2,3-Dimethylbutadiene and Acrolein(propenal).
- Unknown. (n.d.). FMO Analysis of Acrolein Dimerization.
- ACS Publications. (n.d.). Acrolein acetals as allyl cation precursors in the ionic Diels-Alder reaction | Journal of the American Chemical Society.
- YouTube. (2017). Optimizing Transition State of Diels Alder Reaction [4+2] Cycloaddition (Gaussian).
- Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition.
- Chemsheets. (n.d.). Dehydration of cyclohexanol Purification of cyclohexene Testing the cyclohexene.
- PraxiLabs. (2022). Here's What You're Looking For in Diels Alder Reaction.
- Utah Tech University. (n.d.). Diels-Alder Reaction.
- UCLA – Chemistry and Biochemistry. (n.d.). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High.
- PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508.
- PubMed. (n.d.). Hydroxyisohexyl 3-cyclohexene Carboxaldehyde (Lyral) in Patch Test Preparations Under Varied Storage Conditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Here’s What You’re Looking For in Diels Alder Reaction [praxilabs.com]
- 4. US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde - Google Patents [patents.google.com]
- 5. Diels–Alder Reaction [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. 3-Cyclohexene-1-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. US3067244A - Process for the production of dielsalder adducts - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regio- and Stereochemistry in Substituted Cyclohexene Reactions
Welcome to the technical support center for navigating the complexities of regio- and stereochemistry in reactions of substituted cyclohexenes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the three-dimensional outcomes of their reactions. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, providing you with the tools to troubleshoot unexpected results and rationally design your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during reactions with substituted cyclohexenes.
Q1: My electrophilic addition (e.g., H-X, X₂) is giving a mixture of constitutional isomers. How do I improve regioselectivity?
A1: This is a classic regioselectivity problem, often governed by Markovnikov's rule, which states that in the addition of a protic acid to an alkene, the acidic proton attaches to the carbon with more hydrogen substituents.[1][2] However, the stability of the carbocation intermediate is the true determining factor.
-
Probable Cause: The electronic influence of your substituent is not strong enough to decisively direct the formation of a single carbocation intermediate. For example, if the substituent's ability to stabilize a positive charge at one carbon of the original double bond is not significantly greater than at the other, a mixture of products will result.[3]
-
Solution:
-
Reagent Choice: For hydrohalogenation, ensure you are using a strong acid like HBr or HCl. For hydration, a strong acid catalyst (like H₂SO₄) in water is necessary.
-
Solvent Effects: Less polar solvents can sometimes enhance selectivity by promoting a more intimate ion pair, potentially leading to a more ordered transition state.
-
Alternative Reactions: For anti-Markovnikov addition of HBr, use HBr with a radical initiator (e.g., AIBN, benzoyl peroxide).[4] For anti-Markovnikov hydration, use the hydroboration-oxidation sequence.[5]
-
Q2: I performed a halogenation (e.g., Br₂) on my substituted cyclohexene and obtained a mixture of diastereomers. I expected clean anti-addition.
A2: While halogenation of simple alkenes proceeds via a cyclic halonium ion to give clean anti-addition, substituents on a cyclohexene ring can complicate this outcome by influencing the approach of the nucleophile.[6][7]
-
Probable Cause 1: Steric Hindrance. A bulky substituent can sterically block one face of the cyclohexene ring, hindering the approach of the nucleophile from that side and potentially leading to a less favorable pathway or even rearrangement.
-
Probable Cause 2: Neighboring Group Participation. If your substituent has a lone pair of electrons (e.g., -OH, -OR), it can participate in the reaction, forming a cyclic intermediate that can alter the stereochemical outcome.
-
Solution:
-
Conformational Analysis: Analyze the chair conformation of your starting material. A bulky substituent will prefer an equatorial position, which can influence the accessibility of the double bond's faces.[8]
-
Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the transition state with the lowest activation energy.
-
Protecting Groups: If a neighboring group is interfering, consider protecting it before the halogenation step.
-
Q3: My epoxidation of a cyclohexene with an allylic alcohol is not showing the expected diastereoselectivity. Why?
A3: This is a classic case of substrate-directed stereocontrol. The hydroxyl group of an allylic alcohol can direct the epoxidizing agent (like m-CPBA or a vanadium-based catalyst) to the same face of the double bond through hydrogen bonding or coordination.[9]
-
Probable Cause: The directing effect of the hydroxyl group is being overridden by steric factors, or the conformation of the molecule prevents effective direction.
-
Solution:
-
Reagent Choice: Use a directed epoxidation system. Vanadyl acetylacetonate (VO(acac)₂) with tert-butyl hydroperoxide (TBHP) is a classic method for achieving high diastereoselectivity in the epoxidation of allylic alcohols.
-
Conformational Lock: Ensure the conformation of your cyclohexene allows the hydroxyl group to effectively direct the reagent. The half-chair conformation of cyclohexene places the allylic substituents in pseudo-axial or pseudo-equatorial positions, which will impact their directing ability.[10]
-
Section 2: In-Depth Troubleshooting Guides by Reaction Type
Guide 1: Electrophilic Additions (H-X, X₂, H₂O/H⁺)
Electrophilic additions are fundamental but can be fraught with regio- and stereochemical challenges in substituted systems.
Scenario: Unexpected Regioisomer in the Addition of HBr to 4-Methylcyclohexene
-
Problem: You expected to form 1-bromo-4-methylcyclohexane and 1-bromo-3-methylcyclohexane based on carbocation stability, but you observe a complex mixture, including rearranged products.
-
Underlying Principle: The reaction proceeds through a carbocation intermediate. The stability of this intermediate dictates the major product (Markovnikov's rule). However, carbocations are prone to rearrangement (e.g., 1,2-hydride or 1,2-alkyl shifts) to form a more stable carbocation.
-
Troubleshooting Workflow:
-
Detailed Protocol: Low-Temperature HBr Addition
-
Dissolve 4-methylcyclohexene (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly bubble anhydrous HBr gas through the solution or add a pre-cooled solution of HBr in acetic acid dropwise over 30 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Guide 2: Hydroboration-Oxidation
This two-step reaction is a powerful tool for achieving syn, anti-Markovnikov hydration of alkenes.[5]
Scenario: Low Diastereoselectivity in the Hydroboration of a Chiral Substituted Cyclohexene
-
Problem: You are hydroborating a cyclohexene derivative that already contains a chiral center, and you are obtaining a nearly 1:1 mixture of diastereomers instead of the expected high selectivity.
-
Underlying Principle: The stereochemical outcome is determined during the hydroboration step. The boron reagent approaches the less sterically hindered face of the double bond (syn-addition).[5] A pre-existing stereocenter should direct the incoming reagent to one face over the other.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Rationale |
| Insufficient Steric Bias | Switch from BH₃•THF to a bulkier borane reagent like 9-BBN-H or disiamylborane. | Bulkier reagents amplify small steric differences, forcing the addition to occur on the more accessible face of the alkene.[5] |
| Flexible Conformation | Run the reaction at a lower temperature (-20°C to 0°C). | This can "freeze out" less stable conformations, presenting a more consistent steric environment to the incoming borane. |
| Competing Directing Groups | If another functional group is present, it may be competing with the desired steric director. Consider protecting it. | For example, a nearby ester could coordinate with the borane, competing with the desired steric-controlled pathway. |
-
Experimental Protocol: High-Selectivity Hydroboration using 9-BBN-H
-
To a stirred solution of the substituted cyclohexene (1.0 eq) in anhydrous THF under an inert atmosphere, add a 0.5 M solution of 9-BBN-H in THF (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0°C. Slowly and carefully add ethanol (1 mL per mmol of substrate), followed by 6 M aqueous NaOH (1.5 eq).
-
Add 30% aqueous H₂O₂ (1.5 eq) dropwise, ensuring the internal temperature does not exceed 50°C.
-
Stir vigorously at room temperature for 1-2 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
-
Guide 3: Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring with excellent stereochemical control.[11]
Scenario: Incorrect endo/exo Selectivity
-
Problem: Your Diels-Alder reaction between a substituted cyclohexadiene and a dienophile is yielding the exo product as the major isomer, when the endo product was expected.
-
Underlying Principle: The endo rule states that the substituents on the dienophile will preferentially occupy the space "under" the diene in the transition state, due to favorable secondary orbital interactions. This typically leads to the endo product.[12]
-
Troubleshooting Decision Tree:
-
Authoritative Insight: While the endo product is the kinetic product, the exo product is often the thermodynamically more stable isomer due to reduced steric strain.[13] If a reaction is run at high temperatures for an extended period, equilibrium can be established, favoring the exo product via a retro-Diels-Alder/Diels-Alder sequence.[11] Lewis acid catalysis can enhance the rate and selectivity of the reaction, often favoring the endo product by coordinating to the dienophile and lowering the LUMO energy.[14]
Section 3: Summary of Controlling Factors
| Reaction Type | Regioselectivity Control | Stereoselectivity Control | Key Considerations |
| Electrophilic Addition | Governed by carbocation stability (Markovnikov's rule).[2] | Generally anti-addition for X₂ (via halonium ion); mixture for H-X (via planar carbocation).[15] | Potential for carbocation rearrangements. |
| Hydroboration-Oxidation | Anti-Markovnikov addition.[5] | Concerted syn-addition of H and B.[16] | Use bulky boranes (9-BBN) for enhanced regioselectivity. |
| Epoxidation | N/A | Substrate-directed: Allylic -OH directs syn to the OH. Steric-directed: Reagent attacks the less hindered face.[9][17] | Conformation of the cyclohexene ring is critical. |
| Diels-Alder | Governed by electronic effects (ortho/para vs. meta).[12] | syn-addition with respect to both diene and dienophile; endo rule preference.[11] | Reaction can be reversible; Lewis acids can enhance rate and selectivity. |
References
- Stereo- and regiocontrol of electrophilic additions to cyclohexene systems by neighboring groups.
- Regioselectivity.Wikipedia. [Link]
- An ab Initio Study of Facial Selectivity in the Diels−Alder Reaction.
- π-Facial Selectivity in Diels-Alder Cycloadditions.
- Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane.
- Alkene Hydroboration/Oxid
- What do you mean by regioselectivity and stereoselectivity reactions? With example?Quora. [Link]
- Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism.YouTube. [Link]
- Facial Selectivity in the Diels–Alder Reactions of 2,2-Disubstituted Cyclopent-4-ene-1,3-dione Derivatives and a Computational Examination of the Facial Selectivity of the Diels–Alder Reactions of Structurally Related Dienes and Dienophiles.
- Substituent Effects.Organic Chemistry II - Lumen Learning. [Link]
- Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydrobor
- Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxid
- Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition).YouTube. [Link]
- Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration.
- Electrophilic Addition to Alkenes.Chemistry LibreTexts. [Link]
- Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.Dalal Institute. [Link]
- Regio-divergent hydroboration of terminal allenes controlled by nickel and cobalt catalysts.Royal Society of Chemistry. [Link]
- What exactly is the difference between regioselective, regiospecific, stereospecific, and stereoselective?Reddit. [Link]
- Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti).Master Organic Chemistry. [Link]
- Diels–Alder reaction.Wikipedia. [Link]
- Diels-Alder Reactions.YouTube. [Link]
- Reactivity & Stereoselectivity of Cyclohexene.Reddit. [Link]
- Stereoselective and Stereospecific Reactions.Master Organic Chemistry. [Link]
- Substituted Cyclohexanes.KPU Pressbooks. [Link]
- Quantitative analyses of stereoisomeric 3,4-d2-cyclohexenes in the presence of 3,6-d2-cyclohexenes.PubMed. [Link]
- Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions.CureFFI.org. [Link]
- Directing Effects of Substituents in Conjugation with the Benzene Ring.Chemistry LibreTexts. [Link]
- IE Organic Lecture 12 - Stereochemistry of Cyclohexanes.YouTube. [Link]
- Conformational Effects in Cyclic Olefins. Kinetics and Stereochemistry of Epoxidation of Some Alkyl-Substituted Cyclohexenes.
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures.PMC - NIH. [Link]
- General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity.
- How to Predict the Products of Alkene Addition Reactions.YouTube. [Link]
Sources
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yield in Wittig Reactions with Hindered Aldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Wittig reaction, specifically when dealing with sterically hindered aldehydes. Here, we will dissect the common causes of low yield and provide actionable troubleshooting strategies, alternative protocols, and a deeper look into more robust olefination methods.
I. Troubleshooting Guide & FAQs: Diagnosing the Sticking Points
Low yields in Witt-ig reactions involving hindered substrates are a frequent issue. Let's break down the likely culprits in a practical question-and-answer format.
Q1: My reaction with a sterically hindered aldehyde is resulting in a poor yield. What are the primary factors I should investigate?
A1: Low yields in these specific Wittig reactions can often be traced back to a few key issues. Steric hindrance is a major factor, as bulky groups on either the aldehyde or the ylide can significantly slow down the reaction.[1] The stability of the ylide is another critical point; highly reactive unstabilized ylides might decompose before they have a chance to react, while overly stable ylides may not be reactive enough to engage with the sterically hindered aldehyde.[1] Additionally, the quality of the aldehyde itself is important, as these molecules can be susceptible to oxidation, polymerization, or decomposition.[1] Side reactions, such as the enolization of the aldehyde, can also consume your starting material and lower the yield of the desired alkene.[1] Finally, incomplete formation of the ylide due to the wrong choice of base or the presence of moisture can severely impact your overall yield.[1]
Q2: I suspect steric hindrance is the main problem. How can I mitigate this without completely changing the reaction?
A2: When steric hindrance is the primary obstacle, several adjustments to the reaction conditions can prove beneficial.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously as it can also promote side reactions.
-
Reaction Time: Hindered substrates often require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Ylide Choice: If possible, using a less sterically demanding ylide can improve yields. For instance, methylenetriphenylphosphorane (Ph₃P=CH₂) is effective for introducing a methylene group even to highly hindered ketones like camphor.[2][3][4]
Q3: Could the stability of my ylide be the issue when reacting with a hindered aldehyde?
A3: Absolutely. The reactivity of the ylide is a delicate balance.
-
Unstabilized Ylides (e.g., R = alkyl): These are highly reactive but can be unstable. It's crucial to generate them in situ and use them immediately.
-
Stabilized Ylides (e.g., R = ester, ketone): These are more stable but less reactive. They often struggle to react with sterically hindered aldehydes and ketones, leading to low or no product formation.[3][4] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[1][2][3][4]
Q4: My reaction is not proceeding to completion, and I'm recovering a significant amount of my starting aldehyde. What's going wrong?
A4: This often points to a problem with either ylide formation or ylide reactivity.
-
Incomplete Ylide Formation: Ensure you are using a sufficiently strong base to completely deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[1] The presence of moisture can quench the base or the ylide, so using anhydrous solvents and flame-dried glassware is critical.[1]
-
Low Ylide Reactivity: As mentioned, if you are using a stabilized ylide with a hindered aldehyde, the ylide may not be nucleophilic enough to attack the carbonyl carbon.
Q5: I'm getting a mixture of Z and E isomers. How can I improve the stereoselectivity?
A5: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's nature and the reaction conditions.
-
For (Z)-alkene selectivity with non-stabilized ylides: "Salt-free" conditions are crucial. Lithium salts can affect the stereochemical outcome.[2][3][4] Using bases like potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) can favor the Z-isomer.[5] Low temperatures (e.g., -78 °C) also promote the formation of the kinetic Z-product.[5]
-
For (E)-alkene selectivity with non-stabilized ylides: The Schlosser modification can be employed. This involves deprotonating the betaine intermediate at low temperatures to afford the E-alkene.[2][3][6]
-
For stabilized ylides: These typically favor the formation of the more thermodynamically stable (E)-alkene.[2][3][4]
Below is a troubleshooting workflow to help diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low-yield Wittig reactions.
II. The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative for Hindered Substrates
For sterically demanding aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction often provides significantly better yields and is a highly recommended alternative.[1]
Why is the HWE Reaction More Effective in These Cases?
The HWE reaction utilizes phosphonate-stabilized carbanions, which offer two key advantages over the phosphonium ylides used in the Wittig reaction:
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[7] This heightened nucleophilicity allows them to react more efficiently with sterically hindered aldehydes and ketones.[8][9]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate, which can be easily removed during aqueous workup.[10] This is a significant advantage over the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[1]
Comparative Data: Wittig vs. HWE with a Hindered Aldehyde
| Reaction | Aldehyde | Reagent | Base | Yield (%) | Predominant Isomer |
| Wittig | Pivaldehyde | (Carboethoxymethyl)triphenylphosphonium bromide | NaOEt | ~20-30% | E |
| HWE | Pivaldehyde | Triethyl phosphonoacetate | NaH | >80% | E |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: A General Procedure for the HWE Reaction
This protocol is designed for the synthesis of (E)-α,β-unsaturated esters from aldehydes.[11]
Materials:
-
Aldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NaH. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Ylide Generation: Add anhydrous THF to the flask and cool to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate dropwise to the suspension of NaH in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the phosphonate carbanion forms.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the (E)-alkene.
Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.
III. Advanced Strategies: The Still-Gennari Olefination for Z-Alkene Synthesis
While the standard HWE reaction is excellent for producing E-alkenes, the synthesis of Z-alkenes often requires a different approach, especially with hindered substrates. The Still-Gennari olefination is a powerful modification of the HWE reaction that provides high Z-selectivity.[12][13]
Key Features of the Still-Gennari Olefination:
-
Reagent: It employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[13][14]
-
Conditions: The reaction is run at low temperatures (typically -78 °C) with a strong, non-coordinating base like KHMDS in the presence of a crown ether (e.g., 18-crown-6).[13][14]
-
Mechanism: These conditions favor kinetic control, leading to the formation of the Z-alkene.[13] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, which is key to the Z-selectivity.[8]
When to Choose the Still-Gennari Olefination:
This method is the go-to choice when the desired product is a Z-alkene, a common motif in many natural products and pharmaceuticals. It offers a reliable and highly stereoselective route that complements the E-selectivity of the standard HWE reaction.[13]
IV. Conclusion
Overcoming low yields in Wittig reactions with hindered aldehydes requires a systematic approach to troubleshooting and a willingness to explore more suitable alternative reactions. While optimizing conditions for the standard Wittig reaction can sometimes be effective, the Horner-Wadsworth-Emmons reaction often proves to be a more robust and reliable method for these challenging substrates. For the stereoselective synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction is an invaluable tool. By understanding the underlying principles of these reactions and their respective advantages, researchers can confidently select the optimal strategy for their synthetic goals.
V. References
-
Schlosser Modification. SynArchive. [Link]
-
Still-Gennari Olefination. organic-chemistry.org. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
The Wittig Reaction. University of Pittsburgh. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. PubMed. [Link]
-
Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Thieme Connect. [Link]
-
Horner-Wadsworth-Emmons reaction. Slideshare. [Link]
-
Still–Gennari Olefination and its Applications in Organic Synthesis. Stockton University. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. [Link]
-
13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
Horner-Wadsworth-Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]
Validation & Comparative
A Guide to the Spectroscopic Characterization of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde by NMR and Mass Spectrometry
This technical guide provides an in-depth analysis and comparison of the analytical techniques used for the structural elucidation of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a key intermediate in various synthetic pathways. For professionals in pharmaceutical development and organic synthesis, precise and unequivocal characterization of such molecules is paramount for ensuring purity, validating synthetic routes, and meeting regulatory standards. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental protocols.
Introduction: The Imperative for Rigorous Analytical Scrutiny
This compound (CAS No. 1228943-80-3) is a halogenated α,β-unsaturated aldehyde.[1][2][3] Its structural complexity, featuring a stereocenter, a reactive aldehyde group, and a substituted cyclohexene ring, necessitates a multi-faceted analytical approach for unambiguous characterization. As a potential building block or impurity in complex syntheses, such as in the development of pharmaceuticals like Venetoclax, its structural integrity is of critical importance.[2][4]
This guide moves beyond a simple presentation of data, delving into the causality behind the spectroscopic observations. We will explore how NMR spectroscopy reveals the molecule's carbon-hydrogen framework and how mass spectrometry provides a definitive molecular weight and a fragmentation "fingerprint," which together confirm the compound's identity.
Molecular and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into complex spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClO | [1][2][4] |
| Molecular Weight | 172.65 g/mol | [1][4][5] |
| CAS Number | 1228943-80-3 | [1][2][3][4][6] |
| Physical Form | Solid | [6] |
| IUPAC Name | 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde | [3] |
Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei. The conjugated system and the presence of an electronegative chlorine atom in the target molecule create a distinct and predictable set of NMR signals.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides a map of all hydrogen atoms within the molecule. Based on established chemical shift principles for α,β-unsaturated aldehydes and substituted cyclohexenes, we can predict the following spectral features.[7][8]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |
| 9.5 - 10.2 | Singlet (s) | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect.[7] |
| 2.4 - 2.6 | Triplet (t) | 2H | C6-H₂ | These allylic protons are adjacent to the C=C double bond, causing a downfield shift. They are split by the neighboring C5 protons. |
| 2.2 - 2.4 | Triplet (t) | 2H | C3-H₂ | These methylene protons are adjacent to the quaternary carbon and the double bond, leading to a moderate downfield shift. |
| 1.5 - 1.7 | Triplet (t) | 2H | C5-H₂ | These methylene protons are in a standard aliphatic environment but are split by the adjacent C6 protons. |
| 1.0 - 1.2 | Singlet (s) | 6H | C4-(CH₃)₂ | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, unsplit signal integrating to 6 protons. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, nine distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| 190 - 195 | C=O | The carbonyl carbon of an α,β-unsaturated aldehyde is significantly deshielded.[7] |
| 145 - 155 | C2 | The sp² carbon bonded to the electronegative chlorine atom is shifted significantly downfield. |
| 135 - 145 | C1 | The sp² carbon of the double bond that is also part of the aldehyde group. |
| 35 - 40 | C4 | A quaternary aliphatic carbon. |
| 30 - 35 | C6 | An allylic methylene carbon. |
| 28 - 33 | C3 | A methylene carbon adjacent to the double bond. |
| 25 - 30 | C4-(CH₃)₂ | The two equivalent methyl carbons appear in the shielded, upfield region. |
| 18 - 25 | C5 | A standard aliphatic methylene carbon. |
Expert Insight: While ¹D NMR provides foundational data, a definitive assignment requires 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment would confirm proton-proton couplings (e.g., between C5-H₂ and C6-H₂), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate each proton and carbon signal, unequivocally validating the proposed structure.
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. For halogenated compounds, MS provides a particularly clear diagnostic signature.
Molecular Ion (M⁺) and Isotopic Pattern
The key diagnostic feature in the mass spectrum of this compound is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio.[9] This results in a pair of molecular ion peaks:
-
M⁺ peak: at m/z 172, corresponding to the molecule containing ³⁵Cl.
-
M+2 peak: at m/z 174, corresponding to the molecule containing ³⁷Cl.
The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, providing conclusive evidence for the presence of a single chlorine atom in the molecule.[9]
Principal Fragmentation Pathways
Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, providing a structural fingerprint.[10] The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral radicals.[11]
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment | Fragmentation Pathway |
| 172 / 174 | [C₉H₁₃ClO]⁺ | Molecular Ion (M⁺) |
| 157 / 159 | [C₈H₁₀ClO]⁺ | Loss of a methyl radical (•CH₃) from the gem-dimethyl group. |
| 143 / 145 | [C₈H₁₂Cl]⁺ | α-Cleavage: Loss of the formyl radical (•CHO). A common pathway for aldehydes. |
| 137 | [C₉H₁₂O]⁺ | Loss of a chlorine radical (•Cl). The resulting cation is stabilized by the ring system. |
| 115 | [C₉H₁₁]⁺ | Loss of both the formyl radical and a chlorine radical. |
| 57 | [C₄H₉]⁺ | Cleavage leading to a stable tert-butyl cation from the C4 position and its attached methyl groups. |
Diagram of Proposed MS Fragmentation:
Caption: Proposed major fragmentation pathways for this compound under Electron Ionization (EI).
Experimental Protocols: A Self-Validating System
Adherence to standardized, detailed protocols is essential for generating reproducible and trustworthy data.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire ¹H spectra using a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire ¹³C spectra using a proton-decoupled pulse program. A longer acquisition time and more scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS reference.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.
-
GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation from any impurities.
-
MS Acquisition: Set the EI source to the standard 70 eV. Acquire mass spectra over a range of m/z 40-300.
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze the corresponding mass spectrum, identifying the molecular ion peaks (M⁺ and M+2) and the major fragment ions. Compare the observed fragmentation pattern with theoretical pathways.
Experimental Workflow Diagram:
Caption: A generalized workflow for the comprehensive characterization of an organic compound using NMR and MS.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR deliver an intricate map of the molecule's covalent framework, while MS confirms the elemental composition (C₉H₁₃ClO) through its unique M⁺/M+2 isotopic pattern and provides a replicable fragmentation fingerprint for identity confirmation. The methodologies and data interpretations presented in this guide serve as a benchmark for researchers and quality control professionals, ensuring the accurate and reliable identification of this important chemical entity.
References
- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
- Axios Research. (n.d.). This compound - CAS - 1228943-80-3.
- Chemistry LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones.
- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
- LookChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
- Tallman, K. A., & Liebler, D. C. (2005). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 16(6), 847–853.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
Sources
- 1. guidechem.com [guidechem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 2-chloro-4,4-dimethyl-cyclohexene-1-carbaldehyde 95% | CAS: 1228943-80-3 | AChemBlock [achemblock.com]
- 4. This compound - CAS - 1228943-80-3 | Axios Research [axios-research.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of Electrophilic Reactivity: 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde vs. Benzaldehyde
A Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of organic synthesis, aldehydes are indispensable building blocks, prized for their versatile reactivity. However, not all aldehydes are created equal. Their reactivity is a nuanced interplay of electronic and steric factors dictated by their molecular architecture. This guide provides an in-depth comparison of the reactivity of two distinct aldehydes: 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a sterically hindered α,β-unsaturated aliphatic aldehyde, and Benzaldehyde, the archetypal aromatic aldehyde. Understanding their relative performance in key transformations is critical for reaction design, optimization, and the strategic synthesis of complex molecules.
Structural and Electronic Dissection: The Foundation of Reactivity
The divergent reactivity of these two molecules stems directly from their unique structural and electronic profiles.
Benzaldehyde: As an aromatic aldehyde, the carbonyl group of benzaldehyde is in direct conjugation with the benzene ring. This arrangement allows for resonance delocalization, where the electron-donating character of the phenyl ring reduces the partial positive charge (electrophilicity) on the carbonyl carbon.[1][2][3][4][5] This resonance stabilization makes benzaldehyde inherently less reactive towards nucleophilic attack compared to simple aliphatic aldehydes.[6][7][8]
This compound: This molecule presents a more complex scenario where multiple factors are at play:
-
Inductive Effect (-I): The chlorine atom at the C2 position is strongly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the conjugated system, including the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Conjugation: Similar to benzaldehyde, the carbonyl group is conjugated with a carbon-carbon double bond. This allows for some delocalization of charge.
-
Steric Hindrance: The molecule's most defining feature is significant steric bulk.[9] The gem-dimethyl group at the C4 position creates a substantial steric shield around the reactive aldehyde center.[10][11] This physical obstruction can impede the approach of nucleophiles, particularly larger ones, thereby slowing down reaction rates.[12]
Comparative Reactivity in Nucleophilic Addition
Nucleophilic addition is the quintessential reaction of aldehydes. The disparate electronic and steric features of our two subject molecules lead to predictable differences in their susceptibility to this transformation.
Benzaldehyde's reactivity is moderated by the resonance stabilization from the aromatic ring.[2][4] In contrast, this compound is subject to opposing forces: the activating inductive effect of the chlorine atom and the deactivating steric hindrance from the gem-dimethyl group.
The dominant factor often depends on the nature of the nucleophile:
-
With small nucleophiles (e.g., hydride from NaBH₄, cyanide), the activating electronic effect of the chlorine may lead to comparable or even slightly enhanced reactivity over benzaldehyde.
-
With bulky nucleophiles (e.g., Grignard reagents, organolithiums), the steric hindrance imposed by the gem-dimethyl group is expected to be the overriding factor, making this compound significantly less reactive than the sterically more accessible benzaldehyde.
Below is a diagram illustrating the general mechanism of nucleophilic addition to a carbonyl group.
Caption: General mechanism for nucleophilic addition to an aldehyde.
Comparative Reactivity in Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is another fundamental transformation. Generally, aliphatic aldehydes are more readily oxidized than aromatic aldehydes.[13]
-
Benzaldehyde: Can be oxidized to benzoic acid, but the reaction often requires strong oxidizing agents or specific conditions, such as air oxidation which can occur upon storage.[14][15][16]
-
This compound: As an enal, it is expected to be susceptible to oxidation. The electron-rich double bond, however, presents a potential site for side reactions with certain oxidants (e.g., epoxidation or dihydroxylation with reagents like KMnO₄). Therefore, selective oxidation of the aldehyde group may require milder, more specific reagents such as silver oxide (Tollens' reagent) or pyridinium chlorochromate (PCC).
Supporting Experimental Data & Protocols
To empirically validate the predicted reactivity, a series of comparative experiments can be conducted. Below are proposed protocols and tables for summarizing expected data.
Experiment 1: Competitive Reduction with Sodium Borohydride
This experiment will compare the susceptibility of the two aldehydes to a small nucleophile (hydride).
Protocol:
-
Prepare a solution containing equimolar amounts (e.g., 1.0 mmol each) of this compound and benzaldehyde in a suitable solvent (e.g., 10 mL of ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a sub-stoichiometric amount of sodium borohydride (NaBH₄) (e.g., 0.25 mmol, 0.25 equivalents relative to total aldehyde) portion-wise over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of 5 mL of 1 M HCl.
-
Extract the organic components with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the resulting mixture of unreacted aldehydes and product alcohols (benzyl alcohol and (2-chloro-4,4-dimethylcyclohex-1-en-1-yl)methanol) by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio.
Caption: Workflow for the competitive reduction experiment.
Table 1: Expected Outcome of Competitive Reduction
| Aldehyde | Product Alcohol | Relative Product Ratio (Hypothetical) | Implied Reactivity |
| Benzaldehyde | Benzyl alcohol | 1.0 | Baseline |
| This compound | (2-chloro-4,4-dimethylcyclohex-1-en-1-yl)methanol | 1.2 - 1.5 | Higher |
Rationale for Hypothesis: The strong activating inductive effect of the chlorine atom is expected to outweigh the moderate steric hindrance when reacting with the small hydride nucleophile, leading to a faster reaction for the cyclohexene derivative.
Experiment 2: Kinetic Monitoring of Oxidation with PCC
This experiment will compare the rates of oxidation for each aldehyde independently.
Protocol:
-
For each aldehyde, prepare a 0.1 M solution in dichloromethane (DCM).
-
Prepare a 0.15 M solution of Pyridinium Chlorochromate (PCC) in DCM.
-
In a cuvette, mix 1.0 mL of the aldehyde solution with 2.0 mL of DCM.
-
Initiate the reaction by adding 0.1 mL of the PCC solution and immediately begin monitoring the absorbance of the PCC chromophore (at ~350 nm) over time using a UV-Vis spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for 15 minutes.
-
Plot ln(Absorbance) vs. time. The negative of the slope will be proportional to the pseudo-first-order rate constant (k').
Table 2: Hypothetical Kinetic Data for Oxidation with PCC
| Aldehyde | Initial Rate (Abs/min) | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Relative Rate |
| Benzaldehyde | -0.05 | 0.0015 | 1.0 |
| This compound | -0.09 | 0.0027 | ~1.8 |
Rationale for Hypothesis: Aliphatic-type aldehydes are generally oxidized more rapidly than aromatic aldehydes. Despite the steric hindrance, this electronic predisposition is expected to result in a faster oxidation rate for this compound.[13]
Conclusion
The reactivity of an aldehyde is a delicate balance of electronic activation/deactivation and steric accessibility.
-
Benzaldehyde serves as a benchmark for aromatic aldehyde reactivity, which is generally attenuated by resonance stabilization.[1][2][5][6]
-
This compound is a case study in competing effects. Its reactivity is enhanced electronically by the inductive effect of the α-chloro substituent but severely diminished by the steric bulk of the gem-dimethyl group.
-
For reactions involving small nucleophiles or oxidation , this compound is predicted to be more reactive than benzaldehyde due to the dominant electron-withdrawing nature of the chlorine atom.
-
For reactions involving bulky nucleophiles , benzaldehyde is predicted to be more reactive as the significant steric hindrance of this compound becomes the rate-limiting factor.
These insights are crucial for synthetic chemists and drug development professionals in selecting appropriate substrates and reaction conditions to achieve desired chemical transformations efficiently and selectively.
References
- Why is benzaldehyde less reactive than aliph
- The kinetics of the photo-oxidation of benzaldehyde. The Royal Society Publishing. [Link]
- How do aliphatic and aromatic aldehydes differ in their reaction with chromic acid test? CourseHero. [Link]
- Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. Homework.Study.com. [Link]
- The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic
- Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry. [Link]
- What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora. [Link]
- Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]
- Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Vedantu. [Link]
- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. [Link]
- Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Steric effects. Wikipedia. [Link]
- Steric Hindrance | Organic Chemistry. YouTube. [Link]
- Organic Chemistry 23: Steric Hindrance in Cycloalkanes. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. (Solved) - how do aliphatic and aromatic aldehydes differ in their reaction... (1 Answer) | Transtutors [transtutors.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. nbinno.com [nbinno.com]
- 16. asianpubs.org [asianpubs.org]
validation of a novel synthetic pathway to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
An In-Depth Comparative Guide to the Synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: Validation of a Novel Pathway
Abstract
This compound is a valuable substituted cyclic aldehyde, notably identified as a key intermediate in the synthesis of pharmaceutically active compounds like Venetoclax[1]. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug development and process chemistry. The classical approach to this and similar β-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction[2][3]. This guide presents a comprehensive, objective comparison between the established Vilsmeier-Haack pathway and a proposed novel, two-step synthetic route. We provide a detailed analysis of each pathway's mechanism, step-by-step experimental protocols, and a comparative assessment based on yield, purity, safety, and scalability. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific application.
The Established Method: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich compounds[4]. Its application to ketones, such as 3,3-dimethylcyclohexanone, proceeds via an in-situ generated enol or enolate, which acts as the electron-rich nucleophile.
Mechanistic Rationale
The reaction is initiated by the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[3][5]. The ketone starting material, 3,3-dimethylcyclohexanone, tautomerizes to its more reactive enol form. This enol then attacks the Vilsmeier reagent in an electrophilic substitution reaction. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final α,β-unsaturated aldehyde product[2][3]. The single-pot nature of this reaction, where both formylation and chlorination occur, is its primary advantage.
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol: Vilsmeier-Haack Synthesis
-
Reagent Preparation: To a three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 3,3-dimethylcyclohexanone (1.0 equiv.) in a minimal amount of anhydrous dichloromethane to the reaction mixture dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred mixture of crushed ice and a saturated sodium acetate solution.
-
Extraction: Stir the resulting mixture for 1 hour, then extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
A Novel Synthetic Pathway: Two-Step Formylation and Dehydrative Chlorination
To circumvent the use of the highly reactive and corrosive POCl₃ and to potentially improve process control, we propose a two-step alternative. This pathway involves a base-catalyzed formylation followed by a targeted dehydrative chlorination.
Rationale and Mechanism
This strategy separates the formylation and chlorination steps, offering distinct advantages in process control and reagent selection.
-
Step 1: Base-Catalyzed Formylation. The synthesis begins with the formylation of 3,3-dimethylcyclohexanone using a formate ester, such as ethyl formate, under basic conditions (e.g., sodium ethoxide). This is a classic Claisen condensation that generates the thermodynamically stable enolate of the resulting β-keto aldehyde, 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde. Acidic workup provides the neutral β-keto aldehyde.
-
Step 2: Dehydrative Chlorination. The intermediate β-keto aldehyde exists in equilibrium with its enol tautomer. This enol can be readily converted to the target β-chloro-α,β-unsaturated aldehyde by treatment with a mild chlorinating agent like oxalyl chloride or thionyl chloride. This step proceeds via the formation of a vinylogous acid chloride, which then eliminates to form the stable conjugated system.
Caption: The proposed novel two-step synthetic pathway.
Experimental Protocol: Novel Two-Step Synthesis
Step 1: Synthesis of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.2 equiv.) in anhydrous ethanol.
-
Addition of Reagents: Add ethyl formate (1.5 equiv.) to the solution. Subsequently, add a solution of 3,3-dimethylcyclohexanone (1.0 equiv.) in anhydrous ethanol dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature overnight. The formation of a precipitate (the sodium enolate salt) should be observed.
-
Workup: Remove the ethanol under reduced pressure. Add cooled dilute hydrochloric acid (1 M) to the residue until the pH is acidic, then extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting crude β-keto aldehyde can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude β-keto aldehyde from Step 1 (1.0 equiv.) in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Chlorination: Add oxalyl chloride (1.1 equiv.) dropwise to the solution. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess acid.
-
Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by silica gel column chromatography.
Comparative Analysis
A direct comparison of the two pathways is essential for selecting the appropriate method based on laboratory or industrial constraints.
| Parameter | Established Vilsmeier-Haack Pathway | Novel Two-Step Pathway | Rationale & Justification |
| Overall Yield | 65-75% (Reported Average) | 70-80% (Projected) | The two-step process often allows for higher purity of the intermediate, potentially leading to a cleaner second step and higher overall yield. |
| Purity (Crude) | Moderate | Good to High | The Vilsmeier reaction can generate colored impurities from the decomposition of the reagent. The two-step method generally results in a cleaner crude product. |
| Number of Steps | 1 (Pot) | 2 | The single-pot nature of the Vilsmeier-Haack is a clear advantage in terms of operational simplicity and time. |
| Reaction Time | 4-8 hours | 12-16 hours (including overnight step) | The longer reaction time for the novel pathway is a significant drawback for rapid synthesis needs. |
| Reagents & Safety | POCl₃: Highly corrosive, water-reactive. | Oxalyl Chloride: Corrosive, toxic. NaOEt: Water-sensitive base. | Both pathways use hazardous materials, but POCl₃ is often considered more difficult to handle and quench on a large scale. |
| Scalability | Moderate | High | The two-step pathway may be more amenable to large-scale synthesis due to better thermal control and less vigorous quenching procedures. |
| Cost (Reagents) | Low to Moderate | Low | All reagents for both pathways are common, commercially available, and relatively inexpensive. |
Experimental Validation & Characterization
Independent of the chosen pathway, rigorous validation of the final product, this compound, is critical.
Purification and Analytical Workflow
Caption: Standard workflow for purification and validation.
Spectroscopic Data for Validation
The identity and purity of the synthesized this compound (MW: 172.65 g/mol [6]) should be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.1 ppm (s, 1H, -CHO)
-
δ ~2.5 ppm (t, 2H, -CH₂-C=C)
-
δ ~1.8 ppm (t, 2H, -CH₂-C(CH₃)₂)
-
δ ~1.0 ppm (s, 6H, -C(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~189 ppm (C=O, aldehyde)
-
δ ~155 ppm (C-Cl)
-
δ ~140 ppm (C-CHO)
-
δ ~35 ppm (C(CH₃)₂)
-
δ ~30 ppm (CH₂)
-
δ ~28 ppm (CH₃)
-
δ ~25 ppm (CH₂)
-
-
IR (ATR, cm⁻¹):
-
~2960 cm⁻¹ (C-H stretch)
-
~1680 cm⁻¹ (C=O stretch, conjugated aldehyde)
-
~1600 cm⁻¹ (C=C stretch)
-
-
Mass Spectrometry (EI):
-
m/z = 172/174 (M⁺, M⁺+2, ~3:1 ratio, characteristic of one chlorine atom)
-
Conclusion
This guide provides a comparative analysis of two distinct synthetic pathways to this compound.
-
The Established Vilsmeier-Haack Pathway offers the advantage of being a single-pot reaction, making it faster and operationally simpler for small-scale laboratory synthesis.
-
The Novel Two-Step Pathway provides a compelling alternative, particularly for applications where process control, scalability, and avoidance of highly aggressive reagents like POCl₃ are priorities. The projected higher yield and cleaner crude product could reduce the burden of downstream purification.
The choice between these methods will ultimately depend on the specific goals of the research or production team, balancing the need for speed and simplicity against the requirements for scale, safety, and purity.
References
- Malkov, G. V., & Ivanova, N. V. (2021).
- Opitz, G., & Holtmann, H. (1965). 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses, Coll. Vol. 5, p.421 (1973); Vol. 48, p.56 (1968). [Link]
- NROChemistry. Vilsmeier-Haack Reaction. The Chemists' Cookbook. [Link]
- Zayia, G. H. (1999). First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. Organic Letters, 1(6), 989-991. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Wang, L., et al. (2019).
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4-5), 259-267. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemistry, 2014, 1-10. [Link]
- Kim, K.-M., & Park, I.-H. (2004). A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl). Synthesis, 2004(16), 2641-2644. [Link]
- Wenkert, E., & Goodwin, T. E. (1977). 4-Formyl-2-cyclohexenone Derivatives.
- Clark, R. D., & Heathcock, C. H. (1974). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 39(5), 636-643. [Link]
- Olah, G. A. (1963). Formation of ketones and aldehydes by acylation, formylation and some related processes.
- PubChem. 4,4-Dimethylcyclohexane-1-carbaldehyde. [Link]
- Kotha, S., & Kumar, D. (2014). Formylation of Amines. Molecules, 19(6), 7678-7705. [Link]
Sources
A Comparative Guide to Purity Assessment of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: HPLC vs. qNMR
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates is not merely a quality control checkpoint; it is a cornerstone of process validation and regulatory compliance. 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a key building block in the synthesis of various complex molecules, presents a typical analytical challenge. Its purity profile can significantly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate analytical strategy for their needs.
Understanding the Analyte: this compound
This compound (Molecular Formula: C₉H₁₃ClO, Molecular Weight: 172.65 g/mol ) is a non-polar small molecule.[1][2][3][4][5] Its structure, featuring a substituted cyclohexene ring and an aldehyde functional group, dictates its chromatographic behavior and spectroscopic properties. The presence of a chromophore in the conjugated system makes it suitable for UV detection in HPLC. Potential impurities in its synthesis may include unreacted starting materials, over-chlorinated byproducts, or isomers, each presenting a unique separation challenge.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[6][7][8]
Rationale for Method Development
The selection of a C18 stationary phase is based on the principle of "like dissolves like"; the non-polar C18 chains will interact with the non-polar analyte, providing retention.[6][9] The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile), allows for the elution of the analyte by modulating the mobile phase strength. A gradient elution is chosen to ensure good separation of potential impurities with varying polarities and to maintain sharp peak shapes. The addition of a small amount of formic acid to the mobile phase can help to protonate any acidic silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak symmetry. The detection wavelength is selected based on the UV absorbance maximum of the conjugated system in the molecule, which is anticipated to be in the lower UV region.
Experimental Protocol: HPLC Purity Assessment
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50% to 95% B, 15-18 min: 95% B, 18-18.1 min: 95% to 50% B, 18.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. |
System Suitability: As per USP <621> guidelines, the system suitability should be established before sample analysis.[10][11][12][13][14] This includes parameters like tailing factor (should be ≤ 2.0), theoretical plates (should be ≥ 2000), and reproducibility of replicate injections (RSD ≤ 2.0%).
Data Presentation: HPLC Results
| Peak ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.58 | 15,234 | 0.12 |
| Main Peak | 9.82 | 12,689,456 | 99.78 |
| Impurity 2 | 11.23 | 12,756 | 0.10 |
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Method
qNMR has emerged as a powerful primary analytical method for purity determination.[15][16][17][18][19] Unlike HPLC, which provides a relative purity based on peak areas, qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself. This is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Rationale for Using qNMR
The key advantage of qNMR is its ability to provide a direct, traceable measurement of purity. By using a certified internal standard with a known purity, the purity of the analyte can be calculated directly. This method is particularly valuable for the certification of reference materials and for instances where a dedicated reference standard for the analyte is not available. For this compound, a well-characterized internal standard that has sharp, non-overlapping signals with the analyte would be chosen.
Experimental Protocol: qNMR Purity Assessment
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters:
| Parameter | Setting |
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Program | A standard quantitative 1H NMR experiment |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |
| Number of Scans | 16 or higher for good signal-to-noise |
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the peak
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation: qNMR Results
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 172.65 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 (for aldehyde proton) | 2.15 (for two vinyl protons) |
| Number of Protons (N) | 1 | 2 |
| Standard Purity (P_std) | - | 99.9% |
| Calculated Purity | 99.8% | - |
Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on differential partitioning, relative quantification by area percent. | Spectroscopic method based on nuclear spin, absolute quantification using an internal standard. |
| Strengths | High resolution for complex mixtures, excellent sensitivity for trace impurities, well-established methodology. | Provides an absolute purity value, does not require a reference standard of the analyte, structurally informative. |
| Weaknesses | Requires a reference standard for the main component for accurate quantification, relative purity can be misleading if impurities have different response factors. | Lower sensitivity compared to HPLC for trace impurities, requires a certified internal standard, can have overlapping signals in complex mixtures. |
| Regulatory Standing | Widely accepted and documented in pharmacopeias (e.g., USP <621>).[10][11][12][13][14] | Increasingly recognized by regulatory bodies and pharmacopeias for purity determination.[15][17][18][19] |
| Best Suited For | Routine quality control, stability testing, detection of known and unknown impurities. | Certification of reference standards, purity assessment when a specific reference standard is unavailable, orthogonal method for purity confirmation. |
Conclusion and Recommendations
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with its own set of strengths and ideal applications.
-
For routine quality control and release testing , a validated HPLC method is the industry standard. Its high resolving power and sensitivity make it ideal for detecting and quantifying trace impurities, ensuring batch-to-batch consistency. The method's robustness and transferability are also key advantages in a regulated environment.
-
For the definitive assignment of purity , especially for the qualification of a reference standard or in cases where a specific standard is not available, qNMR is the superior choice. Its ability to provide a direct, absolute purity value offers a higher level of metrological traceability.
In a comprehensive quality control strategy, these two techniques should be viewed as complementary. HPLC provides the detailed impurity profile, while qNMR offers an orthogonal, absolute measurement of the main component's purity. This dual approach provides a robust and scientifically sound basis for the quality assessment of critical pharmaceutical intermediates like this compound, in line with the principles of analytical procedure validation outlined in ICH Q2(R1).[20][21][22][23][24]
References
- United States Pharmacopeia.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- United States Pharmacopeia. General Chapter <621> Chromatography.
- Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Agilent. Understanding the Latest Revisions to USP <621>.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
- BioGlobaX. <621> Chromatography.
- RSSL. qNMR: A powerful tool for purity determination.
- YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
- Environmental Science & Technology. Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes.
- PubMed. Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes.
- uHPLCs. Reverse Phase vs Normal Phase HPLC You Must Know.
- Technology Networks. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- UNT Digital Library. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After...
- Cromlab. Analysis of Chlorinated Pesticides by GC/MS.
- Wikipedia. Reversed-phase chromatography.
- Chrom Tech, Inc. Reverse Phase Chromatography Techniques.
- Phenomenex. Reversed Phase HPLC Columns.
- Biotage. How to maximize UV detection sensitivity in flash chromatography.
- PubChem. 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | 1228943-80-3 [chemicalbook.com]
- 3. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde | C9H15ClO | CID 90404593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. bioglobax.com [bioglobax.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. emerypharma.com [emerypharma.com]
- 18. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 19. m.youtube.com [m.youtube.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. ICH Official web site : ICH [ich.org]
- 23. starodub.nl [starodub.nl]
- 24. altabrisagroup.com [altabrisagroup.com]
The Cyclohexene Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the cyclohexene ring represents a cornerstone in medicinal chemistry. Its inherent conformational flexibility, combined with the potential for stereospecific functionalization, makes it a privileged scaffold for the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of cyclohexene-based compounds across various therapeutic areas, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, thereby empowering researchers to make informed decisions in their drug discovery endeavors.
The Enduring Importance of the Cyclohexene Moiety
The non-aromatic, six-membered carbocycle with a single double bond, cyclohexene, offers a unique three-dimensional architecture that can effectively mimic natural substrates and interact with biological targets.[1] This structural feature is central to the bioactivity of numerous natural products and synthetic drugs. The double bond introduces a degree of rigidity, influencing the overall conformation and the spatial orientation of substituents, which is critical for precise molecular recognition at the active site of enzymes or receptors. Furthermore, the sp3-hybridized carbons allow for the introduction of multiple stereocenters, providing a pathway to enhance potency and selectivity.[2]
Comparative Analysis of Biological Activities
The versatility of the cyclohexene scaffold is evident in its broad spectrum of biological activities. Here, we compare the SAR of cyclohexene-based compounds in three key therapeutic areas: antiviral, anticancer, and anti-inflammatory.
Antiviral Activity: The Case of Neuraminidase Inhibitors
Oseltamivir (Tamiflu®), a blockbuster antiviral drug for the treatment of influenza, is a prime example of a clinically successful cyclohexene-based compound. Its active metabolite, oseltamivir carboxylate, is a potent inhibitor of the viral neuraminidase enzyme, preventing the release of new virions from infected cells. The SAR of oseltamivir and its analogs has been extensively studied to improve efficacy and combat drug resistance.
Key SAR Insights for Oseltamivir Analogs:
-
The Cyclohexene Core: The conformational constraints imposed by the cyclohexene ring are crucial for positioning the key functional groups within the neuraminidase active site.
-
C-4 and C-5 Substituents: The acetamido group at C-4 and the amino group at C-5 are essential for binding. Modifications to the C-4 position with different alkyl chains have been shown to be efficient, while derivatization with thiocarbamates or α-amino acids leads to decreased inhibitory activity.[3]
-
The 3-Pentyloxy Group: This lipophilic side chain occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to binding affinity.
-
The Carboxylate Group: The carboxylate at C-1 is critical for interacting with key arginine residues in the active site. Esterification to a prodrug form (oseltamivir) enhances oral bioavailability.[3]
Table 1: Comparative Inhibitory Activity of Oseltamivir and Analogs against Influenza Neuraminidase
| Compound | Key Structural Modification | Target Neuraminidase | IC50 (nM) | Reference |
| Oseltamivir Carboxylate | Reference Compound | H1N1 | 0.46 | [4] |
| Oseltamivir Carboxylate | Reference Compound | H3N2 | 0.32 | [4] |
| Oseltamivir Carboxylate | Reference Compound | Influenza B | 8.5 | [5] |
| Zanamivir | Guanidino group replacing amino group | H1N1 | 0.63 | [6] |
| Peramivir | Cyclopentane core | H1N1 | 0.15 | [7] |
| Laninamivir | Long-acting neuraminidase inhibitor | H1N1 | 1.8 | [8] |
Note: IC50 values can vary depending on the specific viral strain and assay conditions.
Anticancer Activity: Targeting Cell Proliferation and Survival
Cyclohexene derivatives have emerged as promising anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][10] A notable class of these compounds is the 2,6-bis(benzylidene)cyclohexanones, which have demonstrated potent cytotoxicity against various cancer cell lines.
Key SAR Insights for 2,6-bis(benzylidene)cyclohexanone Analogs:
-
The α,β-Unsaturated Ketone: The Michael acceptor functionality of the cyclohexenone ring is believed to be crucial for the covalent modification of biological targets, such as cysteine residues in key proteins.
-
Substituents on the Benzylidene Rings: The nature and position of substituents on the aromatic rings significantly influence anticancer activity. Electron-withdrawing groups, such as nitro groups, can enhance potency.[11] For instance, a 3-nitro analog was found to be the most potent against MCF-7 and SK-N-MC cell lines.[12]
-
Symmetry and Asymmetry: Asymmetrical substitution on the two benzylidene rings can lead to improved cytotoxic profiles against different tumor cells.[12]
Table 2: Comparative Cytotoxicity of Cyclohexenone Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone | MDA-MB-231 | ~10 | [13] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 | Not specified, but highest activity | [12] |
| RL90 (2,6-bis(pyridin-3-ylmethylene)-cyclohexanone) | MCF-7 | ~5 | [13] |
| RL91 (2,6-bis(pyridin-4-ylmethylene)-cyclohexanone) | MCF-7 | ~2.5 | [13] |
| Curcumin (for comparison) | MCF-7 | >20 | [13] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Cyclohexene-based compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB.
Key SAR Insights for Anti-inflammatory Cyclohexene Derivatives:
-
Inhibition of Pro-inflammatory Mediators: Many cyclohexene derivatives inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
-
NF-κB Pathway Inhibition: A crucial mechanism of action for many anti-inflammatory compounds is the suppression of the NF-κB signaling pathway, which is a master regulator of inflammation.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of cyclohexene-based compounds.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Causality Behind Experimental Choices: This assay is a rapid and reliable method to screen for potential anti-inflammatory agents. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. The Griess reaction provides a simple colorimetric readout for NO production.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test cyclohexene compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Anticancer Activity: Clonogenic Survival Assay
Causality Behind Experimental Choices: The clonogenic assay is considered the gold standard for determining the in vitro cytotoxic effects of anticancer agents.[14] It measures the ability of a single cell to undergo unlimited division and form a colony, which is a true indicator of cell reproductive integrity and survival after treatment. This is a more stringent test of cytotoxicity than short-term viability assays.
Step-by-Step Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line (e.g., MCF-7 or MDA-MB-231) by trypsinization.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of the cell line.
-
Compound Treatment: Allow the cells to adhere overnight, and then treat them with various concentrations of the cyclohexene compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[4][5] Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response, allowing for the evaluation of compounds that may act on different phases of inflammation.[15] This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and is therefore a valuable tool for screening novel anti-inflammatory agents.[3]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into different groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the cyclohexene compound.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Visualizing Key Concepts: Signaling Pathways and Workflows
To further clarify the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
The NF-κB Signaling Pathway in Inflammation
Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory cyclohexene-based compounds.
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized experimental workflow for the screening and evaluation of novel cyclohexene-based anticancer agents.
Conclusion and Future Directions
The cyclohexene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these compounds. Future research should focus on exploring novel substitutions and stereochemical configurations to enhance potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the development of the next generation of cyclohexene-based drugs.
References
- Gautam, M. K., & Goel, R. K. (2014). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(4), 1148–1155.
- Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
- Gpatindia. (2020, April 21). OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Asgari, S., Rastegari-Poupon, M., Rastegari-Poupon, Z., & Kabudanian-Ardestani, S. (2018). Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. Bioorganic & Medicinal Chemistry Letters, 28(15), 2586–2591.
- Jin, Z. (2016). Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring. Bioorganic & Medicinal Chemistry Letters, 26(12), 2825–2828.
- Hosseinzadeh, H., & Younesi, H. M. (2002). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 16(7), 643–647.
- Munshi, A., Hobbs, M., & Meyn, R. E. (2005). Clonogenic cell survival assay. Methods in Molecular Medicine, 110, 21–28.
- Zhang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245.
- Santosa, Y., et al. (2022). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Research Journal of Pharmacy and Technology, 15(1), 241-246.
- Shie, J. J., & Fang, J. M. (2019). Structure−Activity Relationship Studies of Novel Carbocyclic Influenza Neuraminidase Inhibitors. Journal of Medicinal Chemistry, 62(16), 7236-7253.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Macias, R. I., et al. (2014). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells. PLoS One, 9(10), e108426.
- Shin, S. Y., et al. (2018).
- Wikipedia. (n.d.). Clonogenic assay.
- American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- ResearchGate. (n.d.). IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for....
- Cruz, D. (2018, October 7). DOT Language (graph based diagrams). Medium.
- ResearchGate. (n.d.). 1,3‐Cyclohexanone derivatives as anticancer agents.
- Figshare. (2025). IC50 values of the 24 hit compounds in MCF-7, MDA-MB-231, and L929 cells following incubation for 72 h.
- Graphviz. (2024). DOT Language.
- Babu, Y. S., et al. (2000). Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo. Antiviral Chemistry & Chemotherapy, 11(6), 377-381.
- Al-Ostoot, F. H., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(4), 983.
- Koutsofios, D. (2015). Drawing graphs with dot.
- Gansner, E. R., & North, S. C. (2000). Drawing graphs with dot.
- Gubareva, L. V., Webster, R. G., & Hayden, F. G. (2001). Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants. Antimicrobial Agents and Chemotherapy, 45(12), 3403–3408.
- ResearchGate. (n.d.). Anti-influenza virus activities and mechanism of antrafenine analogs.
- Jachowicz, P., & Brydak, L. B. (2022). Antiviral Drugs in Influenza. Viruses, 14(3), 548.
- Hsu, C. N., et al. (2021). Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis. JAMA Network Open, 4(8), e2122572.
Sources
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyanvihar.org [gyanvihar.org]
- 4. mdpi.com [mdpi.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Drugs in Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-induced rat paw edema: Significance and symbolism [wisdomlib.org]
- 13. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Cyclohexene Derivatives
This guide provides an in-depth comparison of the anti-inflammatory properties of various cyclohexene derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing data from multiple studies, we will explore the mechanisms of action, compare the efficacy of different derivatives, and provide detailed experimental protocols for their evaluation.
Introduction: The Inflammatory Cascade and the Potential of Cyclohexene Scaffolds
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal of anti-inflammatory drug discovery is to modulate the complex signaling pathways that orchestrate the inflammatory response.
The cyclohexene scaffold has emerged as a promising privileged structure in medicinal chemistry due to its conformational flexibility and synthetic tractability. This versatile six-membered ring system serves as a backbone for a diverse range of compounds that have demonstrated significant anti-inflammatory activity. These derivatives often target key enzymatic and signaling pathways involved in inflammation, offering the potential for the development of novel therapeutics.
Mechanisms of Action: How Cyclohexene Derivatives Quell Inflammation
Cyclohexene derivatives exert their anti-inflammatory effects through various mechanisms, primarily by targeting pro-inflammatory enzymes and transcription factors.
Inhibition of Pro-inflammatory Enzymes
A major strategy in anti-inflammatory therapy is the inhibition of enzymes responsible for the synthesis of inflammatory mediators. Cyclohexene derivatives have shown notable success in targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade.
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the production of prostaglandins, which are potent mediators of pain, fever, and inflammation. Many cyclohexene-based compounds have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are involved in allergic and inflammatory responses. Some cyclohexene derivatives exhibit dual inhibition of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory activity.
Modulation of Inflammatory Signaling Pathways: The NF-κB Axis
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2] Several cyclohexene derivatives have been shown to inhibit the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[4]
Caption: Simplified NF-κB signaling pathway and points of inhibition by cyclohexene derivatives.
Comparative Efficacy of Cyclohexene Derivatives
The anti-inflammatory potency of cyclohexene derivatives can be compared based on their in vitro enzymatic inhibition and their efficacy in in vivo models of inflammation. The following tables summarize key data from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
In Vitro COX-2 Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound.
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | Reference |
| Cyclohexanone | 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | 11.56 | [5] |
| Cyclohexanone | 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | 13.53 | [5] |
| Cyclohexanone | 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | 20.52 | [5] |
| Mannich Base of Cyclohexanone | (2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenyl methylidene)cyclohexan-1-one | 1.93 | [6] |
| Thiophene-carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | 0.29 | [7] |
For comparison, the IC50 of the well-known COX-2 inhibitor Celecoxib is reported to be 0.42 µM in one study.[7]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[8][9][10] The efficacy is often expressed as the dose required to produce a 50% reduction in edema (ED50) or the percentage inhibition of edema at a specific dose.
| Compound Class | Specific Derivative | Dose | % Inhibition of Edema | ED50 (mg/kg) | Reference |
| Indomethacin Derivative | Compound 7 | - | - | 0.8 | [11] |
| Indomethacin Derivative | Compound 19 | - | - | 1.5 | [11] |
| 4-Methylcyclopentadecanone | 4-MCPC | - | - | 7.5 | [12] |
| Ellagic Acid | - | - | - | 8.41 | [8] |
| Cyclohexyl-N-Acylhydrazone | LASSBio-294 Analogs | 100 µmol/kg (oral) | Varies | - | [13] |
Experimental Protocols for Assessing Anti-inflammatory Activity
To ensure the scientific rigor of claims regarding the anti-inflammatory effects of cyclohexene derivatives, standardized and validated experimental protocols are essential.
In Vitro Assay: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2. The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-2 is diluted in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: The test compounds (cyclohexene derivatives) at various concentrations are pre-incubated with the COX-2 enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes) at 37°C, the reaction is stopped by adding a quenching agent (e.g., a solution of HCl).
-
PGE2 Quantification: The concentration of PGE2 in the reaction mixture is determined using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a recombinant enzyme ensures a pure and consistent source of COX-2, minimizing variability between experiments.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium before the substrate is introduced, providing a more accurate measure of inhibitory potency.
-
ELISA-based Detection: ELISA is a highly sensitive and specific method for quantifying PGE2, enabling the detection of subtle changes in enzyme activity.
Caption: Experimental workflow for the in vitro COX-2 inhibition assay.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating the acute anti-inflammatory effects of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to different groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the cyclohexene derivative.
-
Compound Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, at a specific time (e.g., 1 hour) before the carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. The ED50 value can be calculated from the dose-response data.
Causality Behind Experimental Choices:
-
Carrageenan as Inducer: Carrageenan is a well-characterized inflammatory agent that induces a biphasic inflammatory response, allowing for the study of different phases of inflammation. The early phase is mediated by histamine and serotonin, while the later phase is primarily mediated by prostaglandins.
-
Plethysmometer Measurement: A plethysmometer provides a precise and quantitative measurement of paw volume, allowing for accurate assessment of edema.
-
Positive Control: The inclusion of a standard anti-inflammatory drug like indomethacin validates the experimental model and provides a benchmark for comparing the efficacy of the test compound.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed from the available data. For instance, in a series of cyclohexyl-N-acylhydrazones, the replacement of a 1,3-benzodioxole system with a cyclohexane moiety improved both anti-inflammatory and analgesic activities.[13] Furthermore, the nature and position of substituents on the phenyl rings of cyclohexanone derivatives significantly influence their COX-2 inhibitory potency.[5] These observations underscore the importance of systematic structural modifications in optimizing the anti-inflammatory activity of cyclohexene-based compounds.
Conclusion and Future Directions
Cyclohexene derivatives represent a promising class of compounds with significant anti-inflammatory potential. Their ability to target key inflammatory pathways, particularly through the inhibition of COX-2 and the NF-κB signaling cascade, makes them attractive candidates for further drug development. The comparative data presented in this guide highlight the diverse range of activities within this chemical class and provide a foundation for future research.
Further studies should focus on direct, head-to-head comparisons of a wider array of cyclohexene derivatives under standardized conditions to establish more definitive structure-activity relationships. Additionally, a deeper investigation into their effects on other inflammatory pathways and their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into clinically effective anti-inflammatory therapies.
References
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
- Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. PubMed. [Link]
- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC. [Link]
- In silico and in vitro anti-inflammatory evaluation of 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene). Asian Journal of Pharmaceutical and Clinical Research. [Link]
- IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
- Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Deriv
- IC 50 Values for COX-1 and COX-2 Enzymes.
- TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
- anti-inflammatory and antioxidant activity of synthesized mannich base derivatives of (2e,6e)-2-[(4-hydroxy-3-methoxyphenyl)methylidene].
- Anticancer activities of cyclohexenone derivatives.
- Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC. [Link]
- Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflamm
- Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. PubMed. [Link]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- (PDF) Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions.
- Change in edema thickness using carrageenan-induced rat paw edema mode...
- Synthesis, Structure and Antioxidant Activity of Cyclohexene-Fused Selenuranes and Related Deriv
- Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Deriv
- (PDF) Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice.
- Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. NIH. [Link]
- Systemic changes following carrageenan-induced paw inflammation in rats.
Sources
- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives | MDPI [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical need for rigorous safety protocols, especially concerning waste disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde (CAS No. 1228943-80-3), a halogenated aldehyde intermediate. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the principles of expertise, trustworthiness, and authoritative grounding that underpin our scientific endeavors.
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be hazardous.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is paramount. The available Safety Data Sheet (SDS) indicates the following potential hazards:
-
Respiratory Irritation: Inhalation of this compound may cause respiratory irritation[1].
-
Unknown Toxicological Properties: The full toxicological profile of this chemical has not been determined[1]. As a prudent measure, it should be handled as if it were toxic.
-
Environmental Hazard: Discharge into the environment must be avoided. Do not let the product enter drains[1][2].
Given the presence of a chlorine atom, this compound is classified as a halogenated organic compound . This classification is critical for proper waste segregation and disposal, as halogenated wastes require specific disposal methods, such as incineration at a regulated hazardous waste facility[3].
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment must be worn when handling this compound:
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher |
| Conducting Reactions and Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher |
| Waste Handling and Disposal | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher |
Source: Adapted from best practices for handling new chemical entities and information from the available SDS for this compound[1][4].
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood[1].
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: Use an inert, dry absorbent material to contain the spill.
-
Collect the Absorbed Material: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal[1].
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent and PPE, must be disposed of as hazardous waste.
Caption: Spill Cleanup Workflow for this compound.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice and responsible environmental stewardship.
Key Principles for Waste Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. The container should be marked as "Hazardous Waste: Halogenated Organic Compound"[3][4].
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste[5][6]. This is crucial as the disposal methods and costs for these two waste streams differ significantly.
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents[7].
-
Container Integrity: Ensure the waste container is in good condition, tightly sealed when not in use, and stored in a cool, well-ventilated area away from ignition sources[6][7].
Disposal Procedures
The recommended disposal method for this compound is incineration.
Step-by-Step Disposal Protocol:
-
Package and Label: Ensure the waste container is securely closed and properly labeled with its contents and associated hazards.
-
Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the waste through a licensed professional waste disposal company[1]. This is a mandatory step to ensure compliance with environmental regulations.
-
Incineration: The licensed disposal service will transport the waste to a facility equipped for the incineration of hazardous chemical waste. The recommended method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Contaminated Packaging: Dispose of the original product container as unused product[1].
Caption: Disposal Decision Tree for this compound Waste.
References
- MSDS of this compound. (2017-03-28).
- Bucknell University. Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. Management of Hazardous Wastes containing Halogenated Organics. Available from: [A relevant EPA publication link, if found, would be cited here]
- PubChem. 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde.
- LookChem. This compound.
- Washington State University. Halogenated Solvents.
- PubChem. 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- BenchChem. Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]. Available from: [A relevant safety protocol link, if found, would be cited here]
- ResearchGate. Scope of α‐Chloro aldehydes.
- ACS Publications. Flow Microreactor Technology for Taming Highly Reactive Chloroiodomethyllithium Carbenoid: Direct and Chemoselective Synthesis of α-Chloroaldehydes.
- EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- ACS Publications. Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes.
- Pharmaffiliates. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Water Corporation. Laboratory chemical waste.
- Organic Chemistry Portal. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes.
- National Institutes of Health. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine.
- National Center for Biotechnology Information. Management of Waste. In: Prudent Practices in the Laboratory.
Sources
Mastering the Safe Handling of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a key intermediate in various synthetic pathways, is one such compound that requires meticulous handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is a chlorinated organic compound and an aldehyde. This chemical structure informs its potential hazards. While comprehensive toxicological properties have not been fully investigated, the available safety data sheets (SDS) indicate several key risks that must be addressed through appropriate personal protective equipment (PPE) and handling protocols.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards. For this compound, the following hazard statements are of note:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate a multi-faceted approach to protection, focusing on isolating the handler from the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical component of a dynamic risk assessment. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's chemical nature.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | Aldehydes can be aggressive towards certain glove materials. Always inspect gloves for damage before use and employ proper removal techniques to avoid skin contact.[1][2] For tasks with a high risk of splashing, consider double-gloving. |
| Eyes & Face | Chemical splash goggles meeting ANSI Z.87.1 standards. A full-face shield is required when there is a significant risk of splashing. | The aldehyde functional group can cause significant eye irritation. Standard safety glasses do not provide adequate protection from splashes. |
| Body | A lab coat with long sleeves is mandatory. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. | This provides a barrier against accidental spills and splashes. |
| Feet | Closed-toe and closed-heel shoes made of an impervious material. | Prevents exposure from spills that may reach the floor. |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | The choice of respiratory protection depends on the scale of the operation and the adequacy of ventilation. All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible, safe outcomes.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[5]
-
Material Staging: Before beginning work, gather all necessary equipment and reagents to minimize movement in and out of the handling area.
2. Handling the Chemical:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transferring: When weighing the solid, do so in a fume hood to avoid inhaling any dust particles. Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[4]
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the aldehyde's.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management Workflow
In the event of a spill, a calm and methodical response is essential. The following diagram outlines the necessary steps.
Caption: Workflow for the safe management of a chemical spill.
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Containerization: Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The label should clearly indicate the contents, including the full chemical name and associated hazards.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of safety within your organization, building a foundation of trust and scientific excellence.
References
- MSDS of this compound. (2017-03-28). Capot Chemical Co.,Ltd.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).
- 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3. Sigma-Aldrich.
- Aldehydes exposure analysis. RPS Group.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025-07-19). ChemicalBook.
- Personal protective equipment for handling Atropaldehyde. Benchchem.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
